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  • Product: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol
  • CAS: 3663-50-1

Core Science & Biosynthesis

Foundational

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol basic properties

An In-Depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Introduction 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1) is a distinct organosilicon compound belonging to the siloxane family....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Introduction

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1) is a distinct organosilicon compound belonging to the siloxane family.[1] Structurally, it is a short-chain siloxane featuring a backbone of three silicon atoms alternating with two oxygen atoms, capped at each end with a hydroxyl (-OH) group. This unique structure, combining the inorganic siloxane chain with reactive organic functional groups, makes it a valuable and versatile chemical intermediate.[2] It serves as a fundamental building block in the synthesis of advanced silicone materials, including polymers, coatings, and other specialized organosilicon compounds.[2] This guide provides a comprehensive overview of its core properties, reactivity, applications, and handling considerations for researchers and professionals in material science and drug development.

Core Chemical and Physical Properties

The utility of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in various synthetic applications is dictated by its specific physical and chemical characteristics. These properties are summarized below. The compound is noted to be a colorless oil and is sensitive to moisture.[3]

PropertyValueSource(s)
CAS Number 3663-50-1[1][4][5]
Molecular Formula C₆H₂₀O₄Si₃[1][4][6]
Molecular Weight 240.48 g/mol [4][5]
Appearance Colorless Oil[3]
Melting Point -23 °C[3]
Boiling Point 89-91 °C @ 3 Torr[3]
Density 0.991 - 0.995 g/cm³[3][6]
Refractive Index 1.429[6]
Vapor Pressure 0.0261 mmHg @ 25°C[6]
Flash Point 86.1°C[6]
Solubility Slightly soluble in Chloroform and Methanol[3][6]
Stability Moisture Sensitive[2][3]
Storage 2-8°C, Refrigerator, under inert atmosphere[3][5][6]

Molecular Structure and Chemical Identifiers

Precise identification is critical in chemical synthesis. The structural and naming conventions for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol are provided below.

  • IUPAC Name: bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane[4]

  • Common Synonyms: Hexamethyltrisiloxane-1,5-diol, 1,5-Dihydroxyhexamethyltrisiloxane[1][5]

  • EINECS Number: 222-920-3[4][6]

Chemical Structure Descriptors:

  • SMILES: C(O)O(C)O(C)O[4][6]

  • InChI: 1S/C6H20O4Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h7-8H,1-6H3[1][4]

  • InChIKey: XYBQTTAROZGWOZ-UHFFFAOYSA-N[1][4]

Caption: 2D structure of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Synthesis and Core Reactivity

Synthesis

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is derived from Hexamethylcyclotrisiloxane.[3][6] The synthesis involves the ring-opening of the cyclic precursor, followed by hydrolysis to yield the terminal hydroxyl groups. This process provides a direct route to a linear, functionalized siloxane oligomer from a readily available cyclic starting material.

Reactivity and Mechanistic Insights

The primary sites of reactivity on the molecule are the terminal hydroxyl (silanol) groups.[1] These groups are moderately acidic and can undergo a variety of chemical transformations, most notably condensation reactions.

  • Self-Condensation: Under appropriate catalytic conditions (acidic or basic), the silanol groups can react with each other to form longer polysiloxane chains, releasing water as a byproduct. This is the fundamental reaction for silicone polymerization.

  • Cross-linking: The diol functionality allows it to act as a chain extender or cross-linker when reacted with other functionalized silanes or siloxanes. This is crucial for building specific silicone network structures with tailored properties.[1]

  • Reaction with Dichlorosilanes: The diol can be converted to its disodium salt (1,5-disodiumoxyhexamethyltrisiloxane), which can then react with diorganodichlorosilanes. This method is used to synthesize cyclotetrasiloxanes with specific, alternating siloxane units, as well as polymers with a regular, repeating structure.[7][8]

The presence of six methyl groups provides steric hindrance around the siloxane backbone and contributes to the compound's hydrophobic character.[1]

Field-Proven Applications

The unique combination of a flexible siloxane backbone and reactive hydroxyl end-groups makes this compound a versatile intermediate in material science.[2]

  • Silicone Polymer Synthesis: It is a key monomer for producing silicone polymers with controlled molecular weight and specific end-groups. The diol nature allows for the systematic build-up of polymer chains.[1]

  • Advanced Coatings: The compound is an excellent candidate for formulating advanced silicone coatings.[2] Its ability to cross-link allows for the formation of durable, protective films with enhanced surface properties like water repellency and adhesion.[1][2]

  • Personal Care and Industrial Lubricants: It is used in personal care products as a conditioning agent and in industrial applications as a lubricant.[] Its siloxane nature imparts a smooth texture and hydrophobic, water-repellent properties.[1][]

  • Research and Development: As a well-defined, short-chain functional siloxane, it is an invaluable tool for researchers exploring new frontiers in silicone chemistry and developing tailor-made materials for specialized applications.[2]

Representative Experimental Protocol: Polycondensation

To illustrate the compound's utility, this section describes a conceptual protocol for its polycondensation. This process is fundamental to leveraging its properties for creating higher-order materials.

Objective: To synthesize a low-molecular-weight polydimethylsiloxane polymer via the catalyzed self-condensation of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Materials:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (reactant)

  • Toluene (solvent, for azeotropic water removal)

  • Potassium hydroxide (catalyst)

  • Acetic acid (neutralizing agent)

  • Diatomaceous earth (filter aid)

Methodology:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark trap fitted with a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reactor Charging: Charge the flask with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and toluene (approx. 50% w/w).

  • Catalyst Introduction: Add a catalytic amount of potassium hydroxide (e.g., 0.1 mol%).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120°C). Water, the byproduct of condensation, will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by observing the amount of water collected. The reaction is complete when water evolution ceases.

  • Neutralization & Quenching: Cool the reaction mixture to below 60°C and neutralize the catalyst by adding a slight excess of acetic acid.

  • Purification: Stir the mixture, then filter through a pad of diatomaceous earth to remove the precipitated potassium acetate salts.

  • Solvent Removal: Remove the toluene solvent via rotary evaporation under reduced pressure to yield the final polysiloxane oil.

Causality Behind Experimental Choices:

  • Dean-Stark Trap: The condensation reaction is an equilibrium process. By continuously removing the water byproduct, the equilibrium is shifted towards the product side (Le Châtelier's principle), driving the reaction to completion and achieving a higher molecular weight.

  • Catalyst: The Si-OH bond is relatively stable. A catalyst (acidic or basic) is required to activate the silanol groups, deprotonating one to form a reactive silanolate, which then attacks another silanol group, facilitating the condensation at a practical rate.

  • Inert Atmosphere (Implied): While not explicitly stated in every step, working under an inert atmosphere (e.g., nitrogen) is best practice to prevent side reactions, especially given the moisture sensitivity of the starting material and intermediates.[3][6]

Sources

Exploratory

physical and chemical properties of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

An In-depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Executive Summary: This document provides a comprehensive technical overview of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1), a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Executive Summary: This document provides a comprehensive technical overview of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1), a pivotal organosilicon compound. It details the molecule's core physical and chemical properties, spectroscopic signature, and key reactivity. This guide is intended for researchers, chemists, and material scientists, offering field-proven insights into its characterization, handling, and application as a versatile building block in silicone chemistry.

Introduction: The Significance of a Siloxane Building Block

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a foundational linear siloxane oligomer. Its unique structure, featuring a flexible trisiloxane backbone capped with reactive hydroxyl (silanol) groups, makes it an indispensable intermediate in the synthesis of advanced organosilicon materials.[1][2] Unlike fully-terminated, inert silicones, the terminal silanol functionalities provide reactive sites for polymerization and chemical modification, allowing for the precise construction of complex silicone architectures.[2] This reactivity is central to its use in creating specialized silicone coatings, polymers, and as a surface conditioning agent in various industrial and personal care applications.[1][]

Molecular Structure and Identification

The defining feature of this molecule is its linear chain of three silicon atoms bridged by oxygen atoms, with two methyl groups attached to each silicon. The chain is terminated at both ends by hydroxyl groups.

Key Identifiers:

  • Chemical Name: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

  • CAS Number: 3663-50-1[4]

  • Molecular Formula: C₆H₂₀O₄Si₃[][4]

  • Molecular Weight: Approximately 240.48 g/mol [4][5]

  • Synonyms: 1,5-Dihydroxyhexamethyltrisiloxane, Bis[(hydroxydimethylsilyl)oxy]dimethylsilane[2][6]

  • InChI Key: XYBQTTAROZGWOZ-UHFFFAOYSA-N[2][]

Caption: Molecular structure of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Physical Properties

The physical characteristics of this siloxane-diol are typical of a low-molecular-weight silicone oligomer, though its hydroxyl groups lend it some distinct properties compared to non-polar silicones. It is generally a colorless liquid.[2]

PropertyValueSource(s)
Appearance Colourless Liquid[2]
Molecular Weight 240.48 g/mol [4][5]
Melting Point -23 °C[4]
Boiling Point 89-91 °C @ 3 Torr218.8 °C @ 760 mmHg[][4]
Density 0.991 g/cm³[]
Solubility Soluble in most organic solvents[7]
Stability Moisture Sensitive[1][2]

Chemical Properties and Reactivity

The chemistry of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is dominated by its terminal silanol (Si-OH) groups. These groups are weakly acidic and serve as primary sites for condensation reactions.

  • Condensation Polymerization: The most significant reaction is self-condensation or condensation with other silanols, which occurs under acidic or basic catalysis. This process eliminates water and forms a new siloxane (Si-O-Si) bond, extending the polymer chain. This is the fundamental reaction for converting the diol into higher molecular weight silicone polymers.

  • Reactivity with Chlorosilanes: The silanol groups readily react with chlorosilanes (e.g., dichlorodiorganosilanes) to form larger, well-defined structures. This reaction is often used to synthesize specific cyclosiloxanes or linear polymers with alternating structural units.[8][9] The diol can first be converted to its disodium salt (disodiumoxyhexamethyltrisiloxane) to facilitate this reaction.[8][9]

  • Hydrophobicity and Hydrophilicity: While the siloxane backbone and methyl groups confer significant hydrophobic character, the terminal hydroxyl groups provide hydrophilic ends, giving the molecule amphiphilic properties useful in surface modification.[2]

  • Thermal Stability: The molecule exhibits good thermal stability, a characteristic trait of the siloxane backbone, making it suitable for applications at elevated temperatures.[2]

cluster_0 Inputs cluster_1 Process cluster_2 Outputs Diol Hexamethyltrisiloxane-1,5-diol (Monomer) Reaction Condensation Reaction (-H₂O) Diol->Reaction Catalyst Acid/Base Catalyst or Co-reactant Catalyst->Reaction Polymer High MW Silicone Polymer (-[Si(CH₃)₂-O]n-) Reaction->Polymer Byproduct Water (H₂O) Reaction->Byproduct

Caption: Conceptual workflow for polymerization from the diol monomer.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum is highly informative. Key expected absorptions include:

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching in the silanol groups.[8] The broadness is due to hydrogen bonding.

    • A very strong and broad band around 1000-1100 cm⁻¹, which is characteristic of the Si-O-Si asymmetric stretching of the siloxane backbone.

    • Sharp peaks around 2960 cm⁻¹ (C-H stretching) and 1260 cm⁻¹ (symmetric CH₃ deformation) from the methyl groups attached to silicon.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Two primary signals are expected: a sharp, intense singlet near 0 ppm corresponding to the 18 protons of the six chemically equivalent methyl groups (Si-CH₃), and a broader, less intense signal for the 2 protons of the hydroxyl groups (Si-OH). The chemical shift of the OH protons can vary with concentration and solvent.

    • ²⁹Si NMR: This technique can provide detailed information about the silicon environments, helping to confirm the trisiloxane structure.[8]

Experimental Protocol: FT-IR Analysis

This protocol outlines the standard procedure for acquiring an FT-IR spectrum to verify the presence of key functional groups.

Objective: To confirm the identity of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol by identifying its characteristic Si-OH and Si-O-Si vibrational bands.

Materials:

  • Sample of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR crystal are clean. Record a background spectrum in accordance with the instrument's operating procedure. This accounts for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the liquid 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32 scans to ensure a good signal-to-noise ratio.[8]

  • Data Analysis: Process the resulting spectrum. Identify the key absorption peaks and compare their positions (in cm⁻¹) to expected values:

    • Confirm the presence of a broad O-H stretch between 3200-3600 cm⁻¹.

    • Confirm the strong Si-O-Si stretch between 1000-1100 cm⁻¹.

    • Confirm the C-H stretch (~2960 cm⁻¹) and Si-CH₃ deformation (~1260 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe after the analysis is complete.

Applications

The dual reactivity and silicone nature of this compound make it a valuable component in numerous fields.

  • Polymer Synthesis: It serves as a primary monomer for producing silicone polymers with controlled molecular weight and specific end-groups.[1]

  • Silicone Coatings: It is a key ingredient in formulating advanced silicone coatings, where it improves surface properties, adhesion, and durability.[1]

  • Biomaterials: It has been used in the preparation of specialized surfaces, such as silicone-coated Celgard-2400, for studying the adhesion of platelets and leucocytes in biomedical research.[2][4][10]

  • Personal Care: In cosmetics and personal care products, it can act as a conditioning agent and lubricant, providing a smooth texture and water-repellent properties.[]

Safety and Handling

As a reactive chemical, proper handling procedures are essential.

  • General Precautions: Avoid all contact with eyes and skin. Do not breathe vapor or mist. Use in a well-ventilated area.[11] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including neoprene or nitrile rubber gloves and chemical safety goggles. Contact lenses should not be worn.[11]

  • Storage: The compound is moisture-sensitive.[2] It should be stored in a tightly closed container under a dry, inert atmosphere (e.g., nitrogen or argon).[11] Keep in a cool, dry place away from sources of ignition.

  • Spill Management: In case of a spill, eliminate all ignition sources. Absorb the liquid with an inert material and place it in a suitable container for disposal.[11]

Conclusion

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is more than a simple chemical; it is a versatile platform for molecular engineering in the field of silicone science. Its well-defined structure, predictable reactivity through its silanol groups, and the inherent stability of its siloxane backbone provide scientists and engineers with a reliable tool for designing next-generation materials. Understanding its fundamental physical and chemical properties is the first step toward unlocking its full potential in advanced applications ranging from high-performance coatings to innovative biomaterials.

References

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. Google AI Search.
  • 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol - ChemicalBook. ChemicalBook.
  • 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. Gelest, Inc.
  • Hexamethyltrisiloxane-1,5-diol | C6H20O4Si3 | CID 77234 - PubChem. PubChem.
  • CAS 3663-50-1: 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol - CymitQuimica. CymitQuimica.
  • 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol - Guidechem. Guidechem.
  • 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | 3663-50-1 - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem. PubChem.
  • 1,1,3,3,5,5-hexamethyl-5-trisiloxanediol Request for Quot
  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI.
  • CAS 3663-50-1 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol - BOC Sciences. BOC Sciences.
  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - Semantic Scholar. Semantic Scholar.
  • 3663-50-1 | Product Name : 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol | Pharmaffiliates.

Sources

Foundational

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol moisture sensitivity

An In-Depth Technical Guide to the Moisture Sensitivity of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Abstract 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1) is a foundational short-chain siloxane oligomer, p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Moisture Sensitivity of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Abstract

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1) is a foundational short-chain siloxane oligomer, prized for its role as a versatile chemical intermediate in the synthesis of advanced silicone polymers, coatings, and other organosilicon materials.[1] Its utility is derived from the two terminal silanol (Si-OH) functional groups, which provide reactive sites for controlled polymerization and surface modification.[2] However, this high reactivity is also the source of its principal vulnerability: a pronounced sensitivity to moisture.[1][2][3] Uncontrolled exposure to atmospheric or solute water initiates a self-condensation reaction, leading to unintended polymerization, increased viscosity, and a loss of the desired terminal functionality. This guide provides a comprehensive technical overview of the mechanisms underpinning this moisture sensitivity, the key factors influencing the rate of degradation, robust experimental methods for its assessment, and field-proven best practices for its handling and storage to ensure material integrity and experimental reproducibility.

The Fundamental Chemistry of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

The Silanol (Si-O-H) Group: A Locus of Reactivity

The chemistry of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol is dominated by its terminal silanol (Si-O-H) groups. Unlike their carbon-based alcohol counterparts (C-O-H), silanols exhibit a unique set of properties that are critical to understanding their behavior.

  • Enhanced Acidity: Silanols are significantly more acidic than analogous alcohols.[4] For instance, the pKa of triethylsilanol (Et₃SiOH) is estimated to be 13.6, whereas tert-butyl alcohol has a pKa of approximately 19.[4] This increased acidity facilitates the deprotonation of the hydroxyl group, a key step in base-catalyzed condensation.

  • Hydrophilicity and Reactivity: The polar Si-OH bond imparts a hydrophilic character, allowing for interaction with water and other polar molecules.[5] This same reactivity, however, makes silanols prone to self-condensation, especially in the presence of moisture, to form highly stable siloxane bonds (Si-O-Si).[4][5] This condensation reaction is the cornerstone of silicone chemistry and the primary cause of the compound's moisture sensitivity.

Profile of a Key Silicone Building Block

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a discrete, well-defined molecule that serves as a building block for larger, more complex silicone structures. Its physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 3663-50-1[3][6][7]
Molecular Formula C₆H₂₀O₄Si₃[3][6]
Molecular Weight 240.48 g/mol [3][6]
Appearance Colorless Liquid[2]
Boiling Point 218.8°C at 760 mmHg[3][8]
Density 0.991 g/cm³[3][8]
Key Feature Moisture Sensitive [2][3]

The Core Mechanism of Moisture Sensitivity: The Condensation Reaction

The intrinsic instability of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol in the presence of moisture is due to the thermodynamically favorable self-condensation of its silanol groups to form water and a longer siloxane chain.

The Reversible Equilibrium: Condensation vs. Hydrolysis

The reaction is a reversible equilibrium. The forward reaction is condensation, and the reverse is hydrolysis:

2 HO-[Si(CH₃)₂-O]₂-Si(CH₃)₂-OH ⇌ HO-[Si(CH₃)₂-O]₅-Si(CH₃)₂-OH + H₂O

While water is a product of condensation, its presence can also drive the reverse reaction (hydrolysis), breaking down larger siloxanes into smaller ones.[3] In practice, for a neat or concentrated product exposed to atmospheric moisture, the equilibrium is overwhelmingly driven towards condensation, as the water produced is minimal compared to the concentration of silanol groups. This leads to an irreversible increase in molecular weight under typical storage and handling conditions.

The Critical Role of pH in Catalysis

The rate of silanol condensation is profoundly influenced by pH, being catalyzed by both acids and bases. The reaction is generally slowest at a near-neutral pH.[9][10]

  • Acid-Catalyzed Condensation: Under acidic conditions, a silanol oxygen is protonated, forming a good leaving group (H₂O). A second, unprotonated silanol then acts as a nucleophile, attacking the silicon atom and displacing the water molecule.

  • Base-Catalyzed Condensation: Under basic conditions, a hydroxyl ion deprotonates a silanol, forming a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks the silicon atom of another silanol molecule, displacing a hydroxide ion.

Because the reaction rate is minimized under neutral conditions, maintaining a pH around 7 is crucial for slowing degradation. However, for some silane treatments, a slightly acidic pH of 3 to 4.5 is optimal as it promotes hydrolysis of precursor alkoxysilanes while slowing the subsequent self-condensation of the formed silanols.[11]

Visualizing the Condensation Pathway

The following diagram illustrates the fundamental condensation reaction that drives the moisture sensitivity of the diol.

G cluster_reactants Reactants cluster_products Products M1 Hexamethyltrisiloxane-1,5-diol (Molecule 1) P1 Decamethylpentasiloxane-1,9-diol (Longer Chain) M1->P1 Condensation M2 Hexamethyltrisiloxane-1,5-diol (Molecule 2) M2->P1 P2 Water (H₂O) P1->P2 Byproduct Catalyst Moisture (Acid/Base Catalyst) Catalyst->M1 Initiates/ Catalyzes

Caption: The self-condensation of two 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol molecules.

Factors Influencing the Rate of Degradation

The stability of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol is not static; it is a function of its chemical and physical environment. Understanding these factors is key to mitigating unwanted degradation.

Environmental and Chemical Factors

The primary drivers of degradation are environmental exposure and the presence of chemical catalysts.

  • Moisture/Water Concentration: This is the most critical factor. The reaction rate is directly dependent on the availability of water to participate in and facilitate the proton-transfer steps of the catalytic cycles. Higher humidity or the presence of water in solvents will accelerate condensation.[12]

  • Temperature: As with most chemical reactions, the rates of both condensation and hydrolysis increase with temperature according to the Arrhenius law.[10] Therefore, storing the material at reduced temperatures is an effective way to slow degradation.

  • pH of the Environment: As discussed, deviations from a neutral pH, whether acidic or basic, will catalyze the condensation reaction.[9][10][13] Contact with acidic or basic surfaces, vapors, or impurities can significantly shorten the material's shelf life.

  • Solvent Polarity: The choice of solvent can influence reaction rates. The hydrophilicity of the solvent system affects the local concentration and activity of water, thereby impacting the rate of degradation.[10]

Summary of Influential Factors
FactorCondition for High Sensitivity (Fast Degradation)Condition for High Stability (Slow Degradation)Causality
Moisture High humidity; use of non-anhydrous solventsInert atmosphere (N₂, Ar); use of anhydrous solventsWater is a reactant in hydrolysis and a facilitator for the condensation mechanism.
Temperature Elevated temperaturesRefrigerated storage (e.g., 2-8°C)Higher kinetic energy increases reaction frequency and overcomes activation energy barriers.[10]
pH Acidic (< 6) or Basic (> 8) conditionsNeutral pH (~7)Both H⁺ and OH⁻ ions are potent catalysts for the condensation reaction.[9]
Catalysts Presence of mineral acids, amines, metal saltsAbsence of catalytic impuritiesCatalysts provide an alternative, lower-energy pathway for the reaction to proceed.[9]

Consequences of Uncontrolled Moisture Exposure

Failure to properly handle 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol can have significant consequences for research and development, leading to failed experiments and out-of-specification products.

  • Unintended Polymerization: The most immediate effect is an increase in the average molecular weight of the material. This manifests as a noticeable increase in viscosity, potentially leading to solidification over time.

  • Loss of Terminal Group Functionality: Each condensation event consumes two reactive Si-OH groups. This reduces the concentration of the active functional group, compromising the material's ability to act as a monomer or crosslinker in subsequent, controlled reactions.

  • Compromised Reproducibility: For scientists and researchers, this degradation introduces significant variability. Material from a freshly opened bottle will behave differently from material that has been stored improperly or for an extended period, leading to inconsistent and unreliable experimental results.

Experimental Protocols for Assessing Stability and Degradation

A self-validating system of protocols is essential for quality control and for understanding the stability of the diol under specific conditions.

Protocol: Monitoring Condensation via Karl Fischer Titration

This method provides a quantitative measure of degradation by tracking the consumption of SiOH groups. The Karl Fischer reagent titrates both free water and the water that is stoichiometrically produced from the reaction with silanols.

Causality: The overall reaction is 2 R₃SiOH → (R₃Si)₂O + H₂O. The titration measures the sum of [H₂O] + 0.5 * [R₃SiOH]. As two SiOH groups are consumed to produce one water molecule, the net result is a decrease in the total titratable value. Complete condensation of a pure diol solution would result in a 50% reduction of the initial apparent water concentration.[14]

Methodology:

  • Initial Measurement (T=0): Immediately upon opening a new container, dissolve a precise amount of the diol in an anhydrous solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent).

  • Titration: Titrate an aliquot of this solution with Karl Fischer reagent to determine the initial "apparent water content." This serves as the baseline.

  • Incubation: Store the stock solution or the original material under the desired test conditions (e.g., ambient air, 50% relative humidity, 40°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 3, 7, 14 days), take another aliquot, dissolve it in the same manner, and titrate.

  • Analysis: Plot the apparent water content versus time. A decreasing slope indicates ongoing condensation.

Protocol: Spectroscopic Analysis (FTIR and ²⁹Si NMR)

Spectroscopy provides direct structural evidence of condensation.

  • FTIR Spectroscopy:

    • Acquire a baseline IR spectrum of the fresh material (a reference spectrum is available from NIST[6]). Note the broad O-H stretch from the Si-OH groups (~3200-3400 cm⁻¹) and the strong Si-O-Si asymmetric stretch (~1000-1100 cm⁻¹).

    • After exposure to moisture, acquire another spectrum.

    • Expected Observation: A decrease in the relative intensity of the O-H band and a corresponding increase or sharpening of the Si-O-Si band indicates condensation.

  • ²⁹Si NMR Spectroscopy:

    • Dissolve a sample of the fresh material in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ²⁹Si NMR spectrum. The terminal silicon atoms bearing the -OH group will have a characteristic chemical shift.

    • Age the material and repeat the measurement.

    • Expected Observation: The appearance of new peaks corresponding to internal Si atoms in a siloxane chain (-O-Si(CH₃)₂-O-) and a decrease in the intensity of the peak for the terminal HO-Si(CH₃)₂- groups provides unambiguous evidence of polymerization.

Protocol: Chromatographic Tracking (GPC) of Molecular Weight Changes

Gel Permeation Chromatography (GPC) is the most direct method for observing the effects of polymerization.

  • Standard Preparation: Prepare a calibration curve using polystyrene or polysiloxane standards of known molecular weights.

  • Initial Analysis (T=0): Dissolve a sample of the fresh diol in a suitable GPC solvent (e.g., THF or toluene) and inject it into the GPC system. The resulting chromatogram should show a single, sharp peak corresponding to the monomer's molecular weight (240.48 g/mol ).

  • Aging: Age the material under test conditions.

  • Time-Point Analysis: At intervals, analyze samples using the same GPC method.

  • Expected Observation: As condensation proceeds, the chromatogram will show the appearance of peaks at higher molecular weights (dimer, trimer, etc.) and a broadening of the molecular weight distribution. The original monomer peak will decrease in relative area.

A Visual Workflow for Stability Assessment

G cluster_setup 1. Experimental Setup cluster_analysis 2. Time-Point Analysis cluster_results 3. Data Interpretation Start Receive & Open New Material T0_Sample Take Initial (T=0) Reference Sample Start->T0_Sample Age Age Material Under Controlled Conditions (e.g., 40°C, 75% RH) Start->Age KF Karl Fischer Titration (Measures SiOH + H₂O) T0_Sample->KF Baseline Analysis GPC GPC Analysis (Measures MW Distribution) T0_Sample->GPC Baseline Analysis NMR ²⁹Si NMR / FTIR (Structural Changes) T0_Sample->NMR Baseline Analysis Age->KF Periodic Sampling Age->GPC Periodic Sampling Age->NMR Periodic Sampling KF_Res Decreasing 'Apparent Water' = Condensation KF->KF_Res GPC_Res Higher MW Peaks Appear = Polymerization GPC->GPC_Res NMR_Res New Si-O-Si Signals = Condensation NMR->NMR_Res

Caption: A comprehensive workflow for quantifying the degradation of the siloxane diol.

Best Practices for Handling, Storage, and Mitigation

Adherence to strict handling and storage protocols is non-negotiable for preserving the integrity of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol.

Standard Operating Procedure for Storage
  • Inert Atmosphere: The material should be stored under an inert atmosphere, such as nitrogen or argon.[15] For laboratory-scale quantities, this can be achieved by backfilling the container with inert gas after each use.

  • Container: Use the original, tightly sealed container. Avoid containers with ground glass stoppers or metal foil-lined caps, which may not provide an adequate moisture barrier.[15][16]

  • Temperature: Store in a cool, dry, and well-ventilated area.[16] Refrigeration is recommended to significantly slow the rate of condensation.[8]

  • Labeling: All containers must be clearly labeled with the date received and the date opened.[15][16] This helps track the potential exposure and age of the material.

Best Practices for Handling in an Experimental Setting
  • Minimize Exposure: Only open containers for the minimum time necessary to dispense the material. Perform this in a dry environment, such as a glove box or under a positive pressure of inert gas if possible.

  • Use Dry Equipment: All glassware, syringes, and other equipment that will come into contact with the diol must be thoroughly dried, for example, by oven-drying and cooling in a desiccator.

  • Use Anhydrous Solvents: If the material is to be used in a solution, always use high-purity, anhydrous-grade solvents to prevent introducing water into the system.

Conclusion

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a valuable intermediate whose utility is intrinsically linked to the reactivity of its terminal silanol groups. This same reactivity makes it highly susceptible to degradation via moisture-induced self-condensation. This process leads to unintended polymerization, altering the material's physical properties and consuming its functionality. A thorough understanding of the condensation mechanism and the factors that accelerate it—namely moisture, temperature, and non-neutral pH—is paramount. By implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this critical reagent, leading to more reliable, reproducible, and successful outcomes in their work.

References

  • Changfu Chemical. What is the Uses of Silanol: A Comprehensive Guide.
  • Wikipedia. Silanol. [Link]

  • Spivack, J. D., & Dorn, S. B. (2007). Hydrolysis of oligodimethylsiloxane-α,ω-diols and the position of hydrolytic equilibrium. Environmental Toxicology and Chemistry, 26(11), 2345-2352.
  • Leung, K., et al. (2009). The silica-water interface: how the silanols determine the surface acidity and modulate the water properties.
  • ResearchGate. Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. [Link]

  • Koll, T., et al. (2023). Gas Phase Reaction of Silane with Water at Different Temperatures and Supported by Plasma. ACS Omega, 8(9), 8633-8643.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • ResearchGate. Reactivity of silane(s) and silanols. [Link]

  • Al-Bojja, M. S., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2530.
  • ResearchGate. Effects of pH value on the silica condensation rate, charge properties.... [Link]

  • Grubb, W. T. (1954). A Rate Study of the Silanol Condensation Reaction at 25° in Alcoholic Solvents. Journal of the American Chemical Society, 76(13), 3408-3414.
  • Talalaeva, E. V., et al. (2022). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28.
  • ResearchGate. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

  • LookChem. Cas 3663-50-1,1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. [Link]

  • Pharmaffiliates. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. [Link]

  • Semantic Scholar. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

  • NIST. 1,5-Dihydroxyhexamethyltrisiloxane - NIST WebBook. [Link]

  • LookChem. 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-. [Link]

  • ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes and.... [Link]

  • Musso, F., et al. (2017). Nearly free silanols drive the interaction of crystalline silica polymorphs with membranes: Implications for mineral toxicity. Proceedings of the National Academy of Sciences, 114(25), E4937-E4946.
  • Journal of the American Chemical Society. A Rate Study of the Silanol Condensation Reaction at 25° in Alcoholic Solvents. [Link]

  • Sulpizi, M., et al. (2012). The Silica-Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties.
  • NY Creates. Standard Operating Procedure for Chemical Handling and Storage. [Link]

  • Wikipedia. Opal. [Link]

  • Gelest, Inc. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. [Link]

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  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals (2022 Revision). [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, a pivotal organosilicon compound in advanced material synthesis and special...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, a pivotal organosilicon compound in advanced material synthesis and specialized formulations. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of its solubility, offers a framework for its practical assessment, and discusses the implications of its amphiphilic nature. While quantitative solubility data for this specific molecule is not extensively published, this guide synthesizes established chemical principles and qualitative observations to provide a robust predictive understanding and a detailed protocol for empirical determination.

Introduction: The Dichotomy of a Molecule

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1) is a fascinating molecule characterized by a distinct structural duality.[1] Its backbone is a flexible, nonpolar trisiloxane chain, flanked by six methyl groups, which imparts significant hydrophobic (lipophilic) character. Conversely, the terminal silicon atoms are capped with hydroxyl (-OH) groups, known as silanol groups, which are polar and capable of acting as both hydrogen bond donors and acceptors.[2] This amphiphilic nature—possessing both hydrophobic and hydrophilic properties—is the cornerstone of its utility and dictates its complex interactions with organic solvents.

This compound serves as a critical building block in the synthesis of silicones, specialty polymers, and surface coatings.[] In fields like drug development, understanding its solubility is paramount for formulation, purification, and predicting its behavior in complex biological and chemical systems. This guide aims to elucidate the principles governing its solubility and provide the necessary tools for its practical evaluation.

Physicochemical Properties

A foundational understanding of the physical properties of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is essential for interpreting its solubility.

PropertyValueSource
CAS Number 3663-50-1[1][2]
Molecular Formula C₆H₂₀O₄Si₃[2]
Molecular Weight 240.48 g/mol [2]
Appearance Colorless Oil / Liquid[4]
Density ~0.991 - 0.995 g/cm³[4][5]
Boiling Point 89-91 °C @ 3 Torr; ~218.8 °C @ 760 mmHg[4][5]
Melting Point -23 °C[4]
Hydrogen Bond Donors 2 (from the two -OH groups)[2]
Hydrogen Bond Acceptors 4 (from the four oxygen atoms)[2]
Stability Moisture Sensitive[5]

The presence of two hydrogen bond donors and four acceptors in a relatively compact molecule suggests a strong potential for interaction with polar solvents.[2] However, the flexible, nonpolar siloxane backbone dominates a significant portion of the molecular volume, driving affinity for nonpolar environments.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This principle is governed by the nature and strength of intermolecular forces between the solute (1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol) and the solvent molecules.

Intermolecular Forces at Play

The solubility of this siloxane-diol is a result of the energetic balance between overcoming solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.

  • Van der Waals Forces (London Dispersion Forces): The primary forces of attraction for the nonpolar Si-CH₃ groups and the siloxane backbone. These forces are crucial for solubility in nonpolar solvents like hexane or toluene.

  • Dipole-Dipole Interactions: The Si-O bonds in the backbone and the Si-OH terminal groups possess dipoles, allowing for electrostatic interactions with polar aprotic solvents such as acetone or ethyl acetate.

  • Hydrogen Bonding: This is the strongest intermolecular force for this molecule and the most significant driver of solubility in polar protic solvents. The terminal silanol (-OH) groups can donate a hydrogen bond to, and the oxygen atoms can accept a hydrogen bond from, solvents like alcohols (methanol, ethanol) and water.

The diagram below illustrates the dual nature of the molecule and its potential interaction sites.

G cluster_molecule 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol cluster_interactions Potential Intermolecular Interactions OH1 HO Si1 Si OH1->Si1 O1 O Si1->O1 CH3_1 CH₃ Si1->CH3_1 CH3_2 CH₃ Si1->CH3_2 Si2 Si O1->Si2 O2 O Si2->O2 CH3_3 CH₃ Si2->CH3_3 CH3_4 CH₃ Si2->CH3_4 Si3 Si O2->Si3 OH2 OH Si3->OH2 CH3_5 CH₃ Si3->CH3_5 CH3_6 CH₃ Si3->CH3_6 H_Bond Hydrogen Bonding H_Bond->OH1 (with Protic Solvents) VDW Van der Waals Forces VDW->CH3_3 (with Nonpolar Solvents)

Figure 1: Molecular structure and key interaction sites.

Predicted Solubility in Organic Solvent Classes

Based on the principles above, we can predict the solubility behavior of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol across different solvent classes.

Solvent ClassRepresentative SolventsDominant Intermolecular Forces with SolutePredicted SolubilityRationale & Known Data
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneVan der WaalsModerate to Good The nonpolar siloxane backbone and methyl groups should interact favorably with nonpolar solvents.
Nonpolar Aromatic Toluene, BenzeneVan der Waals, π-stacking (minor)Good to Excellent Aromatic solvents are often excellent for silicones. The flexible siloxane backbone can readily conform to interact with solvent molecules.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, ChloroformDipole-Dipole, Van der WaalsGood to Excellent These solvents can interact with the dipoles of the Si-O bonds. Chloroform is a known good solvent.[2][5]
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleSlight to Moderate Competition exists. While the silanol groups can hydrogen bond, the large nonpolar backbone limits overall miscibility. Methanol is reported as conferring only slight solubility.[2][5]
Highly Polar Protic WaterHydrogen BondingVery Low Despite the terminal hydroxyl groups, the large, hydrophobic siloxane chain strongly repels water, leading to very low solubility.

Disclaimer: This table is predictive and based on chemical principles and limited qualitative data. Empirical verification is required for quantitative assessment.

The Complicating Factor: Self-Condensation

A critical consideration for silanols is their propensity to undergo self-condensation to form siloxane bonds and water, particularly in the presence of acid, base, or heat.

2 (CH₃)₃Si(OSi(CH₃)₂)OH → (CH₃)₃Si(OSi(CH₃)₂)O(Si(CH₃)₂)OSi(CH₃)₃ + H₂O

This reaction can lead to the formation of larger oligomers and polymers, which will have different solubility profiles. This instability means that solubility experiments must be conducted under controlled, neutral, and anhydrous conditions to measure the properties of the monomeric diol accurately.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of published quantitative data, a robust and self-validating experimental protocol is essential. The following method is designed to determine the equilibrium solubility of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in a given organic solvent at a specified temperature.

Rationale and Self-Validation

This protocol employs the isothermal shake-flask method, a gold standard for solubility measurement. The system's self-validating nature comes from ensuring equilibrium is reached by approaching it from two directions: undersaturation (dissolving the solute) and supersaturation (precipitating the solute from a heated solution). Consistent results from both approaches provide high confidence in the final value.

Materials and Equipment
  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (≥95% purity)

  • Selected organic solvents (analytical grade, anhydrous)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., RI or ELSD)

  • Calibrated volumetric flasks and pipettes

Step-by-Step Methodology

G start Start: Prepare Materials prep_solute Weigh excess solute into vial start->prep_solute add_solvent Add known volume of solvent prep_solute->add_solvent shake Equilibrate in thermostatic shaker (e.g., 24-72h) add_solvent->shake settle Allow solids to settle (e.g., 2-4h) shake->settle sample Withdraw supernatant using syringe filter settle->sample dilute Dilute sample accurately for analysis sample->dilute analyze Analyze by GC or HPLC against a calibration curve dilute->analyze calculate Calculate solubility (e.g., mg/mL or mol/L) analyze->calculate end End: Report Result calculate->end

Figure 2: Experimental workflow for solubility determination.

  • Preparation of Calibration Standards:

    • Accurately prepare a series of standard solutions of the siloxane-diol in the chosen solvent at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

    • Analyze these standards using the chosen analytical method (GC or HPLC) to generate a calibration curve (Response vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995.

    • Causality: A robust calibration curve is the foundation of accurate quantification. Without it, any measurement of the saturated solution is meaningless.

  • Sample Preparation (Equilibrium from Undersaturation):

    • To several glass vials, add an excess amount of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. "Excess" means enough solid material will remain undissolved at equilibrium. A starting point is ~100 mg of solute.

    • Accurately add a known volume (e.g., 5.00 mL) of the anhydrous organic solvent to each vial.

    • Seal the vials tightly with PTFE-lined caps.

    • Causality: Using excess solute ensures that the solution becomes saturated. Anhydrous solvent is critical to prevent hydrolysis and self-condensation of the silanol.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study measuring concentration at 12, 24, 48, and 72 hours is recommended to determine the point at which the concentration no longer increases.

    • Causality: Equilibrium is a dynamic state where the rate of dissolution equals the rate of precipitation. Insufficient agitation or time will result in an underestimation of solubility.

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow them to stand in the thermostatic bath without agitation for at least 2-4 hours to allow undissolved material to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately attach a syringe filter and dispense the solution into a clean analysis vial.

    • Causality: Filtration is crucial to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility. Pre-warming the syringe prevents temperature fluctuations that could cause premature precipitation.

  • Analysis and Calculation:

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the validated GC or HPLC method.

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at that temperature.

Conclusion for the Modern Researcher

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol presents a nuanced solubility profile driven by its amphiphilic structure. While it exhibits good to excellent solubility in a range of nonpolar and polar aprotic organic solvents due to its dominant siloxane character, its interaction with polar protic solvents is more limited. The terminal silanol groups, while reactive and capable of hydrogen bonding, are not sufficient to overcome the hydrophobicity of the molecular backbone for significant aqueous solubility.

For professionals in material science and drug development, this predictive framework, combined with the detailed experimental protocol, provides a comprehensive toolkit for leveraging this versatile molecule. Accurate, empirical determination of its solubility in specific solvent systems of interest is strongly recommended, as this foundational data is critical for successful formulation, process optimization, and the synthesis of next-generation materials.

References

  • LookChem. 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-.[Link]

  • Pharmaffiliates. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.[Link]

  • Gelest, Inc. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE Safety Data Sheet.[Link]

  • ChemBK. 1,1,3,3,5,5-hexamethyl-5-trisiloxanediol.[Link]

  • Bradley, J-C., et al. (2010). The Open Notebook Science Solubility Challenge. Nature Precedings. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds.[Link]

  • ACS Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents.[Link]

  • Khan Academy. Solubility of organic compounds.[Link]

  • Chem-Impex. 1,1,3,3,5,5-Hexamethyltrisiloxane.[Link]

  • LookChem. Cas 3663-50-1,1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol.[Link]

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Foundational

An In-depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol as a Silicone Intermediate

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1), a pivotal intermediate i...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1), a pivotal intermediate in silicone chemistry. The document delves into its physicochemical properties, synthesis methodologies, and its versatile applications, with a particular focus on its role in the development of advanced materials for the pharmaceutical and biomedical sectors. As a foundational building block, the unique reactivity of its terminal silanol groups allows for the precise construction of well-defined silicone polymers, making it an invaluable tool for researchers and developers in these fields. This guide aims to bridge the gap between fundamental understanding and practical application, offering field-proven insights and detailed protocols to empower innovation.

Introduction: The Strategic Importance of a Short-Chain Siloxane Diol

In the vast landscape of silicone chemistry, 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol stands out as a fundamental building block. Its deceptively simple linear structure, composed of three silicon atoms and six methyl groups, is terminated by two reactive hydroxyl (silanol) groups. This unique architecture provides a strategic entry point for the synthesis of a diverse array of well-defined silicone polymers and copolymers. Unlike higher molecular weight silanol-terminated polymers, this short-chain diol offers precise stoichiometric control in polymerization reactions, enabling the creation of materials with tailored properties.

For drug development professionals and biomedical researchers, the interest in this molecule stems from the exceptional properties of the silicones it helps create: biocompatibility, thermal stability, gas permeability, and tunable hydrophobicity.[1] These characteristics are highly sought after for applications ranging from drug delivery systems and medical device coatings to specialized adhesives.[1][2] This guide will explore the core scientific principles and practical methodologies surrounding this versatile intermediate.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol is paramount for its effective handling, storage, and utilization in synthesis.

PropertyValueSource
CAS Number 3663-50-1[3]
Molecular Formula C₆H₂₀O₄Si₃[]
Molecular Weight 240.48 g/mol []
Appearance Colorless oil[5]
Melting Point -23 °C[6]
Boiling Point 89-91 °C at 3 Torr[6]
Density 0.991 - 0.995 g/cm³[][6]
Solubility Slightly soluble in chloroform and methanol[7]
Stability Moisture sensitive[5]

Its low melting point and liquid state at room temperature facilitate its handling and incorporation into reaction mixtures. However, its moisture sensitivity is a critical handling parameter, as the silanol groups can undergo self-condensation, particularly in the presence of acid or base catalysts, leading to the formation of longer siloxane chains and water.[8] Therefore, storage under an inert atmosphere is recommended.

Synthesis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Pathways to a Versatile Intermediate

The synthesis of this diol can be approached through several routes, with the choice often depending on the desired purity, scale, and available starting materials.

Hydrolysis of Hexamethylcyclotrisiloxane (D₃)

A common and direct method for the preparation of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol is the controlled hydrolysis of its cyclic precursor, hexamethylcyclotrisiloxane (D₃).[2][6] The strained ring structure of D₃ makes it susceptible to ring-opening reactions.[9]

Reaction Scheme:

hydrolysis_of_D3 D3 Hexamethylcyclotrisiloxane (D₃) Diol 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol D3->Diol Acid or Base Catalyst H2O + H₂O

Caption: Hydrolysis of Hexamethylcyclotrisiloxane (D₃) to yield the diol.

Experimental Protocol: A Conceptual Guideline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexamethylcyclotrisiloxane (D₃) in a suitable solvent such as acetone or diethyl ether.

  • Hydrolysis: Add a stoichiometric amount of water, either neat or as a dilute acidic or basic solution, to the reaction mixture. The reaction can be catalyzed by a variety of acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH).

  • Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

  • Workup and Purification: Upon completion, neutralize the catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield the pure diol.

Causality in Experimental Choices:

  • Solvent Selection: The choice of a water-miscible solvent like acetone can facilitate the interaction between the hydrophobic siloxane and the aqueous hydrolyzing agent.

  • Catalyst Choice: Acidic or basic catalysts are employed to accelerate the cleavage of the Si-O-Si bonds in the strained D₃ ring. The choice of catalyst can influence the reaction rate and the potential for side reactions like self-condensation of the product.

  • Stoichiometry of Water: Precise control over the amount of water is crucial. An excess of water can lead to the formation of shorter-chain siloxanols or complete hydrolysis to dimethylsilanediol.

Synthesis from Sodium Hexamethyltrisiloxanediolate

An alternative high-yield synthesis involves the acidification of the corresponding disodium salt.[10]

Reaction Scheme:

salt_acidification Salt Sodium Hexamethyltrisiloxanediolate Diol 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Salt->Diol Acid + 2 HCl Acid->Diol NaCl + 2 NaCl polycondensation cluster_reactants Reactants cluster_process Process cluster_products Products Diol1 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Condensation Polycondensation (Acid or Base Catalyzed) Diol1->Condensation Diol2 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Diol2->Condensation Polymer Polydimethylsiloxane Chain Condensation->Polymer Water Water (byproduct) Condensation->Water

Caption: Polycondensation of the diol to form a longer silicone polymer.

Synthesis of Block Copolymers for Drug Delivery

A key application in drug development is the synthesis of block copolymers, where the silicone segment provides desirable properties like biocompatibility and controlled permeability. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol can serve as a short, well-defined silicone block.

Conceptual Workflow for Block Copolymer Synthesis:

block_copolymer_synthesis Diol 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Coupling Coupling Reaction Diol->Coupling Other_Monomer Other Polymer Block (e.g., Polyester, Polyether) Other_Monomer->Coupling Block_Copolymer Silicone-based Block Copolymer Coupling->Block_Copolymer Purification Purification and Characterization Block_Copolymer->Purification Application Drug Delivery Formulation Purification->Application

Caption: Workflow for synthesizing silicone-based block copolymers for drug delivery.

By reacting the diol with other pre-formed polymer chains containing complementary reactive end groups (e.g., carboxylic acids, isocyanates), A-B-A or (A-B)n block copolymers can be synthesized. These copolymers can self-assemble into micelles or other nanostructures capable of encapsulating and delivering therapeutic agents. The silicone block often forms the hydrophobic core of these structures, while the other block provides hydrophilicity and stability in aqueous environments.

Formulation of Biocompatible Coatings and Adhesives

The diol can be incorporated into formulations for biocompatible coatings for medical devices and skin adhesives. [2]In these applications, it can act as a chain extender or a cross-linking agent when reacted with multifunctional silanes. This allows for the tuning of the mechanical properties of the final cured material, such as its elasticity, adhesion, and tear strength. For example, in pressure-sensitive adhesives for transdermal patches, the inclusion of short-chain diols can modify the adhesive's tack and peel strength.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the methyl protons on the silicon atoms and the hydroxyl protons. The integration of these signals should correspond to the expected proton ratio.

    • ¹³C NMR: Would display signals for the methyl carbons.

    • ²⁹Si NMR: This is a powerful technique for characterizing organosilicon compounds. It would provide distinct signals for the terminal and central silicon atoms in the trisiloxane chain. A publication by Talalaeva et al. (2024) provides a ²⁹Si NMR spectrum of the diol. [10]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the silanol groups. Strong absorptions around 1000-1100 cm⁻¹ are characteristic of the Si-O-Si backbone, and peaks around 1260 cm⁻¹ and 800 cm⁻¹ are due to Si-CH₃ bonds. An IR spectrum is available in the NIST Chemistry WebBook. [11]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for assessing the purity of the diol and for monitoring the progress of reactions in which it is a reactant or product.

Safety and Handling: A Prudent Approach

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture-induced condensation.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

For closely related siloxanes, safety data sheets indicate that they can be flammable liquids. [12]It is prudent to assume similar hazards for the diol and to avoid sources of ignition during handling.

Conclusion: A Key Enabler of Silicone Innovation

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is more than just a chemical intermediate; it is a strategic tool for the rational design of advanced silicone-based materials. Its well-defined structure and reactive end groups offer a level of precision that is essential for creating the sophisticated polymers required in modern drug development and biomedical applications. By understanding its properties, synthesis, and reactivity, researchers and scientists can unlock its full potential to innovate and develop next-generation materials that can address some of the most pressing challenges in healthcare.

References

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. (n.d.). Google Cloud.
  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers. Retrieved January 17, 2026, from [Link]

  • Hexamethylcyclotrisiloxane. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Silanol-Functional Silicones. (n.d.). Gelest. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]

  • Synthesis of Hexamethyltrisiloxanediol and 1,1,3,3,5,5,7-Heptamethyl-7-phenylcyclotetrasiloxane on Its Basis. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation method for simethicone. (n.d.). Google Patents.
  • 1,1,3,3,5,5-Hexamethyltrisiloxane CAS: 1189-93-1. (n.d.). Changfu Chemical. Retrieved January 17, 2026, from [Link]

  • 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. (n.d.). Gelest. Retrieved January 17, 2026, from [Link]

  • 3663-50-1 | Product Name : 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • 1,5-Dihydroxyhexamethyltrisiloxane. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation method for simethicone. (n.d.). Google Patents.
  • Siloxanes - Consumption, Toxicity and Alternatives. (n.d.). Miljøstyrelsen. Retrieved January 17, 2026, from [Link]

  • Hexamethyldisiloxane - Optional[29Si NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Synthesis, Applications, and Pharmaceutical Significance

This technical guide provides a comprehensive overview of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, a key organosilicon compound. Tailored for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, a key organosilicon compound. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, its crucial role as a building block in silicone polymer chemistry, and its importance as a monitored impurity in pharmaceutical formulations.

Chemical Identity and Nomenclature

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a short-chain siloxane diol, a fundamental unit in the synthesis of a wide array of silicone-based materials. Due to its specific structure and common use as a chemical intermediate, it is known by several synonyms. While it is not typically marketed under specific trade names, it is often referenced in chemical supplier catalogs and regulatory documents by its chemical names or as a specific impurity of the pharmaceutical active ingredient, simethicone.

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue
Primary Name 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol
CAS Number 3663-50-1
Molecular Formula C6H20O4Si3
Molecular Weight 240.48 g/mol
IUPAC Name bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane
Common Synonyms 1,5-Dihydroxyhexamethyltrisiloxane, Bis[(hydroxydimethylsilyl)oxy]dimethylsilane, Hexamethyltrisiloxane-1,5-diol, 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol, Simethicone Impurity 3

The structure of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, characterized by a backbone of three silicon atoms linked by oxygen atoms and terminated with hydroxyl groups, is depicted in the following diagram.

Caption: Chemical structure of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Role as a Monomer in Silicone Polymer Synthesis

The terminal hydroxyl groups of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol are reactive sites that allow for its use as a monomer in condensation polymerization reactions. This reactivity is fundamental to the synthesis of a wide range of silicone polymers with tailored properties for various applications, including in the medical and pharmaceutical fields.[1][2]

Mechanism of Polymerization

The hydroxyl-terminated siloxane can react with various di-functional molecules, such as dichlorodiorganosilanes, to form longer polysiloxane chains. The reaction proceeds via a condensation mechanism, eliminating a small molecule, typically hydrochloric acid, which is then neutralized. This process allows for the precise control of the polymer's molecular weight and the incorporation of different functional groups into the polymer backbone. A related synthetic approach involves the reaction of the corresponding disodium salt of the diol with dichlorodiorganosilanes to yield cyclotetrasiloxanes, which are also important monomers for ring-opening polymerization.[3][4][5]

Application in Biomedical Materials

Silicone-based materials are extensively used in biomedical applications due to their biocompatibility, chemical inertness, and tunable physical properties.[6][7][8][9] Short-chain siloxane diols, such as 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, serve as foundational building blocks for creating these materials. For instance, this diol can be used to synthesize silicone coatings for medical devices or as a component in the formulation of silicone-based drug delivery systems.[10]

Experimental Workflow: Synthesis of Diorganocyclotetrasiloxanes

The following diagram illustrates a general workflow for the synthesis of functionalized cyclotetrasiloxanes, which are key precursors for many medical-grade silicones. This process highlights the role of the disodium salt of hexamethyltrisiloxane-1,5-diol as a reactive intermediate.[3]

G cluster_0 Preparation of the Disodium Salt cluster_1 Cyclization Reaction cluster_2 Purification start 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol reaction1 Reaction in an appropriate solvent start->reaction1 reagent1 Sodium Hydroxide reagent1->reaction1 product1 1,5-Disodiumoxyhexa- methyltrisiloxane reaction1->product1 reaction2 Condensation Reaction in an anhydrous solvent product1->reaction2 reagent2 Dichlorodiorganosilane reagent2->reaction2 product2 Crude Cyclotetrasiloxane and Sodium Chloride reaction2->product2 washing Washing with water to remove salt product2->washing distillation Distillation under reduced pressure washing->distillation final_product Purified 1,1,3,3,5,5-Hexamethyl- 7,7-diorganocyclotetrasiloxane distillation->final_product

Caption: Generalized workflow for the synthesis of cyclotetrasiloxanes.

Significance as a Pharmaceutical Impurity in Simethicone

In the context of drug development and manufacturing, 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is primarily of interest as a potential impurity in simethicone. Simethicone is an over-the-counter medication used to relieve symptoms of excess gas in the gastrointestinal tract. It is a mixture of polydimethylsiloxane (PDMS) and silicon dioxide. The PDMS component is synthesized through polymerization of siloxane monomers, and incomplete polymerization or side reactions can lead to the presence of low molecular weight siloxanes, including 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Regulatory Context and Pharmacopeial Standards

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish standards for the quality and purity of active pharmaceutical ingredients (APIs) and excipients. While the USP monograph for simethicone does not specify a limit for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol by name, it does include tests for "organic volatile impurities." The control of such impurities is crucial to ensure the safety and efficacy of the final drug product. Therefore, manufacturers of simethicone are required to monitor and control the levels of volatile siloxanes.

Analytical Methods for Detection and Quantification

The detection and quantification of siloxane impurities in simethicone are typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID).[11][12][13] These methods are well-suited for separating and identifying volatile and semi-volatile organic compounds.

Experimental Protocol: GC-MS Analysis of Volatile Siloxanes in Simethicone

The following is a representative protocol for the analysis of volatile siloxanes in a simethicone-containing pharmaceutical product.[11][12]

  • Sample Preparation:

    • Accurately weigh a quantity of the pharmaceutical formulation equivalent to a specific amount of simethicone into a suitable vessel.

    • Disperse the sample in an appropriate solvent, such as n-hexane or toluene. For some formulations, a preliminary step involving dissolution in an acidic or basic solution may be necessary to break down the product matrix.

    • Vortex or sonicate the mixture to ensure complete extraction of the siloxanes into the organic solvent.

    • If necessary, centrifuge the sample to obtain a clear supernatant for injection into the GC-MS.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Mass Spectrometer: Agilent 5975 MS or equivalent.

    • Column: A non-polar or mid-polar capillary column, such as a DB-1 or DB-624, is typically used. A common column dimension is 30 m x 0.25 mm with a 0.25 µm film thickness.[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Inlet: Split/splitless inlet, with a split ratio appropriate for the expected concentration of the analytes.

    • Temperature Program: An initial oven temperature of around 40-80°C, held for a few minutes, followed by a temperature ramp to a final temperature of 250-300°C. The specific ramp rate and hold times should be optimized to achieve good separation of the siloxane peaks.

    • MS Parameters: Electron ionization (EI) source at 70 eV. The mass spectrometer should be set to scan a mass range that includes the characteristic ions of the expected siloxanes (e.g., m/z 40-600).

  • Data Analysis:

    • Identification of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and other siloxanes is achieved by comparing their retention times and mass spectra to those of certified reference standards.

    • Quantification is performed by creating a calibration curve using known concentrations of the reference standards.

Conclusion

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a versatile and important chemical in the field of silicone chemistry. Its utility as a monomer enables the synthesis of a vast range of silicone polymers with applications in numerous industries, including the biomedical and pharmaceutical sectors. For drug development professionals, an understanding of this compound is particularly crucial in the context of its potential presence as an impurity in simethicone. Robust analytical methods are essential for monitoring and controlling its levels to ensure the quality and safety of pharmaceutical products. As the applications of silicone-based materials in medicine continue to expand, the importance of understanding the fundamental building blocks like 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol will undoubtedly grow.

References

  • Yang, X., et al. (2012). Components analysis of volatile matter in simethicone by gas chromatography-mass spectrometry. Journal of Medicinal Plants Research, 6(39), 5263-5269.
  • SIELC Technologies. (n.d.). Separation of Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kalinina, A. A., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28.
  • ResearchGate. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

  • LECO Corporation. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. Retrieved from [Link]

  • Chromatography Online. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

  • Gelest. (n.d.). Silicones in Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN110687228A - Method for detecting related substances in simethicone.
  • Semantic Scholar. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2016). The most important features of siloxanes used in medicinal products, medical devices and cosmetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Retrieved from [Link]

  • Skemman. (n.d.). Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (2006). Silicones for Drug-Delivery Applications. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Silicone Polymers Using 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Introduction: The Strategic Role of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in Advanced Polymer Design 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a pivotal short-chain siloxane oligomer that serves as a fundamental...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in Advanced Polymer Design

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a pivotal short-chain siloxane oligomer that serves as a fundamental building block in the synthesis of a diverse array of silicone polymers.[1] Its defined structure, bearing reactive hydroxyl (-OH) groups at both termini of a flexible trisiloxane backbone, offers precise control over the polymer architecture. This diol is a key intermediate in the production of specialized silicone materials, including coatings, elastomers, and resins, where its incorporation influences properties such as thermal stability, hydrophobicity, and gas permeability.[1] The strategic use of this monomer allows for the synthesis of polymers with tailored characteristics, making it an invaluable tool for researchers and professionals in materials science and drug development.

These application notes provide a comprehensive guide to the utilization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in silicone polymer synthesis. We will delve into the mechanistic principles of polycondensation, offer detailed, field-proven protocols, and discuss the characterization of the resulting polymers.

Chemical and Physical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

A thorough understanding of the physicochemical properties of the monomer is crucial for successful polymerization.

PropertyValueSource
CAS Number 3663-50-1[2]
Molecular Formula C₆H₂₀O₄Si₃[2]
Molecular Weight 240.48 g/mol [2]
Boiling Point 218.8 °C at 760 mmHg[2]
Density 0.991 g/cm³[2]
Refractive Index 1.429[2]
Stability Moisture sensitive[2]

Core Principles of Polycondensation with Siloxane Diols

The synthesis of high-molecular-weight silicone polymers from 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is typically achieved through polycondensation. This step-growth polymerization involves the reaction of the terminal hydroxyl groups of the diol with a suitable crosslinking agent, leading to the formation of siloxane bonds (Si-O-Si) and the elimination of a small molecule, such as water or an alcohol.

The choice of crosslinker is critical as it dictates the final structure and properties of the polymer, which can range from linear chains to complex three-dimensional networks. Common crosslinkers include multifunctional silanes such as tetraethoxysilane (TEOS) or dichlorodimethylsilane. The reaction is generally catalyzed by acids, bases, or organometallic compounds.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key procedural choices.

Protocol 1: Synthesis of a Crosslinked Polysiloxane Network via Polycondensation with Tetraethoxysilane (TEOS)

This protocol details the formation of a silicone elastomer through the reaction of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol with TEOS, a tetrafunctional crosslinker. The resulting network structure imparts elastomeric properties to the material.

Materials:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (≥98%)

  • Tetraethoxysilane (TEOS, ≥99%)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous toluene

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Dropping funnel

  • Vacuum oven

Workflow Diagram:

Polycondensation_Workflow cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation & Curing setup 1. Assemble and dry glassware. Purge with Nitrogen. reagents 2. Charge flask with Diol and anhydrous Toluene. setup->reagents heat 3. Heat to 80°C with stirring. reagents->heat add_catalyst 4. Add DBTDL catalyst. heat->add_catalyst add_teos 5. Add TEOS dropwise. add_catalyst->add_teos reflux 6. Reflux for 4-6 hours. add_teos->reflux cool 7. Cool to room temperature. reflux->cool cast 8. Cast the viscous solution. cool->cast cure 9. Cure in a vacuum oven. cast->cure

Caption: Workflow for the synthesis of a crosslinked polysiloxane network.

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with a drying tube), and a nitrogen inlet.

    • Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen. This is critical due to the moisture sensitivity of the reactants and intermediates.[2]

    • Charge the flask with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (e.g., 24.05 g, 0.1 mol) and anhydrous toluene (100 mL). The solvent helps to control the viscosity and ensure homogeneous mixing.

  • Initiation of Reaction:

    • Begin stirring the mixture and gently heat to 80°C using a heating mantle.

    • Once the diol has completely dissolved, add the dibutyltin dilaurate catalyst (e.g., 0.1 wt% of the total reactants) to the flask using a syringe. Organotin compounds are effective catalysts for the condensation of silanols.

  • Crosslinker Addition and Polymerization:

    • In a dropping funnel, prepare a solution of tetraethoxysilane (TEOS) (e.g., 5.21 g, 0.025 mol) in anhydrous toluene (20 mL). The molar ratio of diol to TEOS will influence the crosslink density of the final polymer.

    • Add the TEOS solution dropwise to the reaction mixture over a period of 30 minutes. A slow addition rate is important to control the exothermicity of the reaction and to promote uniform network formation.

    • After the addition is complete, increase the temperature to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution. The byproduct of this reaction is ethanol.

  • Product Isolation and Curing:

    • After the reflux period, allow the reaction mixture to cool to room temperature. The resulting solution will be viscous.

    • For characterization of the pre-polymer, a small aliquot can be precipitated in methanol.

    • To form the final elastomer, cast the viscous solution into a Teflon mold and place it in a vacuum oven.

    • Cure the polymer at 80°C under vacuum for 12 hours to remove the solvent and any remaining volatile byproducts, and to complete the crosslinking process.

Reaction Mechanism:

Polycondensation_Mechanism cluster_reaction Catalyzed Polycondensation diol HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH (Diol) reaction DBTDL Catalyst Heat diol->reaction teos Si(OCH₂CH₃)₄ (TEOS) teos->reaction polymer -[O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(O-)-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O]- (Crosslinked Polymer Network) reaction->polymer byproduct + CH₃CH₂OH (Ethanol) reaction->byproduct

Caption: Polycondensation of the diol with TEOS.

Characterization of the Synthesized Silicone Polymer

The resulting polymer should be characterized to confirm its structure and determine its physical properties.

TechniqueExpected Results
Fourier-Transform Infrared Spectroscopy (FTIR) Disappearance of the broad -OH peak (around 3300 cm⁻¹) from the starting diol. Appearance of a strong, broad Si-O-Si stretching band (around 1000-1100 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Disappearance of the Si-OH proton signal. Presence of signals corresponding to the methyl protons on the silicon atoms. ²⁹Si NMR: Signals corresponding to the different silicon environments in the polymer network.
Gel Permeation Chromatography (GPC) For the pre-polymer (before complete curing), GPC can provide information on the molecular weight distribution. A broad distribution is typical for step-growth polymerization.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is indicative of the polymer's flexibility at low temperatures.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymer by measuring the weight loss as a function of temperature.

Troubleshooting and Field-Proven Insights

  • Gelation during reaction: If the reaction mixture gels prematurely in the flask, it indicates that the reaction is proceeding too quickly or the concentration of reactants is too high. Reduce the catalyst concentration or increase the amount of solvent.

  • Incomplete Curing: If the final polymer is tacky or does not fully solidify, this may be due to incomplete removal of the solvent or byproducts, or an incorrect stoichiometric ratio of reactants. Ensure adequate time and vacuum during the curing process and re-verify the molar ratios.

  • Moisture Contamination: The presence of moisture can lead to uncontrolled hydrolysis of TEOS and interfere with the desired polycondensation reaction. Always use anhydrous solvents and properly dried glassware.[2]

Conclusion

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a versatile and valuable monomer for the synthesis of advanced silicone polymers. By carefully controlling the reaction conditions and the choice of crosslinking agents, a wide range of materials with tailored properties can be achieved. The protocols and insights provided in these application notes serve as a robust starting point for researchers and developers in the field of silicone chemistry.

References

  • Vertex AI Search.
  • Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]

  • Cypryk, M., Rubinsztajn, S., & Chojnowski, J. (1987). Disproportionation of oligodimethylsiloxanols in the presence of a protic acid in dioxane. Journal of Organometallic Chemistry, 331(2), 193-205.
  • Lookchem. 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. [Link]

Sources

Application

Application Note &amp; Protocol Guide: Leveraging 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol for Advanced Surface Modification

Abstract The strategic modification of material surfaces is a cornerstone of innovation in fields ranging from biomedical devices to advanced electronics. This guide provides a comprehensive overview and detailed protoco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of material surfaces is a cornerstone of innovation in fields ranging from biomedical devices to advanced electronics. This guide provides a comprehensive overview and detailed protocols for the application of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS: 3663-50-1), a versatile organosilicon compound, for the functionalization of various substrates. We will explore the fundamental chemical principles governing its reactivity, present step-by-step methodologies for surface modification, and discuss analytical techniques for the characterization of the resulting functionalized surfaces. This document is intended for researchers, materials scientists, and drug development professionals seeking to impart tailored properties such as hydrophobicity, enhanced adhesion, and improved biocompatibility to their materials of interest.

Introduction: The Role of Siloxanediols in Surface Engineering

Surface chemistry dictates the interaction of a material with its environment. Modifying a surface at the molecular level can dramatically alter its bulk properties, enabling new functionalities and applications. Organosilanes have long been the gold standard for creating robust, covalently bound surface modifications.[1][2] Among these, silanols (compounds containing Si-OH groups) offer a direct pathway to surface functionalization.

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a linear siloxane oligomer terminated by two reactive silanol groups.[3] Its unique structure, featuring a flexible siloxane backbone and terminal hydroxyl functionalities, makes it an excellent candidate for surface modification.[3][4] The methyl groups along the backbone contribute to inherent hydrophobicity and low surface tension, while the terminal diol structure allows it to act as a molecular bridge, binding to surfaces and potentially to other molecules for further functionalization.[3][5]

Key Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for understanding its handling, reactivity, and application.

PropertyValueSource
CAS Number 3663-50-1[3][4][6]
Molecular Formula C6H20O4Si3[3][6][]
Molecular Weight 240.48 g/mol [6][]
Appearance Colorless Liquid[3]
Boiling Point 218.8 °C at 760 mmHg[][8]
Density 0.991 g/cm³[][8]
Key Features Moisture sensitive; two terminal hydroxyl groups for reactivity.[3][4]

The Chemistry of Surface Modification: A Mechanistic Overview

The efficacy of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol as a surface modifying agent is rooted in the fundamental reactivity of silanols with hydroxylated surfaces. Many technologically important materials, including glass, silica, metal oxides (e.g., alumina, titania), and certain polymers, possess native hydroxyl (-OH) groups on their surfaces, or can be treated to generate them.[1][2]

The modification process is a condensation reaction where the silanol groups (Si-OH) of the hexamethyltrisiloxane-diol react with the hydroxyl groups (M-OH, where M is the substrate) on the material's surface. This reaction forms a stable, covalent siloxane bond (Si-O-M) and releases a molecule of water.[2] The flexible Si-O-Si backbone of the modifier allows for a low-energy conformation on the surface, while the terminal methyl groups orient away from the substrate, creating a new, low-energy, hydrophobic interface.[5][9]

Figure 1: General mechanism of surface modification.

Applications in Research and Development

The surface properties imparted by this modification are highly desirable in numerous applications:

  • Biomedical Devices and Drug Delivery: Creating hydrophobic and biocompatible coatings on implants or nanoparticles can reduce non-specific protein adsorption and improve hemocompatibility.[6][8][10] The terminal hydroxyl group can also serve as a handle for the covalent attachment of targeting ligands or therapeutic agents.

  • Microelectronics: Modifying the surface of silicon wafers or other components can improve the adhesion of photoresists or encapsulants and reduce moisture absorption, enhancing device reliability.[1]

  • Advanced Coatings: In paints and coatings, siloxane additives can migrate to the surface, improving properties like water repellency, thermal stability, and durability.[4][5][11]

  • Personal Care Products: This molecule is used as a conditioning agent and lubricant in cosmetics, providing a smooth texture and water-repellent properties to formulations.[][12]

Experimental Protocols for Surface Modification

The following protocols provide a generalized framework for the surface modification of hydroxyl-bearing substrates. Causality: The success of the modification is critically dependent on the cleanliness of the substrate and the absence of excess water in the reaction medium, which could lead to self-polymerization of the siloxanediol.[13]

Workflow Overview

G cluster_prep Phase 1: Substrate Preparation cluster_mod Phase 2: Modification cluster_post Phase 3: Post-Treatment & Analysis Cleaning Substrate Cleaning (e.g., Sonication in Solvents) Activation Surface Activation (e.g., Plasma, Piranha) Cleaning->Activation Drying Drying (Oven or N₂ Stream) Activation->Drying Preparation Prepare Siloxane Solution (Anhydrous Solvent) Drying->Preparation Transfer to Reaction Immersion Immerse Substrate (Controlled Temp/Time) Preparation->Immersion Rinsing Rinsing (Remove excess reagent) Immersion->Rinsing Complete Reaction Curing Curing (e.g., Heating) Rinsing->Curing Characterization Surface Characterization (e.g., Contact Angle, XPS) Curing->Characterization

Figure 2: Experimental workflow for surface modification.

Protocol 1: Solution-Phase Deposition on Glass or Silicon

This protocol is suitable for modifying substrates like glass slides, silicon wafers, or silica nanoparticles.

Materials:

  • Substrates (e.g., glass slides)

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

  • Anhydrous Toluene or Isopropanol

  • Acetone, Ethanol (for cleaning)

  • Deionized Water

  • Nitrogen gas supply

Procedure:

  • Substrate Cleaning & Activation:

    • Rationale: To ensure a pristine surface free of organic contaminants and to maximize the density of surface hydroxyl groups.

    • Sonicate the substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.[14]

    • For robust activation, treat the surface with oxygen plasma for 5-15 minutes or immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen or in an oven at 110 °C for 1 hour.

  • Silanization Reaction:

    • Rationale: The reaction is performed in an anhydrous solvent to prevent premature self-condensation of the siloxanediol.

    • In a glove box or under an inert atmosphere (e.g., argon), prepare a 1-2% (v/v) solution of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in anhydrous toluene.[14]

    • Immerse the clean, dry substrates in the silane solution.

    • Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. Reaction time can be optimized for the specific substrate.[15]

  • Post-Reaction Rinsing and Curing:

    • Rationale: Rinsing removes physisorbed siloxane molecules, while curing drives the condensation reaction to completion and removes residual water, strengthening the covalent bond to the surface.

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted siloxane.

    • Cure the coated substrates in an oven at 110-120 °C for 1 hour.

    • Allow to cool to room temperature before characterization.

Characterization of Modified Surfaces

Verifying the success and quality of the surface modification is a critical step. The protocols described must be part of a self-validating system where the outcomes are confirmed analytically.

Water Contact Angle (WCA) Goniometry
  • Principle: This technique measures the angle a droplet of water makes with the surface, providing a quantitative measure of hydrophobicity. A successful modification with hexamethyltrisiloxane-diol will result in a significant increase in the water contact angle.

  • Expected Outcome: Unmodified, clean glass or silica typically has a WCA < 20°. A modified surface should exhibit a WCA > 90°, indicating a successful transition to a hydrophobic surface.[5]

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material.

  • Expected Outcome: The XPS spectrum of a successfully modified surface will show an increase in the Carbon (C1s) and Silicon (Si2p) signals relative to the substrate signals. High-resolution scans of the Si2p peak can confirm the formation of Si-O-Substrate bonds.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can detect the vibrational modes of chemical bonds on the surface.

  • Expected Outcome: The appearance of characteristic peaks for Si-O-Si stretching (around 1000-1100 cm⁻¹) and C-H stretching from the methyl groups (around 2960 cm⁻¹) would indicate the presence of the siloxane layer.

Characterization TechniqueUnmodified Surface (e.g., Glass)Expected Result After Modification
Water Contact Angle < 20° (Hydrophilic)> 90° (Hydrophobic)
XPS High O, Si signals. Low C signal.Increased C signal, Si signal from siloxane.
FTIR-ATR Broad -OH stretch (~3400 cm⁻¹)Appearance of C-H (~2960 cm⁻¹) and Si-O-Si (~1070 cm⁻¹) peaks.

Troubleshooting and Considerations

  • Incomplete Coverage/Low Hydrophobicity: This is often due to incomplete substrate cleaning, surface deactivation, or moisture contamination in the reaction solvent. Ensure rigorous cleaning and the use of fresh anhydrous solvents.

  • Multilayer Formation: High concentrations of the siloxanediol or the presence of water can lead to the formation of thick, uneven polymer films instead of a monolayer. Using dilute solutions and anhydrous conditions helps control the reaction.[13][14]

  • Substrate Compatibility: While effective on hydroxylated surfaces, this method is not suitable for inert surfaces like pure polypropylene or gold without prior surface activation to introduce hydroxyl groups.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Ciampi, S., et al. (2017). Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols. Journal of the American Chemical Society. [Link]

  • Vertex AI Search. (2026).
  • MDPI. (2023). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. [Link]

  • ResearchGate. (n.d.). Surface Modification and Characterization of Poly-Dimethyl-Siloxane. [Link]

  • Vallet-Regí, M., et al. (2022). Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades?. ResearchGate. [Link]

  • RSC Publishing. (2010). A method to derivatize surface silanol groups to Si-alkyl groups in carbon-doped silicon oxides. [Link]

  • MDPI. (2024). Enhancing Understanding of Siloxane Surface Properties and Functional Group Effects on Water Deoxygenation. [Link]

  • Revue Roumaine de Chimie. (2012). SURFACE PROPERTIES OF SILOXANE-BASED SURFACTANTS CONTAINING TROMETHAMOL UNITS. [Link]

  • LookChem. (n.d.). 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-. [Link]

  • Beijing Institute of Technology. (2015). Synthesis and characterization of siloxane-modified two-component waterborne polyurethane. [Link]

  • NIH. (2021). Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing. [Link]

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. [Link]

  • MDPI. (2020). Surface Modifications for Implants Lifetime extension: An Overview of Sol-Gel Coatings. [Link]

Sources

Method

Application of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in High-Performance Coatings: A Technical Guide

This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists on the utilization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS: 3663-50-1) in the development o...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists on the utilization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS: 3663-50-1) in the development of advanced coating systems. This unique siloxane diol serves as a versatile building block and a functional additive, offering significant enhancements to the durability, surface properties, and overall performance of a wide range of coatings.

Introduction to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a short-chain, hydroxyl-terminated silicone. Its distinct molecular structure, characterized by a flexible siloxane backbone and reactive terminal silanol (Si-OH) groups, makes it a valuable intermediate in polymer synthesis and a highly effective surface-modifying agent.[1][2] The low volatility and thermal stability of this compound also render it suitable for applications requiring high-temperature resistance.[1]

Key Properties:

PropertyValueReference
CAS Number 3663-50-1[1]
Molecular Formula C6H20O4Si3[1]
Molecular Weight 240.48 g/mol [1]
Appearance Colorless Liquid[3]
Key Feature Reactive hydroxyl (-OH) groups[1]
Primary Function Intermediate for silicone polymers, surface modifier[4]

The reactivity of the terminal hydroxyl groups allows for the incorporation of the siloxane into various polymer backbones through condensation reactions, leading to the formation of durable Si-O-Si linkages.[5] This process is fundamental to creating high-performance silicone and hybrid organic-inorganic coatings.

Mechanisms of Action in Coating Formulations

The application of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in coatings can be broadly categorized into two primary functions: as a reactive intermediate to form part of the binder system, and as a surface-modifying additive .

As a Reactive Intermediate in Hybrid Coatings

When used as a reactive intermediate, the silanol groups of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol can undergo condensation reactions with other hydroxyl-containing polymers (e.g., acrylics, polyesters, polyurethanes) or with itself to form a crosslinked siloxane network within the coating matrix.[6][7] This approach is often employed in the synthesis of organic-inorganic hybrid coatings via a sol-gel process.[8][9][10]

The resulting hybrid coating exhibits a synergistic combination of the properties of both the organic and inorganic components. The siloxane component contributes to:

  • Enhanced Thermal Stability and UV Resistance: The strong Si-O bonds in the siloxane network provide superior resistance to heat and photodegradation compared to conventional organic polymers.[11]

  • Improved Flexibility and Impact Resistance: The inherent flexibility of the siloxane backbone can enhance the coating's ability to withstand mechanical stress.

  • Increased Hydrophobicity and Water Resistance: The presence of methyl groups on the siloxane chain imparts a water-repellent character to the coating surface.[12]

Caption: Formation of an organic-inorganic hybrid coating.

As a Surface-Modifying Additive

When added in small quantities (typically 0.05-2.0 wt%) to a coating formulation, 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol can migrate to the surface of the wet film.[13] This migration is driven by the low surface energy of the siloxane. Upon curing, it forms a very thin, silicone-rich layer at the coating-air interface, which imparts several desirable surface properties:

  • Improved Flow and Leveling: The presence of the siloxane at the surface reduces surface tension gradients, minimizing defects such as orange peel and brush marks.[13]

  • Enhanced Slip and Mar Resistance: The low coefficient of friction of the silicone-rich surface provides a "slip" effect, which improves the coating's resistance to scratching and abrasion.[14]

  • Increased Contact Angle and Hydrophobicity: The hydrophobic nature of the siloxane leads to a higher water contact angle, resulting in improved water repellency and easier cleaning.[12]

  • Prevention of Surface Defects: It can help to prevent cratering caused by contaminants with low surface tension.[13]

Caption: Mechanism of surface modification by the siloxane additive.

Experimental Protocols

Protocol for Incorporation as a Reactive Intermediate in a Solvent-Borne 2K Polyurethane Coating

This protocol describes the synthesis of a hybrid polyurethane-siloxane coating where 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is used as a co-polyol.

Materials:

  • Polyester polyol (hydroxyl value ~150 mg KOH/g)

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

  • Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methyl ethyl ketone (MEK)

  • Xylene

Procedure:

  • Preparation of the Polyol Component (Part A):

    • In a clean, dry reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the polyester polyol and 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. The molar ratio of polyester polyol to siloxane diol can be varied to achieve the desired level of modification (e.g., 90:10).

    • Add MEK and xylene to achieve a solids content of approximately 60%.

    • Mix thoroughly under a nitrogen blanket until a homogeneous solution is obtained.

  • Preparation of the Isocyanate Component (Part B):

    • In a separate container, dilute the IPDI with xylene to a concentration of 75%.

  • Coating Formulation:

    • Just before application, mix Part A and Part B in a stoichiometric ratio (NCO:OH = 1.05:1).

    • Add the DBTDL catalyst at a concentration of 0.01-0.05% based on the total resin solids.[15]

    • Mix thoroughly for 5-10 minutes.

  • Application and Curing:

    • Apply the coating to a prepared substrate (e.g., steel panels) using a drawdown bar or spray application to achieve a desired dry film thickness (e.g., 50 µm).

    • Allow the coated panels to flash off at room temperature for 15-20 minutes to evaporate the bulk of the solvent.

    • Cure the panels in an oven at 80°C for 30 minutes, followed by post-curing at room temperature for 7 days before testing.

Protocol for Incorporation as a Surface-Modifying Additive in a Water-Borne Acrylic Coating

This protocol outlines the addition of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol as a surface additive to a pre-existing water-borne acrylic latex formulation.

Materials:

  • Water-borne acrylic latex emulsion

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

  • Coalescing solvent (e.g., dipropylene glycol methyl ether)

  • Deionized water

Procedure:

  • Preparation of the Additive Premix:

    • In a small beaker, mix 1 part of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol with 3 parts of coalescing solvent. This premix aids in the dispersion of the siloxane in the aqueous system.

  • Incorporation into the Coating:

    • To the water-borne acrylic latex, under gentle agitation, slowly add the additive premix. The recommended addition level of the active siloxane is typically between 0.1% and 1.0% based on the total formulation weight.[16]

    • Continue mixing for 15-20 minutes to ensure uniform distribution.

  • Application and Curing:

    • Apply the modified coating to a substrate using a method appropriate for the formulation (e.g., brush, roller, or spray).

    • Allow the coating to dry and cure according to the manufacturer's recommendations (typically at room temperature for 7 days).

Evaluation of Coating Performance

Surface Properties

Contact Angle Measurement (ASTM D7334):

  • Objective: To quantify the hydrophobicity of the coating surface.

  • Procedure:

    • Place a cured coated panel on the goniometer stage.

    • Dispense a 5 µL droplet of deionized water onto the surface.

    • Capture an image of the droplet and use software to measure the angle between the substrate and the tangent of the droplet at the point of contact.

    • Perform measurements at multiple locations on the panel and calculate the average contact angle.

Mechanical Properties

Scratch Resistance (ASTM D7027):

  • Objective: To assess the coating's resistance to scratching.

  • Procedure:

    • Secure the coated panel in the scratch testing apparatus.

    • Use a stylus with a defined geometry (e.g., a 1 mm spherical tip).

    • Apply a progressively increasing load to the stylus as it moves across the coating surface at a constant speed.

    • Determine the critical load at which the first sign of coating failure (e.g., cracking or delamination) occurs.

Adhesion (ASTM D3359 - Cross-Hatch Adhesion Test):

  • Objective: To evaluate the adhesion of the coating to the substrate.

  • Procedure:

    • On a cured coated panel, make a series of parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.

    • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

    • Visually assess the amount of coating removed from the cross-hatched area and rate the adhesion according to the ASTM scale (5B = no removal, 0B = >65% removal).

Troubleshooting Common Issues

When incorporating siloxane additives, some common defects can arise if not formulated correctly:

  • Cratering/Fish Eyes: This can occur if there is an incompatibility between the siloxane and the coating resin, or if the siloxane is added at too high a concentration.[17] Ensure thorough mixing and start with low addition levels.

  • Recoatability Issues: The low surface energy imparted by the siloxane can sometimes interfere with the adhesion of a subsequent coat. If recoating is necessary, sanding the surface or using a tie-coat may be required.

  • Incomplete Curing: When used as a reactive intermediate, improper catalyst levels or curing conditions can lead to an under-cured film with poor mechanical properties.[18] Ensure the correct catalyst and curing schedule are used.

Conclusion

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a highly versatile and effective molecule for enhancing the performance of coatings. When used as a reactive intermediate, it can significantly improve the durability and resistance properties of the coating system. As a surface-modifying additive, it provides excellent flow and leveling, enhances slip and mar resistance, and increases hydrophobicity. By following the detailed protocols and evaluation methods outlined in this guide, researchers and formulators can effectively leverage the unique properties of this siloxane diol to develop next-generation, high-performance coatings.

References

[14] Gantrade Corporation. (n.d.). Organofunctional Silanes for Paint & Coatings Applications. Retrieved from Gantrade Corporation website. [19] OnlyTRAININGS. (n.d.). Using Organofunctional Silanes And Silane Modified Polymers To Achieve Key Performance Enhancements In Your Applications. Retrieved from OnlyTRAININGS website. Plueddemann, E. P. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Chemical Dynamics, LLC. (2018, August 10). Superior Coatings Performance with Organosilane Components. Retrieved from Chemical Dynamics, LLC website. [6] Gelest, Inc. (n.d.). Silanol-Functional Silicones. Retrieved from Gelest, Inc. website. [8] Vona, D., et al. (n.d.). Hydrophobic Surface Treatment for the Protection of Carparo Stone. MDPI. [7] American Coatings Association. (n.d.). f0r Cr0sslinkable Silane Terminated P0lymers. Retrieved from American Coatings Association website. [20] Google Patents. (n.d.). US9469782B2 - Catalysts for thermal cure silicone release coatings. Retrieved from Google Patents website. [9] ResearchGate. (n.d.). Sol–gel-derived organic–inorganic hybrid materials. Retrieved from ResearchGate website. [21] Evonik. (n.d.). Advantages of Siloxane Surface Ad. [5] Google Patents. (n.d.). US6284859B1 - Polymerization of siloxanes. Retrieved from Google Patents website. [22] ResearchGate. (n.d.). Synthesis of Waterborne Polyurethane Containing Alkoxysilane Side Groups and the Properties of the Hybrid Coating Films. Retrieved from ResearchGate website. [15] Prospector. (2023, May 10). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Retrieved from Prospector website. [10] ICAS. (n.d.). SOL-GEL BASED ORGANIC-INORGANIC HYBRID COATINGS FOR CORROSION PROTECTION OF AEROSPACE ALUMINIUM ALLOY. Retrieved from ICAS website. [23] National Institutes of Health. (2019, April 28). In Situ Incorporation of Diamino Silane Group into Waterborne Polyurethane for Enhancing Surface Hydrophobicity of Coating. Retrieved from National Institutes of Health website. [11] Journal of Machine Construction and Maintenance. (2019). APPLICATION OF POLYDIMETHYLSILOXANE (PDMS) POLYMERS AS STRUCTURAL ADHESIVES, SEALANTS, AND HIGH-PERFORMANCE FUNCTIONAL COATINGS. 3, 11. [24] Univar Solutions. (n.d.). XIAMETER™ PMX-0930 Silanol Fluid. Retrieved from Univar Solutions website. [25] MDPI. (2023, May 30). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Retrieved from MDPI website. Evonik. (n.d.). Additives for Architectural Coatings. [26] Hylanda Chemical. (n.d.). Silanol-Terminated Polydimethylsiloxanes | CAS 70131-67-8. Retrieved from Hylanda Chemical website. [17] LinkedIn. (2022, May 7). Silicone contamination and powder coating - they do not mix! Retrieved from LinkedIn website. [4] Vertellus. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. Retrieved from Vertellus website. [27] National Institutes of Health. (n.d.). Organic–Inorganic Hybrid Materials from Vegetable Oils. Retrieved from National Institutes of Health website. [28] SciSpace. (n.d.). Organic–inorganic hybrid sol–gel coatings for metal corrosion protection: a review of recent progress. Retrieved from SciSpace website. [29] SCH Technologies. (n.d.). Conformal Coating Defects Hub | Causes, Signs & Fixes. Retrieved from SCH Technologies website. [3] SiSiB SILANES. (n.d.). α,ω-silanol-terminated polydimethylsiloxane. Retrieved from SiSiB SILANES website. [30] SiSiB SILANES. (n.d.). Silanol terminated vinylmethylsiloxane-dimethylsiloxane copolymer. Retrieved from SiSiB SILANES website. [31] Qingdao Hengda Chemical New Material Co., Ltd. (n.d.). Silanol Terminated Polydimethylsiloxane - Silanol Silicone Fluids & OH Polymer. Retrieved from Qingdao Hengda Chemical New Material Co., Ltd. website. [32] MDPI. (n.d.). Preparation of Polydimethylsiloxane-Modified Waterborne Polyurethane Coatings for Marine Applications. [33] Momentive. (n.d.). silicone additives to increase solids and lower vocs in solventborne systems. [34] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Silanol-Terminated Silicones in Modern Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [18] LinkedIn. (2025, June 3). What are the common mistakes in silicone coating? Retrieved from LinkedIn website. [35] Techspray. (n.d.). How To Identify and Cure The Top 7 Conformal Coating Defects. Retrieved from Techspray website. [36] LinkedIn. (n.d.). 6 Common Problems with Silicone Sealants and How to Fix Them. [37] SpecialChem. (n.d.). Find Silicones perfectly suited for your Coatings and Inks. Retrieved from SpecialChem website. [12] LinkedIn. (n.d.). Silicone Resins as Waterproof Additives for Exterior Paints. [38] Co-Formula. (n.d.). Silicone Additives for Paints and Coatings. Retrieved from Co-Formula website. [39] ResearchGate. (2025, August 5). Synthesis and Characterization of Waterborne Polyurethanes Based on Isophorone Diisocyanate and Mixed Polyols of Poly(tetramethylene glycol)/Polydimethylsiloxane Diol. Retrieved from ResearchGate website. [13] ResearchGate. (2025, August 9). (PDF) Silicone Additives for Paints and Coatings. Retrieved from ResearchGate website. [16] Dow. (n.d.). Coating and Inks Additives Selection Guide. [40] Shin-Etsu Silicone. (n.d.). 4 usage of silicones for coating agents. Retrieved from Shin-Etsu Silicone website. [1] CymitQuimica. (n.d.). CAS 3663-50-1: 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol. Retrieved from CymitQuimica website. [2] Guidechem. (n.d.). 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. Retrieved from Guidechem website. [41] ResearchGate. (n.d.). List of diols materials commonly used in polyurethane synthesis. Retrieved from ResearchGate website. [42] LookChem. (n.d.). 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl. Retrieved from LookChem website. [43] ChemicalBook. (2025, December 31). 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | 3663-50-1. Retrieved from ChemicalBook website.

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Application

Application Notes and Protocols: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol as a Crosslinking Agent for Silicone Elastomers

For: Researchers, scientists, and drug development professionals Introduction: A Novel Approach to Elastomer Network Engineering Silicone elastomers, particularly those based on polydimethylsiloxane (PDMS), are indispens...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Novel Approach to Elastomer Network Engineering

Silicone elastomers, particularly those based on polydimethylsiloxane (PDMS), are indispensable materials in a myriad of advanced applications, from microfluidics and medical devices to high-performance coatings and sealants. The remarkable properties of these materials—biocompatibility, thermal stability, and tunable mechanical characteristics—are a direct consequence of their crosslinked, three-dimensional network structure. The choice of crosslinking agent is therefore a critical determinant of the final elastomer's performance.

This document provides a comprehensive guide to the application of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1) as a short-chain, difunctional crosslinking agent for silicone elastomers.[1][2][3] Unlike longer, more flexible crosslinkers, this compact molecule offers the potential to create networks with higher crosslink densities and unique physical properties. We will delve into the underlying chemistry, provide detailed experimental protocols, and outline methods for the thorough characterization of the resulting materials. This guide is intended to empower researchers to leverage the unique attributes of this crosslinking agent in their own elastomer formulations.

Chemical and Physical Properties of the Crosslinking Agent

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a colorless, low-viscosity liquid with the following key properties:

PropertyValue
CAS Number 3663-50-1
Molecular Formula C6H20O4Si3
Molecular Weight 240.48 g/mol
Boiling Point 218.8 °C at 760 mmHg
Density 0.991 g/cm³
Refractive Index 1.429

Data sourced from various chemical suppliers and databases.[1]

The key functional features of this molecule are the two terminal silanol (Si-OH) groups.[3] These hydroxyl groups are reactive and can participate in condensation reactions with other silanol-terminated molecules, making it an ideal candidate for the crosslinking of silanol-terminated silicone polymers.[4]

Mechanism of Crosslinking: Condensation Curing

The crosslinking of silanol-terminated polydimethylsiloxane (PDMS) with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol proceeds via a condensation cure mechanism. This reaction involves the formation of siloxane (Si-O-Si) bonds between the terminal hydroxyl groups of the PDMS polymer chains and the hydroxyl groups of the crosslinking agent, with the liberation of a small molecule, typically water.

This reaction is generally slow at room temperature and requires a catalyst to proceed at a practical rate. Organotin compounds, such as dibutyltin dilaurate (DBTDL) , are highly effective catalysts for this condensation reaction.[5][6][7][8] The catalyst facilitates the formation of an intermediate that is more susceptible to nucleophilic attack, thereby accelerating the rate of siloxane bond formation.

The overall crosslinking process can be visualized as the formation of a three-dimensional network where the long, flexible PDMS chains are interconnected by the short, rigid 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol units.

Crosslinking_Mechanism PDMS1 HO-(Si(CH3)2-O)n-H (Silanol-Terminated PDMS) Network Crosslinked Elastomer Network (-O-Si(CH3)2-O-)n-O-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-O-... PDMS1->Network Condensation PDMS2 HO-(Si(CH3)2-O)n-H (Silanol-Terminated PDMS) PDMS2->Network Condensation Crosslinker HO-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-OH (1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol) Crosslinker->Network Condensation Catalyst Dibutyltin Dilaurate (Catalyst) Catalyst->PDMS1 Catalyzes Catalyst->Crosslinker Catalyzes Water H2O (Byproduct) Network->Water releases

Figure 1: Condensation crosslinking of silanol-terminated PDMS.

Experimental Protocols

Materials and Reagents
  • Silanol-Terminated Polydimethylsiloxane (PDMS-OH): The choice of molecular weight will significantly impact the properties of the final elastomer. A common starting point is a PDMS-OH with a viscosity of 1,000 to 5,000 cSt.

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: (CAS 3663-50-1)

  • Dibutyltin Dilaurate (DBTDL): (CAS 77-58-7)

  • Toluene or other suitable solvent (optional): For viscosity reduction and improved mixing.

  • Fumed Silica (optional): As a reinforcing filler to enhance mechanical properties.

Protocol 1: Preparation of a Basic Crosslinked PDMS Elastomer

This protocol outlines the preparation of a simple, unfilled silicone elastomer.

1. Reagent Preparation:

  • Ensure all glassware is clean and dry. Moisture can prematurely initiate the condensation reaction.
  • If using a solvent, prepare a solution of the PDMS-OH in toluene (e.g., 50% w/w) to facilitate mixing.

2. Stoichiometric Calculations:

  • The stoichiometry of the reaction is based on the molar ratio of hydroxyl groups. For a difunctional crosslinker and a difunctional polymer, a 1:1 molar ratio of hydroxyl groups is a good starting point.
  • Example Calculation:
  • Assume a PDMS-OH with an average molecular weight of 10,000 g/mol .
  • Moles of PDMS-OH = (mass of PDMS-OH) / 10,000
  • Moles of -OH from PDMS-OH = 2 * (moles of PDMS-OH)
  • The molecular weight of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is 240.48 g/mol .
  • Moles of crosslinker = (mass of crosslinker) / 240.48
  • Moles of -OH from crosslinker = 2 * (moles of crosslinker)
  • For a 1:1 ratio: Moles of -OH from PDMS-OH = Moles of -OH from crosslinker.

3. Mixing:

  • In a suitable container, combine the calculated amounts of PDMS-OH and 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
  • Mix thoroughly using a mechanical stirrer or a planetary mixer until a homogeneous mixture is obtained. If using a solvent, ensure complete dissolution.
  • Add the dibutyltin dilaurate catalyst. A typical starting concentration is 0.1-0.5% by weight of the total polymer and crosslinker mass.
  • Continue mixing for a further 5-10 minutes to ensure uniform catalyst dispersion.

4. Degassing:

  • Place the mixture in a vacuum chamber to remove any entrapped air bubbles. This is crucial for obtaining a void-free elastomer. Degas until bubbling subsides.

5. Curing:

  • Pour the degassed mixture into a suitable mold (e.g., a petri dish or a custom-made mold).
  • Cure the elastomer in an oven. A typical starting point for curing is 70-80°C for 2-4 hours . The optimal curing time and temperature will depend on the specific formulation and desired properties.
  • Note: The curing process can also be carried out at room temperature, but it will take significantly longer (24-48 hours).

6. Post-Curing (Optional but Recommended):

  • To ensure complete reaction and removal of any volatile byproducts, a post-curing step is often beneficial.
  • Post-cure the elastomer at a slightly higher temperature, for example, 100-120°C for 1-2 hours .
Protocol 2: Preparation of a Reinforced PDMS Elastomer

This protocol incorporates fumed silica as a reinforcing filler to improve the mechanical properties of the elastomer.

1. Filler Dispersion:

  • In a high-shear mixer, disperse the desired amount of fumed silica (e.g., 5-20% by weight of the total polymer mass) into the silanol-terminated PDMS. This step is critical for achieving good reinforcement and avoiding agglomerates.
  • Continue mixing until the silica is fully wetted and a smooth, homogeneous paste is formed.

2. Crosslinker and Catalyst Addition:

  • Follow steps 2-6 from Protocol 1, adding the 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and dibutyltin dilaurate to the silica-filled PDMS mixture.

Characterization of Crosslinked Elastomers

A thorough characterization of the cured elastomer is essential to understand the impact of the crosslinking agent and to tailor the material for specific applications.

Mechanical Properties

The tensile properties of the elastomer should be evaluated according to ASTM D412 .[9][10][11][12][13] This standard provides procedures for determining:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Elongation at Break: The maximum strain the material can endure before failure.

  • Young's Modulus: A measure of the material's stiffness.

Typical Tensile Testing Parameters:

ParameterValue
Specimen Shape Dumbbell (dog-bone)
Test Speed 500 mm/min
Temperature Ambient
Thermal Properties
  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked elastomer. TGA measures the weight loss of a material as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study any other thermal transitions, such as crystallization or melting.[14]

Crosslink Density

The degree of crosslinking can be estimated using several methods:

  • Swelling Experiments: By immersing a known weight of the cured elastomer in a good solvent (e.g., toluene) and measuring the weight of the swollen sample, the crosslink density can be calculated using the Flory-Rehner equation.

  • Dynamic Mechanical Analysis (DMA): The storage modulus (G') in the rubbery plateau region is directly proportional to the crosslink density.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_prep Preparation cluster_curing Curing cluster_char Characterization cluster_analysis Analysis & Optimization Reagents Select Reagents: - PDMS-OH - Crosslinker - Catalyst - Filler (optional) Stoichiometry Calculate Stoichiometry (Molar ratio of -OH groups) Reagents->Stoichiometry Mixing Thorough Mixing Stoichiometry->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing Curing (e.g., 70-80°C, 2-4h) Degassing->Curing PostCuring Post-Curing (e.g., 100-120°C, 1-2h) Curing->PostCuring Mechanical Mechanical Testing (ASTM D412) - Tensile Strength - Elongation - Modulus PostCuring->Mechanical Thermal Thermal Analysis - TGA (Stability) - DSC (Tg) PostCuring->Thermal Crosslink Crosslink Density - Swelling Test - DMA PostCuring->Crosslink Analysis Data Analysis and Property Evaluation Mechanical->Analysis Thermal->Analysis Crosslink->Analysis Optimization Formulation Optimization (Adjust ratios, curing conditions) Analysis->Optimization Optimization->Reagents Iterate

Figure 2: A comprehensive workflow for elastomer preparation and characterization.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. By systematically varying the key parameters—such as the PDMS molecular weight, the crosslinker-to-polymer ratio, the catalyst concentration, and the curing conditions—researchers can establish a clear cause-and-effect relationship between the formulation and the final material properties. The characterization methods provide quantitative data that can be used to verify the impact of these variations. For instance, an increase in the crosslinker concentration is expected to lead to a higher crosslink density, which should manifest as an increased Young's modulus and a decrease in the elongation at break.

Conclusion and Future Directions

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol presents a valuable tool for the precise engineering of silicone elastomer networks. Its short, well-defined structure allows for the creation of materials with potentially higher stiffness and thermal stability compared to those crosslinked with longer, more flexible molecules. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to explore the potential of this crosslinking agent in their specific applications.

Future work could involve a more detailed investigation into the kinetics of the curing reaction, the influence of different catalyst systems, and the development of composite materials where the unique properties imparted by this crosslinker can be further enhanced.

References

  • ASTM D412-16(2021), Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM International, West Conshohocken, PA, 2021, [Link]

  • STEP Lab. ASTM D412 - Tensile Testing of Elastomers. [Link]

  • Gelest. Silanol-Functional Silicones. [Link]

  • Toynbee, J. Silane crosslinking of polyolefins: observations on the tin catalyst employed. Polymer, 1994, 35(2), 438-440.
  • Micom Laboratories Inc. ASTM D412 Elastomer & Rubber Testing Services. [Link]

  • ZwickRoell. ASTM D412 Tensile test rubber & elastomers. [Link]

  • RubberMill, Inc. ASTM Testing Methods for Elastomers. [Link]

  • Google Patents. DE102008041918A1 - Silanol condensation catalysts for the crosslinking of filled and unfilled polymer compounds.
  • Frontiers. Workflow for computational characterization of PDMS cross-linked systems. [Link]

  • Semantic Scholar. Silane Crosslinking of High Density Polyethylene as Catalyzed by Tin and Amine Catalyst. [Link]

  • Google Patents.
  • American Coatings Association. A New Series of Tin-Free Catalysts f0r Cr0sslinkable Silane Terminated P0lymers. [Link]

  • ResearchGate. Study of Crosslinking Density in Polydimethylsiloxane Networks by DSC. [Link]

  • ResearchGate. On the Role of Tin Catalysts in Step-Growth Polymerization Reactions. [Link]

  • RSC Publishing. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type. [Link]

  • Sci-Hub. Model networks of end-linked polydimethylsiloxane chains. III. Effect of the functionality of the cross-links. [Link]

  • ResearchGate. DBTL as poly-condensation catalyst between silica from TEOS and PDMS. [Link]

  • PMC - NIH. Reliable Condensation Curing Silicone Elastomers with Tailorable Properties. [Link]

  • PubMed Central. Tuning the Bulk and Surface Properties of PDMS Networks through Cross-Linker and Surfactant Concentration. [Link]

  • ACS Publications. Trypsin-Catalyzed Cross-Linking of α,ω-Triethoxysilyl-Terminated Polydimethylsiloxane: An Experimental and Computational Approach. [Link]

  • ResearchGate. (PDF) Wolf, A.T., Typical Silicone Formulations: One-part RTV condensation-cure formulations, in: Silicone Sealants and Adhesives (2003). [Link]

  • Google Patents. KR20090088326A - Condensation Reaction Curing Type Silicone Rubber Composition.
  • ResearchGate. (PDF) Preprint Silicone Formulation Ingredients 2003 (Sealants and Adhesives). [Link]

  • Vertex AI Search.
  • MDPI. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

  • YouTube. How Does PDMS Crosslinking Work? - Chemistry For Everyone. [Link]

  • PubMed. Recyclable Polydimethylsiloxane Network Crosslinked by Dynamic Transesterification Reaction. [Link]

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Method

Application Note: High-Resolution NMR Spectroscopy of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Abstract This application note provides a comprehensive guide to the characterization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and data acquisition for ¹H, ¹³C, and ²⁹Si NMR. While a definitive, published spectrum for this specific molecule is not widely available, this guide synthesizes data from structurally analogous siloxane compounds to predict and interpret the spectral features. This document is intended for researchers, scientists, and professionals in drug development and material science who require robust analytical methods for the structural elucidation and purity assessment of siloxanediols.

Introduction: The Significance of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1) is a short-chain siloxanediol that serves as a critical building block in the synthesis of a wide array of silicone-based materials.[1] Its bifunctional nature, with hydroxyl groups at both ends of the flexible siloxane backbone, allows it to act as a chain extender or a cross-linking agent in the formation of silicone polymers, resins, and coatings.[1][2] The final properties of these materials, such as viscosity, elasticity, and thermal stability, are intrinsically linked to the purity and structural integrity of this precursor.

NMR spectroscopy is an unparalleled, non-destructive technique for the detailed structural analysis of organosilicon compounds.[3] It provides precise information about the molecular framework, enabling the identification of functional groups, the determination of molecular connectivity, and the quantification of impurities. This guide details the application of ¹H, ¹³C, and ²⁹Si NMR for the comprehensive characterization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Molecular Structure and Predicted NMR Environments

The structure of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol features two distinct chemical environments for silicon and their attached methyl groups, as well as the terminal hydroxyl groups.

Caption: Molecular structure of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Based on this structure, we anticipate the following NMR signals:

  • ¹H NMR: Three distinct signals corresponding to the protons of the methyl groups attached to the terminal silicon atoms, the protons of the methyl groups on the central silicon atom, and the protons of the hydroxyl groups.

  • ¹³C NMR: Two signals for the two magnetically non-equivalent methyl carbons.

  • ²⁹Si NMR: Two signals for the terminal and central silicon atoms.

¹H NMR Spectroscopy: A Primary Tool for Structural Verification

Proton NMR is the initial and most direct method for confirming the presence of the methyl groups and assessing the sample's purity.

Expected ¹H NMR Spectrum

The methyl protons on the silicon atoms in siloxanes typically resonate in a narrow, upfield region of the spectrum, usually between 0.0 and 0.3 ppm. Based on data from analogous short-chain siloxanes, we can predict the chemical shifts for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.[1][4]

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Si(CH₃)₂OH (Terminal)~ 0.1 - 0.2Singlet12H
OSi(CH₃)₂O (Central)~ 0.05 - 0.15Singlet6H
SiOHVariable (dependent on concentration and solvent)Singlet2H

Table 1: Predicted ¹H NMR Chemical Shifts.

The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides confirmation of the carbon environments within the molecule.

Expected ¹³C NMR Spectrum

The carbon atoms of the methyl groups attached to silicon in siloxanes typically appear in the upfield region of the ¹³C NMR spectrum.

Carbon Environment Predicted Chemical Shift (δ, ppm)
Si(CH₃)₂OH (Terminal)~ 1.0 - 2.0
OSi(CH₃)₂O (Central)~ 0.0 - 1.0

Table 2: Predicted ¹³C NMR Chemical Shifts.

²⁹Si NMR Spectroscopy: Direct Observation of the Siloxane Backbone

Silicon-29 NMR is a powerful technique for directly probing the silicon environments and confirming the integrity of the siloxane backbone. The ²⁹Si isotope has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which necessitates longer acquisition times and the use of specific pulse sequences to enhance signal intensity.

Expected ²⁹Si NMR Spectrum

The chemical shifts of ²⁹Si nuclei are highly sensitive to their local electronic environment. In siloxanes, a common nomenclature is used to describe the silicon units: M (monofunctional), D (difunctional), T (trifunctional), and Q (quaternary). Our target molecule contains two types of D units. Based on published data for similar siloxanediols, the following chemical shifts can be anticipated.[2]

Silicon Environment Nomenclature Predicted Chemical Shift (δ, ppm)
HOSi(CH₃)₂O-~ -10 to -15
-OSi(CH₃)₂O-~ -20 to -25

Table 3: Predicted ²⁹Si NMR Chemical Shifts.

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Sample Preparation Workflow

G cluster_prep Sample Preparation A Weigh 10-20 mg of sample for ¹H NMR (50-100 mg for ¹³C/²⁹Si NMR) B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆) A->B C Add internal standard (e.g., TMS) B->C D Filter through glass wool into a clean NMR tube C->D E Cap and label the NMR tube D->E

Caption: Workflow for NMR sample preparation.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol for ¹H NMR analysis. For ¹³C and ²⁹Si NMR, a higher concentration is recommended, typically 50-100 mg.

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for siloxanes. Ensure the solvent is free from residual water, which can interfere with the hydroxyl proton signal.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for ¹H, ¹³C, and ²⁹Si).

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

NMR Data Acquisition Parameters

The following table provides recommended starting parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR ²⁹Si NMR
Pulse Program zg30zgpg30zgig (inverse-gated decoupling)
Spectral Width 16 ppm240 ppm150 ppm
Acquisition Time ~ 2 s~ 1 s~ 1.5 s
Relaxation Delay (d1) 5 s2 s20-60 s
Number of Scans 1610242048 or more

Table 4: Recommended NMR Acquisition Parameters.

Causality Behind Parameter Choices:

  • ¹H NMR: A 30° pulse angle and a 5-second relaxation delay ensure full relaxation of the protons, allowing for accurate integration.

  • ¹³C NMR: A larger number of scans is required due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • ²⁹Si NMR: A long relaxation delay is crucial for quantitative analysis due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei. Inverse-gated proton decoupling is employed to suppress the negative Nuclear Overhauser Effect (NOE) that can null or invert the ²⁹Si signals.

Data Processing and Interpretation

G A Acquire FID B Fourier Transform A->B C Phase Correction B->C D Baseline Correction C->D E Integration D->E F Peak Picking & Referencing E->F G Structural Assignment F->G

Caption: Workflow for NMR data processing.

  • Fourier Transformation: Convert the acquired Free Induction Decay (FID) from the time domain to the frequency domain.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm.

  • Integration and Assignment: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Assign each peak to its corresponding nucleus in the molecule based on the predicted chemical shifts and integration values.

Troubleshooting Common Issues

  • Broad ¹H NMR Signals: This can be caused by the presence of paramagnetic impurities or high sample viscosity. Filtering the sample and using a slightly more dilute solution can help.

  • No or Weak ²⁹Si Signals: This is often due to an insufficient relaxation delay or the negative NOE. Ensure a long d1 is used along with an inverse-gated decoupling pulse sequence.

  • Presence of a Broad H₂O Signal: This indicates moisture in the sample or solvent. Using freshly opened deuterated solvent or drying the solvent over molecular sieves can mitigate this issue.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. By employing a combination of ¹H, ¹³C, and ²⁹Si NMR, researchers can obtain a comprehensive understanding of the molecular structure, confirm its identity, and assess its purity. The protocols and predicted spectral data provided in this application note serve as a robust starting point for the analysis of this important chemical intermediate.

References

  • Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. Available at: [Link]

  • Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. Available at: [Link]

  • Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104, 36–52. Available at: [Link]

  • Hoebbel, D., et al. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. PubMed Central. Available at: [Link]

Sources

Application

29Si NMR analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol reactions

An Application Guide to ²⁹Si NMR Analysis : Monitoring the Reactions of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to ²⁹Si NMR Analysis : Monitoring the Reactions of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the chemical reactions of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. As a fundamental building block in silicone chemistry, understanding its transformation, primarily through condensation, is critical for controlling polymer architecture and properties. This document offers field-proven protocols, explains the causality behind experimental choices, and presents a logical workflow for data acquisition and interpretation, tailored for researchers, scientists, and professionals in drug development and material science.

Introduction: The Analytical Power of ²⁹Si NMR in Siloxane Chemistry

Organosilicon compounds, particularly siloxanes, are ubiquitous in advanced materials, coatings, and pharmaceutical applications. Their performance is intrinsically linked to their molecular structure, including chain length, branching, and end-group functionality. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a key intermediate, valued for its reactive silanol (Si-OH) end-groups that serve as handles for polymerization and functionalization.[1]

²⁹Si NMR spectroscopy is an exceptionally powerful, non-destructive technique for probing the silicon environment. Despite challenges like low natural abundance (4.7%) and a negative magnetogyric ratio, it provides direct, quantitative information on the connectivity of silicon atoms.[2][3] This allows for the precise characterization of various silicon building units, commonly designated as M (monofunctional), D (difunctional), T (trifunctional), and Q (tetrafunctional), based on the number of bridging oxygen atoms connected to the silicon.[2][4] By monitoring shifts in the ²⁹Si NMR spectrum, one can track the consumption of silanol-bearing precursors and the emergence of new siloxane linkages, providing invaluable kinetic and mechanistic insights.[5][6][7]

Characterizing the Starting Material and Its Reaction Products

The foundational step in any reaction analysis is understanding the spectral signature of the starting material and its expected products.

2.1. The ²⁹Si NMR Spectrum of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

The structure of the starting diol contains two distinct silicon environments:

  • D¹(OH): The two terminal silicon atoms, each bonded to two methyl groups, one oxygen in the siloxane backbone, and one hydroxyl group.

  • D²: The central silicon atom, bonded to two methyl groups and two oxygen atoms in the siloxane backbone.

These distinct environments give rise to separate resonances in the ²⁹Si NMR spectrum. The terminal D¹(OH) silicon nuclei are more shielded and appear at a distinct chemical shift from the central D² silicon.

2.2. Monitoring Condensation Reactions

The primary reaction of silanols is condensation, where two Si-OH groups react to form a siloxane bond (Si-O-Si) and water. This process extends the polymer chain.

Figure 1: Condensation of Hexamethyltrisiloxane-1,5-diol.

As the reaction proceeds, the resonance corresponding to the terminal D¹(OH) groups will decrease in intensity. Concurrently, a new signal will appear, corresponding to the newly formed internal D units of the growing polymer chain. The chemical shifts of these "D" units are sensitive to their position in the chain and the nature of their neighbors.[8]

Table 1: Typical ²⁹Si NMR Chemical Shift Ranges for Relevant Species

Silicon Unit NotationStructure DescriptionTypical Chemical Shift (δ, ppm vs. TMS)
D¹(OH)Terminal Dimethylsilanol Group: (CH₃)₂Si (OH)(OSi)-5 to -15
Internal Dimethylsiloxane Group: (CH₃)₂Si (OSi)₂-18 to -24
MTerminal Trimethylsiloxy Group: (CH₃)₃Si (OSi)+10 to +4

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and polymer chain length.[2][9]

Experimental Design and Protocols

A robust experimental design is crucial for obtaining high-quality, quantitative ²⁹Si NMR data. The following workflow provides a self-validating system for reaction monitoring.

Figure 2: Experimental workflow for quantitative ²⁹Si NMR analysis.
Protocol 1: Quantitative ²⁹Si NMR for Reaction Monitoring

A. Sample Preparation

  • At a designated time point, withdraw an aliquot (e.g., 100-200 mg) from the reaction mixture.

  • Immediately dissolve the aliquot in a deuterated solvent (e.g., 0.75 mL of CDCl₃) in a 5mm NMR tube.

  • Causality: The choice of a deuterated solvent is essential for the spectrometer's lock system. CDCl₃ is a common choice for its ability to dissolve a wide range of siloxanes.

  • Add a relaxation agent to shorten the long ²⁹Si spin-lattice relaxation times (T₁). A stock solution of Chromium(III) acetylacetonate [Cr(acac)₃] in CDCl₃ can be prepared, and a small volume added to achieve a final concentration of ~15-30 mM.

  • Expert Insight: While relaxation agents are vital for reducing experiment time, it's crucial to recognize they can potentially influence reaction rates.[10] For kinetic studies, it may be necessary to run experiments without a relaxation agent, which requires significantly longer recycle delays.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

B. NMR Acquisition

  • Instrument: Bruker DRX400 NMR spectrometer (or equivalent) equipped with a broadband probe.

  • Pulse Program: Use a standard single-pulse experiment with inverse-gated ¹H decoupling .

  • Causality: The ²⁹Si nucleus has a negative Nuclear Overhauser Effect (NOE), which can suppress or even invert signals under standard proton decoupling, leading to inaccurate quantitative results. Inverse-gated decoupling, where the decoupler is on only during signal acquisition, eliminates the NOE while still providing a sharp, singlet spectrum.[8]

  • Key Parameters:

    • Pulse Width (p1): Calibrated 90° pulse (typically 7-10 µs).

    • Recycle Delay (d1): ≥ 60 s when using a relaxation agent. For fully quantitative results without a relaxation agent, this delay should be at least 5 times the longest T₁ value in the sample, which can be up to 120 s or more.[8]

    • Acquisition Time (aq): ~1.5-2.0 s.

    • Number of Scans (ns): 512 to 2048, depending on concentration, to achieve adequate signal-to-noise.

    • Temperature: Maintain a constant temperature (e.g., 298 K) for all experiments to ensure reproducibility.

C. Data Processing and Analysis

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, followed by careful manual phasing and baseline correction across the entire spectral width.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the key signals: the decaying D¹(OH) peak and the growing D² peaks.

  • The degree of conversion can be calculated by comparing the integral of the D¹(OH) peak relative to the total integral of all silicon species.

Interpreting the Data: From Spectra to Structure

The power of this technique lies in interpreting the evolving spectral features to understand the reaction's progress.

  • Initial State (t=0): The spectrum will be dominated by two sharp peaks corresponding to the D¹(OH) and D² silicon atoms of the starting diol.

  • Intermediate Stages: The D¹(OH) peak will decrease in intensity. A new, broader peak will emerge in the D² region (~-22 ppm), representing the internal silicon atoms of the newly formed oligomers and polymers.[11] The broadening is due to the slight differences in the chemical environment for silicon atoms in different positions along the chains of varying lengths.

  • Final State: The D¹(OH) peak may be completely consumed or reach an equilibrium concentration. The D² region will show the final distribution of polymer chain units. The presence of any sharp peaks in the D region could indicate the formation of specific, stable cyclic byproducts.

G cluster_input cluster_analysis cluster_output Spectrum Processed ²⁹Si NMR Spectrum Identify Identify Key Regions (M, D(OH), D, T, Q) Spectrum->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate Relative Ratios Integrate->Calculate Conversion Reaction Conversion (% Silanol Consumed) Calculate->Conversion Structure Polymer Microstructure (Chain vs. Cyclic, Branching) Calculate->Structure Kinetics Reaction Kinetics (Plot Conversion vs. Time) Calculate->Kinetics

Figure 3: Logical flow for interpreting ²⁹Si NMR reaction data.

Conclusion

²⁹Si NMR spectroscopy is an indispensable tool for the detailed analysis of reactions involving 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. By employing the quantitative protocols outlined in this guide, researchers can gain precise, actionable data on reaction conversion, polymer microstructure, and kinetics. The key to trustworthy results lies in a meticulous experimental setup that accounts for the unique properties of the ²⁹Si nucleus, particularly its long relaxation times and negative NOE. This approach empowers scientists to optimize reaction conditions, control polymer architecture, and accelerate the development of novel silicone-based materials.

References

  • Sandia National Labs. (n.d.). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy. OSTI.gov. [Link]

  • Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.
  • Herzog, U., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]

  • Garrido, L., et al. (1993). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. Magnetic Resonance in Medicine. [Link]

  • Brochier Salon, M.C., et al. (2008). Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. Silicon Chemistry. [Link]

  • Babonneau, F., et al. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology.
  • Perras, F.A., et al. (2014). Untangling the Condensation Network of Organosiloxanes on Nanoparticles using 2D 29Si–29Si Solid-State NMR Enhanced by Dynamic Nuclear Polarization. Journal of the American Chemical Society. [Link]

  • Unknown Author. (1999). 29 Si NMR chemical shifts variations in organically modifies silanes. Physical Chemistry Chemical Physics. [Link]

  • Pascal-Man, J. (n.d.). 29Si NMR Some Practical Aspects. Gelest. [Link]

  • ResearchGate. (n.d.). 29 Si NMR chemical shifts of different siloxane coordination compounds. [Link]

  • Mazur, M., et al. (2007). The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Journal of Sol-Gel Science and Technology. [Link]

  • Schraml, J. (2004). 29Si NMR Experiments in Solutions of Organosilicon Compounds. ResearchGate. [Link]

  • Sahai, N., et al. (2004). 29 Si NMR sensitivity enhancement methods for the quantitative study of organosilicate hydrolysis and condensation. Iowa State University. [Link]

  • Kenvin, J.C., et al. (1992). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry. [Link]

  • Iuga, D., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters. [Link]

  • Process NMR Associates. (n.d.). Table 5 29Si Shifts. NMR Testing Laboratory. [Link]

  • University of Ottawa. (n.d.). (29Si) Silicon NMR. [Link]

  • Butler, L.G., et al. (2001). Measurement of Dilute 29Si Species in Solution Using a Large Volume Coil and DEFT NMR. Analytical Chemistry. [Link]

  • Brunet, F., et al. (1996). High-resolution 29Si solid-state NMR study of silicon functionality distribution on the surface of silicas. Magnetic Resonance Imaging. [Link]

  • Cappelletto, E., et al. (n.d.). Quantitative analysis of the 29 Si NMR peaks. ResearchGate. [Link]

  • Talalaeva, E.V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers. [Link]

  • Williams, E.A. (1983). NMR Spectroscopy of Organosilicon Compounds. In: The Chemistry of Organic Silicon Compounds. [Link]

  • LookChem. (n.d.). Cas 3663-50-1,1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. [Link]

  • Wrackmeyer, B. (2006). Applications of (29)Si NMR parameters. ResearchGate. [Link]

  • Talalaeva, E.V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. [Link]

  • Levy, G.C., et al. (1972). Silicon-29 Fourier transform NMR spin-lattice relaxation and experimental methods. Journal of Magnetic Resonance. [Link]

Sources

Method

Application Note: High-Resolution Gas Chromatography for the Analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Introduction 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a short-chain siloxanediol that serves as a key intermediate and building block in the synthesis of various silicone polymers and materials.[1] Its purity and co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a short-chain siloxanediol that serves as a key intermediate and building block in the synthesis of various silicone polymers and materials.[1] Its purity and concentration are critical parameters that can significantly influence the properties of the final products. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of silanols like 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol by GC can be challenging due to their polar nature, which can lead to poor peak shape, thermal degradation, and adsorption on the analytical column.[2]

To overcome these challenges, a derivatization step is essential to convert the polar hydroxyl groups into less polar and more volatile moieties.[3][4][5] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this purpose.[5] This application note provides a detailed protocol for the analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), incorporating a robust silylation derivatization method.

Physicochemical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueReference
CAS Number 3663-50-1[6][7][8]
Molecular Formula C6H20O4Si3[6][7]
Molecular Weight 240.48 g/mol [7]
Boiling Point 89-91 °C (at 3 Torr)
Appearance Colorless Liquid
Solubility Soluble in many organic solvents

Analytical Workflow

The overall analytical procedure involves sample preparation, derivatization, and subsequent analysis by gas chromatography. The following diagram illustrates the key steps in the workflow.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Dilution Dilution in Aprotic Solvent Sample->Dilution Derivatization Silylation with BSTFA + 1% TMCS Dilution->Derivatization Heating Heating (e.g., 60°C for 30 min) Derivatization->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the GC analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Experimental Protocols

Materials and Reagents
  • Analyte Standard: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (purity ≥95%)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Internal Standard (optional): A stable compound with similar chromatographic properties that does not react with the derivatizing agent (e.g., a higher molecular weight hydrocarbon).

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

  • Pipettes and Syringes: Calibrated for accurate volume measurements

  • Heating Block or Oven: Capable of maintaining a constant temperature.

Protocol 1: Standard and Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (e.g., 1000 µg/mL) in the chosen anhydrous solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the analyte.

    • Dissolve the sample in a known volume of the anhydrous solvent to achieve a concentration within the calibration range.

    • If an internal standard is used, add a known amount to all standards and samples.

Protocol 2: Silylation Derivatization
  • Transfer 100 µL of the standard or sample solution into a clean, dry GC vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The use of a catalyst like TMCS is recommended for hindered hydroxyls and to ensure a complete and rapid reaction.[2][4]

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction. Optimization of temperature and time may be necessary for complex matrices.[4]

  • Allow the vial to cool to room temperature before GC analysis.

Protocol 3: Gas Chromatography (GC) Method

The following GC parameters are recommended as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterRecommended ConditionRationale
GC System Gas Chromatograph with FID or MS detectorFID provides good sensitivity for hydrocarbons, while MS allows for positive identification.
Column Low-bleed 5% Phenyl Polysilphenylene-siloxane (e.g., Agilent J&W DB-5ms, Restek Rxi-5Sil MS)These columns offer excellent thermal stability and inertness, minimizing bleed and improving peak shape for siloxane analysis.[9][10]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal for most capillary columns.
Injector Split/SplitlessSplitless mode is recommended for trace analysis, while split mode can be used for higher concentrations.
Injector Temp. 250 °CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Oven Program Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min)The temperature program should be optimized to ensure good separation from solvent peaks and other components.
Detector FID or MS
FID Temp. 300 °C
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °C
MS Scan Range m/z 40-500To capture the molecular ion and characteristic fragments of the derivatized analyte.

Expected Results and Discussion

The silylation of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol with BSTFA will result in the formation of its bis(trimethylsilyl) ether derivative. This derivative is significantly more volatile and less polar than the parent compound, leading to a sharp, symmetrical peak on a non-polar or low-polarity GC column.

Causality Behind Experimental Choices:

  • Derivatization: The hydroxyl groups of the analyte form strong hydrogen bonds, leading to high boiling points and poor chromatographic performance. Silylation replaces the active hydrogens with non-polar TMS groups, breaking these hydrogen bonds and increasing volatility.[3][5] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst ensures the reaction proceeds to completion, especially for sterically hindered hydroxyls.[2][4]

  • Column Selection: A low-bleed 5% phenyl polysilphenylene-siloxane column is chosen for its thermal stability and inertness.[9][10] This is crucial for analyzing siloxanes, as active sites on the column can cause peak tailing and degradation. The low-bleed characteristics are particularly important for sensitive MS detection to minimize background noise.[11]

  • Temperature Program: The initial oven temperature is set to be well above the solvent's boiling point to ensure a sharp solvent peak, while the ramp rate is chosen to provide good separation of the analyte from any impurities or byproducts.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing) Incomplete derivatization; Active sites in the GC system (liner, column)Increase derivatization time/temperature; Use a fresh, deactivated inlet liner; Condition the column.
No Peak or Low Response Incomplete derivatization; Degradation of the analyteEnsure anhydrous conditions for derivatization; Check injector temperature for thermal degradation.
Ghost Peaks Carryover from previous injections; Septum bleedRun a blank solvent injection; Use a high-quality, low-bleed septum.
Multiple Peaks for Analyte Incomplete derivatization leading to mono- and di-silylated productsOptimize derivatization conditions (time, temperature, reagent excess).

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol by gas chromatography. The key to a successful analysis lies in the effective silylation of the analyte to enhance its volatility and thermal stability. By following the outlined procedures for sample preparation, derivatization, and GC analysis, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this important silicone intermediate.

References

  • Shimadzu. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Retrieved from [Link]

  • JEOL. (2020, March 5). Semi-quantitative Analysis of Low-molecular-weight Cyclic Siloxane in Silicone Rubber via Pyrolysis GC/MS. Retrieved from [Link]

  • Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Agilent. (n.d.). Standard Polysiloxane GC Columns. Retrieved from [Link]

  • Urasaki, N., & Wong, C. P. (1999). Separation of Low Molecular Siloxanes for Electronic Application by Liquid-Liquid Extraction. IEEE Transactions on Electronics Packaging Manufacturing, 22(4), 295-299.
  • GL Sciences. (n.d.). InertCap GC Columns. Retrieved from [Link]

  • adis international. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Retrieved from [Link]

  • Lee, J. H., Lee, H. B., & Peart, T. E. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Furuhashi, T., Ishihara, G., & Sugitate, K. (n.d.).
  • Riboni, N., et al. (2024). An ex vivo headspace gas chromatography-mass spectrometry method for the determination of short-chain siloxanes in silicon oil tamponades used in ophthalmic surgery. Journal of Pharmaceutical and Biomedical Analysis, 240, 115871.
  • Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Trisiloxane, 1,1,3,3,5,5-hexamethyl-. NIST WebBook. Retrieved from [Link]

  • Han, J., & Lin, K. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites, 9(9), 183.
  • PubChem. (n.d.). Hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

Sources

Application

Leveraging 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in the Strategic Preparation of Functional Siloxanes for Advanced Applications

An Application and Protocol Guide Introduction: The Strategic Importance of Functional Siloxanes Polysiloxanes, characterized by their unique silicon-oxygen backbone, possess a remarkable combination of properties includ...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Strategic Importance of Functional Siloxanes

Polysiloxanes, characterized by their unique silicon-oxygen backbone, possess a remarkable combination of properties including high flexibility, thermal stability, and biocompatibility.[1][2] In their unmodified state, such as polydimethylsiloxane (PDMS), they are highly hydrophobic, which is ideal for some applications but limiting for others.[3] The true potential of these materials is unlocked through precise chemical functionalization. By incorporating specific organic moieties, we can tailor polysiloxanes for a vast array of specialized roles, from advanced coatings to sophisticated drug delivery systems.[1][4]

At the heart of this molecular engineering lies the choice of precursor. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, a short-chain siloxane capped with reactive hydroxyl (silanol) groups, serves as an exceptionally versatile starting point.[5][6] Its defined structure allows for the systematic and controlled construction of polymers with predictable properties, making it an invaluable tool for researchers in materials science and drug development.

Table 1: Physicochemical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

PropertyValueSource
CAS Number 3663-50-1[6]
Molecular Formula C₆H₂₀O₄Si₃[]
Molecular Weight 240.48 g/mol [6]
Appearance Colorless Liquid / Low Melting Solid[5][6]
Boiling Point 218.8°C at 760 mmHg[]
Density 0.991 g/cm³[]
Key Feature Terminal hydroxyl groups provide sites for reactivity.[6]
Handling Note Moisture Sensitive[5][6]

Core Principles: The Chemistry of Siloxane Functionalization

The versatility of HMTD stems from its two terminal silanol (Si-OH) groups. These groups are the primary reaction sites for building longer polymer chains through polycondensation reactions.[6] A powerful and direct strategy for creating functional siloxanes is the reaction of HMTD with di-functional molecules, most commonly dichlorodiorganosilanes. This reaction proceeds via the elimination of HCl, forming a new, stable siloxane bond (Si-O-Si) and extending the polymer chain while simultaneously introducing desired functionalities.

A common variant of this reaction involves the in situ deprotonation of the silanol groups with a base to form a disodiumoxy or other reactive salt, which then readily reacts with dichlorosilanes.[8][9] This approach enhances the nucleophilicity of the oxygen, often leading to higher yields and more controlled polymer structures.

G cluster_reactants Reactants cluster_process Process cluster_product Product HMTD HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH (HMTD) Condensation Polycondensation (-2n HCl) HMTD->Condensation DCS Cl-Si(R)₂-Cl (Functional Dichlorosilane) DCS->Condensation Polymer -[O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(R)₂]n- (Functional Polysiloxane) Condensation->Polymer

Caption: General polycondensation scheme using HMTD.

Application Protocol 1: Synthesis of Amine-Terminated Siloxane Oligomers

Objective: To synthesize a low-molecular-weight siloxane oligomer with terminal amine groups. These groups are crucial for subsequent conjugation to amine-reactive drug molecules, linkers, or surfaces.

Rationale: In drug delivery and biomaterials, primary amine groups serve as versatile chemical handles. They can be used to form stable amide bonds with carboxyl-containing drugs, attach to N-hydroxysuccinimide (NHS) ester-activated surfaces, or be modified to alter surface charge and hydrophilicity. By controlling the stoichiometry of the reactants (using an excess of the amine-containing silane), we can favor the formation of shorter, amine-terminated oligomers rather than high molecular weight polymers.

Materials:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (HMTD)

  • Bis(3-aminopropyl)tetramethyldisiloxane (or a suitable dichlorosilane with a protected amine)

  • Anhydrous Toluene

  • Pyridine (dried over KOH)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Experimental Protocol:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve HMTD (1 equivalent) in anhydrous toluene (to achieve a ~20% w/v solution).

    • In the dropping funnel, prepare a solution of bis(3-aminopropyl)tetramethyldisiloxane (2.2 equivalents, to ensure termination) and pyridine (2.5 equivalents, as an HCl scavenger) in anhydrous toluene.

  • Reaction:

    • Begin vigorous stirring of the HMTD solution.

    • Add the solution from the dropping funnel dropwise to the reaction flask at room temperature over 1-2 hours. An exothermic reaction may be observed, and a white precipitate of pyridinium hydrochloride will form.

    • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene to recover any trapped product.

    • Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be further purified by vacuum distillation to remove unreacted starting materials and low molecular weight species.

  • Characterization: The final product should be characterized by ¹H NMR, FT-IR, and GPC to confirm its structure and determine its molecular weight distribution.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Flame-dry glassware under vacuum B Dissolve HMTD in anhydrous toluene A->B D Add amine solution dropwise to HMTD B->D C Prepare amine-silane/ pyridine solution C->D E Heat mixture to 80°C for 4-6 hours D->E F Cool and filter precipitate E->F G Remove solvent via rotary evaporation F->G H Characterize product (NMR, FT-IR, GPC) G->H

Caption: Workflow for synthesizing amine-terminated siloxanes.

Application Protocol 2: Preparation of a Siloxane-PEG Amphiphilic Copolymer

Objective: To synthesize a linear block copolymer containing hydrophobic siloxane segments and hydrophilic polyethylene glycol (PEG) segments.

Rationale: Many potent pharmaceutical agents are hydrophobic, limiting their bioavailability.[10] Amphiphilic copolymers can self-assemble in aqueous environments into micelles, encapsulating the hydrophobic drug within a core and presenting a hydrophilic corona. This enhances solubility and can improve drug circulation times. HMTD provides the hydrophobic block, which can be linked to a PEG block using di-isocyanate chemistry.

Materials:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (HMTD)

  • α,ω-dihydroxy-terminated Polyethylene glycol (PEG-diol, Mn = 1000-2000 g/mol )

  • Hexamethylene diisocyanate (HMDI) or Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Experimental Protocol:

  • Reactor Setup: Use the same inert atmosphere setup as in Protocol 1. Ensure all glassware and reagents are scrupulously dry, as isocyanates are highly reactive with water.

  • Reagent Preparation:

    • Dry the PEG-diol by azeotropic distillation with toluene or by heating under vacuum at 100°C for several hours.

    • In the reaction flask, dissolve the dried PEG-diol (1 equivalent) in anhydrous THF.

    • Add HMDI (2 equivalents) to the PEG solution along with a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • First Stage Reaction (Pre-polymer formation):

    • Stir the mixture at 60°C for 2-3 hours. This reaction caps both ends of the PEG-diol with the di-isocyanate, forming an NCO-terminated PEG macro-initiator. Monitor the reaction via FT-IR by observing the disappearance of the -OH peak (~3400 cm⁻¹) and the strong appearance of the -NCO peak (~2270 cm⁻¹).

  • Second Stage Reaction (Chain Extension):

    • Prepare a solution of HMTD (1 equivalent) in anhydrous THF.

    • Cool the reaction mixture back to room temperature. Add the HMTD solution dropwise.

    • After the addition is complete, reheat the mixture to 60°C and stir for an additional 8-12 hours, or until the -NCO peak in the FT-IR spectrum has disappeared, indicating the formation of the urethane linkage between the siloxane and PEG blocks.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Precipitate the polymer product by pouring the THF solution into a large volume of a non-solvent, such as cold hexane or diethyl ether, with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry under vacuum at 40-50°C to a constant weight.

  • Characterization: Confirm the copolymer structure using ¹H NMR (to verify the ratio of siloxane protons to PEG protons) and GPC (to determine molecular weight and polydispersity).

G HMTD HMTD (Hydrophobic Block) Linker Di-isocyanate (Linker) HMTD->Linker PEG PEG-diol (Hydrophilic Block) PEG->Linker Copolymer Amphiphilic Siloxane-PEG Block Copolymer Linker->Copolymer

Caption: Conceptual diagram of Siloxane-PEG copolymer synthesis.

Essential Characterization of Functional Siloxanes

Verifying the successful synthesis and purity of the target functional siloxane is a critical, self-validating step in any protocol. A multi-technique approach is required to gain a comprehensive understanding of the material's properties.

Table 2: Key Characterization Techniques and Their Insights

TechniqueAbbreviationPrimary Information ObtainedReference
Fourier-Transform Infrared Spectroscopy FT-IRConfirms the presence of functional groups (e.g., N-H bends, C=O stretches) and the Si-O-Si backbone (~1000-1100 cm⁻¹). Used for reaction monitoring.[11]
Nuclear Magnetic Resonance Spectroscopy NMRProvides detailed structural information. ¹H NMR confirms functional group incorporation and allows for calculating copolymer composition. ²⁹Si NMR elucidates the siloxane environment.[8]
Gel Permeation Chromatography GPCDetermines the average molecular weight (Mn, Mw) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.[8]
Differential Scanning Calorimetry DSCMeasures thermal transitions, such as the glass transition temperature (Tg), which is critical for understanding the material's physical state at different temperatures.[11]
Time-of-Flight Secondary Ion Mass Spectrometry ToF-SIMSAn ultra-sensitive surface analysis technique capable of detecting even trace amounts of polysiloxanes, confirming surface modification or identifying contamination.[12]

Conclusion

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is more than a chemical intermediate; it is a strategic platform for the rational design of advanced functional polymers. The protocols detailed herein provide robust and reliable methods for creating siloxanes with tailored amine and hydrophilic functionalities, directly relevant to the fields of drug delivery and biomaterials. By understanding the underlying chemical principles and employing rigorous characterization, researchers can confidently build upon these foundations to develop novel materials engineered for specific, high-value applications.

References

  • Bar-Haim, G., Sebe, I., & Lellouche, J. P. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers (Basel), 10(7), 767. Available at: [Link]

  • ChemAnalyst. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. Available at: [Link]

  • Van Der Wal, S. (2006). Silicones for Drug-Delivery Applications. Medical Device and Diagnostic Industry. Available at: [Link]

  • Urbaniak, K., & Szelwicka, A. (2022). Most Important Biomedical and Pharmaceutical Applications of Silicones. Polymers, 14(14), 2779. Available at: [Link]

  • Voronkov, M. G., et al. (2018). Polyfunctional Siloxane Water-Soluble Nanoparticles for Biomedical Applications. Pharmaceutical Chemistry Journal, 52, 23-26. Available at: [Link]

  • Mark, J. E. (2004). Some Characterization Techniques Useful for Polysiloxanes. Oxford Academic. Available at: [Link]

  • Gospodarczyk, K., & Cypryk, M. (2021). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Materials, 14(19), 5854. Available at: [Link]

  • Mark, J. E. (2000). Overview of Siloxane Polymers. ACS Publications - American Chemical Society. Available at: [Link]

  • Oprisan, B., et al. (2011). Polysiloxane Networks Synthesis and thermo-mechanical characterization. ResearchGate. Available at: [Link]

  • Tascon GmbH. (n.d.). Polysiloxane (Silicone) Analysis Laboratory. Available at: [Link]

  • Talalaeva, E. V., et al. (2022). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. Available at: [Link]

  • Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Role of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in Personal Care Formulations

Introduction: A Novel Approach to Sensory Enhancement and Conditioning In the landscape of personal care formulation, the pursuit of unique sensory experiences and effective conditioning is paramount. 1,1,3,3,5,5-Hexamet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Sensory Enhancement and Conditioning

In the landscape of personal care formulation, the pursuit of unique sensory experiences and effective conditioning is paramount. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, a short-chain silanol, emerges as a versatile ingredient with significant potential in skin care, hair care, and color cosmetics. Its distinct molecular structure, characterized by a flexible siloxane backbone and reactive terminal hydroxyl groups, offers a unique combination of volatility, lubricity, and conditioning effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this ingredient in cosmetic formulations.

While extensive data on this specific siloxane diol is not widely published, this guide synthesizes established principles of silicone chemistry and cosmetic science to provide a robust framework for its use. The protocols herein are designed as self-validating systems to guide the formulator in harnessing the benefits of this ingredient.

Physicochemical Properties and Molecular Structure

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a linear siloxane with a defined structure that dictates its functional properties in cosmetic formulations.

PropertyValueSource
CAS Number 3663-50-1[]
Molecular Formula C6H20O4Si3[2]
Molecular Weight 240.48 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 89-91 °C (at 3 Torr)[4]
Solubility Slightly soluble in Chloroform and Methanol[4]

The presence of terminal hydroxyl (-OH) groups imparts a degree of polarity to the molecule, influencing its surface activity and potential for hydrogen bonding with biological substrates like skin and hair.[2]

Caption: Molecular structure of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Mechanism of Action in Personal Care

The functional benefits of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in personal care formulations are rooted in its physicochemical properties and its interaction with skin and hair surfaces.

  • Skin Conditioning: On the skin, silanols act as conditioning agents, imparting a smooth and soft feel.[5] They form a breathable, water-repellent film that provides a protective barrier against environmental stressors while allowing the skin to respire.[6] This film-forming ability helps to reduce moisture loss, contributing to skin hydration. The low surface tension of silicones allows for excellent spreadability, which enhances the sensory experience of creams and lotions.

  • Hair Conditioning: In hair care applications, 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is expected to improve manageability and impart a healthy shine.[5] The silanol groups can interact with the keratin structure of the hair, forming a protective layer that smooths the cuticle. This reduces friction between hair fibers, making combing easier and minimizing breakage. The hydrophobic film it forms can also help to control frizz in humid conditions.

cluster_skin Skin Application cluster_hair Hair Application Smooth Feel Smooth Feel Protective Barrier Protective Barrier Enhanced Spreadability Enhanced Spreadability Improved Manageability Improved Manageability Increased Shine Increased Shine Frizz Control Frizz Control 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Film Formation on Substrate Film Formation on Substrate 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol->Film Formation on Substrate Film Formation on Substrate->Smooth Feel Film Formation on Substrate->Protective Barrier Film Formation on Substrate->Enhanced Spreadability Film Formation on Substrate->Improved Manageability Film Formation on Substrate->Increased Shine Film Formation on Substrate->Frizz Control

Caption: Functional benefits in personal care applications.

Formulation Guidelines

Incorporating 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol into formulations requires an understanding of its compatibility and impact on the final product's physical properties.

Typical Use Levels:

Based on the application of similar short-chain silicones, the following use levels are recommended as a starting point for formulation development:

Product TypeRecommended Use Level (%)
Skin Lotions and Creams1.0 - 5.0
Hair Conditioners (Rinse-off)0.5 - 3.0
Hair Serums (Leave-in)2.0 - 10.0
Foundations and Primers3.0 - 15.0

Compatibility:

  • Oils and Esters: This siloxane diol is expected to have good compatibility with a range of cosmetic oils and esters. However, it is always recommended to perform compatibility studies with the specific oil phase of a formulation.

  • Water: Due to its siloxane backbone, it has limited water solubility. For incorporation into aqueous systems, emulsification is necessary.

  • Emulsifiers: The choice of emulsifier is critical for the stability of formulations containing silicones. Silicone-based emulsifiers, such as PEG/PPG-modified dimethicones, are often preferred for creating stable water-in-silicone or silicone-in-water emulsions.

Impact on Viscosity and Sensory Profile:

The inclusion of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is likely to influence the viscosity and sensory characteristics of a formulation. Its low molecular weight and linear structure are expected to contribute to a light, non-greasy feel and reduce the tackiness of other ingredients.

Protocols for Application and Evaluation

The following protocols provide a framework for incorporating and evaluating the performance of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in representative personal care formulations.

Protocol 1: Preparation of a Skin Conditioning Lotion

Objective: To formulate a stable oil-in-water lotion containing 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and evaluate its sensory properties.

Materials:

  • Phase A (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.20%

  • Phase B (Oil Phase):

    • Cetearyl Alcohol (and) Ceteareth-20: 4.00%

    • Caprylic/Capric Triglyceride: 5.00%

    • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: 3.00%

  • Phase C (Cool-down Phase):

    • Preservative: q.s.

    • Fragrance: q.s.

Procedure:

  • In the main beaker, combine the components of Phase A and heat to 75-80°C with gentle mixing until the xanthan gum is fully hydrated.

  • In a separate beaker, combine the components of Phase B and heat to 75-80°C until all solids are melted and the phase is uniform.

  • Slowly add Phase B to Phase A with continuous homogenization. Homogenize for 3-5 minutes to form a stable emulsion.

  • Begin cooling the emulsion while stirring.

  • At a temperature below 40°C, add the components of Phase C and mix until uniform.

  • Adjust the pH if necessary.

Protocol 2: Evaluation of Sensory Attributes of the Skin Lotion

Objective: To assess the sensory characteristics of the formulated lotion using a trained sensory panel.

Procedure:

  • Recruit a panel of at least 10 trained assessors.

  • Provide each panelist with a controlled amount of the lotion (e.g., 0.5 mL).

  • Instruct the panelists to apply the lotion to a designated area of their forearm.

  • Panelists will evaluate the following attributes on a labeled magnitude scale (e.g., 1 to 10):

    • Spreadability: Ease of application and spreading on the skin.

    • Absorbency: Rate at which the lotion is absorbed into the skin.

    • Greasiness: Perception of an oily residue after application.

    • Tackiness: Stickiness of the skin after the product has dried.

    • Smoothness: Sensation of smoothness on the skin surface.

  • Collect and analyze the data statistically to determine the sensory profile of the lotion. The evaluation of cosmetic product attributes is often based on sensory panels.[7]

Protocol 3: Preparation of a Hair Conditioning Rinse

Objective: To formulate a rinse-off hair conditioner with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and assess its conditioning performance.

Materials:

  • Phase A (Water Phase):

    • Deionized Water: q.s. to 100%

    • Cetrimonium Chloride (30% solution): 2.00%

    • Hydroxyethylcellulose: 0.50%

  • Phase B (Oil Phase):

    • Cetyl Alcohol: 3.00%

    • Stearyl Alcohol: 2.00%

    • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: 2.00%

  • Phase C (Cool-down Phase):

    • Preservative: q.s.

    • Citric Acid: to adjust pH to 4.0-4.5

    • Fragrance: q.s.

Procedure:

  • In the main beaker, disperse the hydroxyethylcellulose in deionized water and heat to 75-80°C with mixing. Add the cetrimonium chloride.

  • In a separate beaker, combine the components of Phase B and heat to 75-80°C until melted and uniform.

  • Add Phase B to Phase A with mixing.

  • Cool the batch to 40°C with continued mixing.

  • Add the components of Phase C and mix until uniform.

Protocol 4: Instrumental Evaluation of Hair Conditioning Performance

Objective: To quantify the conditioning effect of the formulated rinse on hair tresses.

Procedure:

  • Use standardized hair tresses (e.g., virgin or bleached hair).

  • Treat a set of tresses with the formulated conditioner and a control (placebo) conditioner.

  • Rinse the tresses according to a standardized procedure.

  • Measure the wet and dry combing forces using a texture analyzer equipped with a comb fixture. A reduction in combing force indicates improved conditioning.

  • Optionally, evaluate hair shine using a glossmeter.

  • The performance of conditioning agents can be evaluated through laboratory testing.[8]

Quality Control and Stability Testing

Ensuring the long-term stability of formulations containing 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is crucial for product quality and safety.

Stability Testing Protocol:

  • Accelerated Stability: Store samples of the formulation at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

  • Freeze-Thaw Cycling: Subject the samples to multiple cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.[9]

  • Centrifugation: Centrifuge samples at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes) to assess emulsion stability.[9]

  • Evaluation: At each time point, evaluate the samples for changes in:

    • Physical Appearance: Color, odor, and phase separation.

    • pH

    • Viscosity

    • Microbiological Contamination: According to established guidelines.

Safety and Regulatory Considerations

While a specific safety assessment for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol by the Cosmetic Ingredient Review (CIR) Expert Panel was not found, the safety of related silicates and alkane diols has been reviewed. Silicates are generally considered safe for use in cosmetics when formulated to be non-irritating. Alkane diols also have a good safety profile in cosmetic applications.

It is the responsibility of the formulator to ensure that the final product complies with all relevant regulations in the target market. A thorough safety assessment of the final formulation, including in vitro and in vivo testing where appropriate, is recommended.

Conclusion

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol presents a promising avenue for innovation in personal care formulations. Its unique structure suggests a range of benefits, from enhancing the sensory experience of skin care products to improving the manageability and appearance of hair. The protocols and guidelines provided in this document offer a solid foundation for formulators to explore the potential of this ingredient. Through systematic formulation, testing, and evaluation, the full scope of its utility can be realized, leading to the development of novel and high-performing personal care products.

References

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

  • Google Patents. (n.d.). US8048952B2 - Silicone oil-in-water emulsions formulation, production and use.
  • MDPI. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and theoretical calculations of model compounds of silanols catalyzed by TEMPO to elucidate the presence of Si-O-Si and Si-O-N bonds. Retrieved from [Link]

  • Google Patents. (n.d.). US20060110351A1 - Use of silanes on cosmetic agents and methods for treating hair.
  • Cosmetic Ingredient Review. (n.d.). Cosmetic Ingredient Review (CIR). Retrieved from [Link]

  • Derma Essentia. (n.d.). Silicones In Skincare and Cosmetics. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • ResearchGate. (2003). Preparation and Applications of Silicone Emulsions Using Biopolymers. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Silicones in Cosmetics. Retrieved from [Link]

  • Co-Formula. (n.d.). Personal Care | Siloxanes & Additives in Cosmetics. Retrieved from [Link]

  • PubMed. (1998). New selective method for quantification of organosilanol groups in silicone pre-elastomers. Retrieved from [Link]

  • Concentrol. (2023). Silicone emulsions: characteristics and applications. Retrieved from [Link]

  • PMC - PubMed Central. (2021). Silicone in Dermatology: An Update. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2017). Safety Assessment of Alkane Diols as Used in Cosmetics. Retrieved from [Link]

  • Elkem.com. (n.d.). Silicone for Skin Care. Retrieved from [Link]

  • PubMed. (2016). Relation between sensory analysis and rheology of body lotions. Retrieved from [Link]

  • Dow. (n.d.). Expanding Formulation Possibilities with a Water-in-oil Silicone Emulsifier Offering Broad Oil Phase Flexibility. Retrieved from [Link]

  • ResearchGate. (2006). Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. Retrieved from [Link]

  • Encyclopedia.pub. (2024). Meta-Analysis and Analytical Methods in Cosmetics Formulation. Retrieved from [Link]

  • Univar Solutions. (n.d.). Home Page. Retrieved from [Link]

  • YouTube. (2022). how to make silicone emulsion?. Retrieved from [Link]

  • MDPI. (2024). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum. Retrieved from [Link]

  • Biosil Technologies. (n.d.). Silanols. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3663-50-1 | Product Name : 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature Polymerization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Welcome to the technical support center for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the handling and use of this versatile organosilicon compound. Our goal is to empower you with the knowledge to prevent premature polymerization and ensure the integrity of your experiments.

Understanding the Challenge: The Chemistry of Premature Polymerization

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a linear siloxane-diol valued as a precursor in the synthesis of advanced silicone-based materials and coatings.[1] Its reactivity, however, also makes it susceptible to premature polymerization, a process of self-condensation that can render the compound unusable. This unwanted polymerization is primarily catalyzed by the presence of moisture, acids, or bases, leading to the formation of longer siloxane chains and, eventually, a viscous liquid or solid gel. Understanding the mechanisms behind this degradation is the first step toward prevention.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol to prevent polymerization?

To ensure the longevity of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, it is crucial to store it in a refrigerator under an inert atmosphere, such as nitrogen or argon.[2] The compound is known to be moisture-sensitive, and exposure to atmospheric humidity can initiate the condensation process.[2]

Q2: What are the common catalysts or contaminants that can initiate premature polymerization?

The primary culprits for initiating premature polymerization are:

  • Moisture: Water can hydrolyze the Si-O-Si linkage or react with the terminal silanol groups, promoting condensation.

  • Acids and Bases: Even trace amounts of acidic or basic impurities can act as potent catalysts for silanol condensation. This includes residues from synthesis, cleaning agents on labware, or atmospheric contaminants.

Q3: Are there any recommended inhibitors that can be added to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol without affecting my experiment?

Yes, the addition of specific inhibitors can significantly enhance the stability of the siloxane-diol.

  • Acid Scavengers: For situations where acidic contamination is a concern, acid scavengers can be employed. These are typically basic compounds that neutralize acidic impurities. Examples include hindered amine light stabilizers (HALS), which can act as radical scavengers and improve thermal stability.[1][3][4][5]

  • Moisture Scavengers: In applications where stringent anhydrous conditions are necessary, the use of a moisture scavenger may be considered, although care must be taken to ensure it does not interfere with downstream chemistry.

Q4: How can I detect the onset of polymerization in my sample?

Early detection of polymerization is key to salvaging your material.

  • Visual Inspection: An increase in viscosity is the most straightforward indicator of polymerization.

  • Gel Permeation Chromatography (GPC): GPC analysis can reveal changes in the molecular weight distribution, indicating the formation of higher molecular weight oligomers and polymers.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the degradation products of the siloxane-diol.[7]

Q5: What materials are compatible with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol?

For handling and storing 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, it is recommended to use laboratory equipment made of:

  • Glass: Borosilicate glass is generally inert and suitable for handling siloxanes.

  • Polytetrafluoroethylene (PTFE): PTFE is highly resistant to a wide range of chemicals and is an excellent choice for seals, tubing, and containers.[8]

  • Stainless Steel: High-quality stainless steel is also compatible and can be used for reaction vessels and transfer lines.[9]

It is crucial to ensure all equipment is scrupulously clean and dry before use to avoid introducing contaminants.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the use of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Scenario 1: The 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol has become viscous or solidified in the container.

This indicates that significant polymerization has occurred. The course of action depends on the extent of polymerization.

Step 1: Assess the Extent of Polymerization

  • If the material is still a viscous liquid, it may be possible to salvage it.

  • If it has formed a solid gel, salvaging the material is more challenging and may not be feasible.

Step 2: Consider Depolymerization (for viscous liquids) Depolymerization can be attempted to break down the polymer back into its monomeric or oligomeric form. This is an advanced technique and should be performed with a thorough understanding of the chemical risks involved.

Protocol for Acid-Catalyzed Depolymerization of Linear Siloxanes:

  • In a well-ventilated fume hood, transfer the viscous siloxane to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a suitable solvent, such as toluene, to dissolve the material.

  • Introduce a catalytic amount of a strong acid, such as sulfuric acid. The reaction involves treating the linear polysiloxanes with 50-85% aqueous sulfuric acid for 1.5-6 hours at 130-150°C.[10]

  • Heat the mixture with stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via GPC.

  • Once the desired molecular weight is achieved, neutralize the acid with a suitable base (e.g., sodium bicarbonate).

  • Wash the organic phase with water to remove salts.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting siloxane-diol by vacuum distillation.

Caution: Working with strong acids at elevated temperatures is hazardous. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a fume hood.

Scenario 2: Unexpected gel formation is observed during a reaction with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

This suggests that a component in your reaction mixture is catalyzing the polymerization of the siloxane-diol.

Troubleshooting Workflow:

G A Unexpected Gel Formation B Review Reaction Components A->B C Check for Acidic/Basic Reagents or Catalysts B->C Any acidic or basic components? D Analyze Solvents for Moisture Content B->D Are solvents anhydrous? E Examine Substrates for Contaminants B->E Any potential impurities in starting materials? F Isolate and Identify the Catalyst C->F D->F E->F G Purify Contaminated Reagent/Solvent F->G H Implement Preventative Measures G->H I Use Acid/Moisture Scavengers H->I J Ensure Inert Atmosphere H->J

Caption: Troubleshooting workflow for unexpected gel formation.

Step-by-Step Guide:

  • Review all reaction components: Systematically evaluate each reagent, solvent, and catalyst used in the reaction.

  • Check for acidic or basic nature: Are any of your reagents or catalysts inherently acidic or basic? Could they be generating acidic or basic byproducts under the reaction conditions?

  • Analyze solvents for moisture: Use Karl Fischer titration to determine the water content of your solvents.[11][12] Even "anhydrous" solvents can absorb moisture from the atmosphere if not handled properly.

  • Examine substrates for contaminants: If you are reacting the siloxane-diol with another compound, consider the possibility of impurities in that substrate.

  • Isolate the problematic component: If possible, run control experiments where you systematically omit each component to identify the source of the polymerization catalyst.

  • Purify the contaminated component: Once identified, purify the problematic reagent or solvent. For example, acidic impurities can sometimes be removed by passing the material through a plug of neutral alumina.[13][14]

  • Implement preventative measures: In future experiments, ensure all reagents and solvents are rigorously purified and dried. Consider adding an appropriate scavenger to the reaction mixture if the catalytic species cannot be completely removed.

Advanced Preventative Measures and Protocols

For applications requiring the highest level of stability, the following protocols and considerations are recommended.

Protocol for the Addition of an Acid Scavenger

While specific concentrations should be optimized for your particular application, a general starting point for adding a solid acid scavenger to a bulk container of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is as follows:

  • Select an appropriate acid scavenger: Calcium stearate and zinc stearate are commonly used in polymer applications and can be effective.

  • Determine the amount: A starting concentration of 0.1-0.5% by weight is a reasonable starting point.

  • Ensure dryness: The acid scavenger should be thoroughly dried in a vacuum oven before addition to prevent introducing moisture.

  • Addition under inert atmosphere: In a glove box or under a stream of inert gas, add the dried acid scavenger to the container of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

  • Mix thoroughly: Gently agitate the container to ensure the scavenger is well-dispersed.

  • Store appropriately: Store the stabilized siloxane-diol under the recommended conditions (refrigerated, under inert atmosphere).

Protocol for Ensuring an Anhydrous Environment

Given the moisture sensitivity of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, maintaining an anhydrous environment is paramount.

Workflow for Anhydrous Handling:

G A Prepare Glassware B Oven-dry at >120°C for several hours A->B C Cool under vacuum or in a desiccator B->C D Assemble under inert gas flow C->D I Perform Experiment D->I E Prepare Solvents and Reagents F Dry solvents over appropriate drying agents E->F G Distill under inert atmosphere F->G H Store over molecular sieves G->H H->I J Use Schlenk line or glove box techniques I->J K Maintain positive pressure of inert gas J->K L Use dry syringes/cannulas for transfers K->L

Caption: Workflow for maintaining an anhydrous experimental setup.

Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Storage Temperature2-8°C (Refrigerator)[2]
Storage AtmosphereInert Gas (Nitrogen, Argon)[2]
Recommended Acid Scavenger Concentration0.1 - 0.5% w/w (starting point)General polymer knowledge
Compatible MaterialsBorosilicate Glass, PTFE, Stainless Steel[8][9]

Conclusion

The successful use of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol hinges on a proactive approach to preventing its premature polymerization. By understanding the underlying chemical principles, implementing stringent storage and handling protocols, and being equipped with effective troubleshooting strategies, researchers can ensure the integrity of this valuable compound and the reliability of their experimental outcomes.

References

  • Mettler Toledo. (n.d.). Silicone Oil Analysis by Coulometric Karl Fischer Titration. Retrieved from [Link]

  • Burkhardt, E., & Enthaler, S. (2024). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Green Chemistry.
  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]

  • Elkem. (2024). Discover the antioxidant effect of hindered amine light stabilizer (HALS) silicones at IFSCC 2024. Retrieved from [Link]

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Döhlert, P., & Enthaler, S. (2015). A robust depolymerization route for polysiloxanes. Journal of Applied Polymer Science, 132(48).
  • Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Retrieved from [Link]

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3663-50-1 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • U.S. Patent No. US20070072964A1. (2007). Hindered amine light stabilizer, methods of making, and compositions.
  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]

  • Nu-Calgon. (n.d.). Rx-Acid Scavenger Product Bulletin. Retrieved from [Link]

  • AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. Retrieved from [Link]

  • Grokipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]

  • Doria.fi. (2022). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Retrieved from [Link]

  • Foxx Life Sciences. (n.d.). PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]

  • MDPI. (2022). Adhesive-Free Adhesion between Plasma-Treated Glass-Cloth-Containing Polytetrafluoroethylene (GC–PTFE) and Stainless Steel: Comparison between GC–PTFE and Pure PTFE. Retrieved from [Link]

  • Nu-Calgon. (n.d.). RX-ACID SCAVENGER DOSAGE CHART. Retrieved from [Link]

  • Yilgor, E., & Yilgor, I. (2014). Silicone containing copolymers: Synthesis, properties and applications. Progress in Polymer Science, 39(6), 1165-1195.
  • Baerlocher GmbH. (n.d.). Special Additives for Polymer Applications. Retrieved from [Link]

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Optimization

Technical Support Center: Managing Moisture in 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Reactions

Welcome to the technical support center for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance for managing moisture in reactions involving this versatile organosilicon compound. As a moisture-sensitive reagent, meticulous control of water content is paramount to achieving desired reaction outcomes and ensuring the synthesis of high-quality materials.[1][2] This resource offers practical, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

The Critical Role of Moisture Management

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a valuable building block in silicone chemistry, primarily utilized in the synthesis of various polymers and coatings.[1][3] Its utility stems from the two reactive hydroxyl (-OH) groups that can participate in a variety of chemical transformations, most notably condensation reactions. However, the very presence of these hydrophilic functional groups makes the diol susceptible to absorbing atmospheric moisture.

Undesired water in your reaction system can lead to a cascade of problems, including:

  • Uncontrolled Polymerization: Water can act as a competing nucleophile or a catalyst, leading to premature or uncontrolled condensation of the diol. This can result in polymers with lower molecular weight, broader polydispersity, and inconsistent properties.

  • Side Reactions: The presence of water can facilitate unwanted side reactions, leading to the formation of cyclic siloxanes and other impurities that can be difficult to remove from the final product.

  • Incomplete Reactions: In derivatization reactions where the hydroxyl groups are intended to react with other functional groups, the presence of water can lead to incomplete conversion of the starting material.

  • Poor Material Performance: For applications such as coatings and sealants, the presence of moisture-induced irregularities in the polymer structure can compromise the material's mechanical, thermal, and hydrophobic properties.

This guide will equip you with the knowledge and techniques to effectively mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol has been contaminated with moisture?

A1: Visual inspection can sometimes offer clues. The pure diol should be a clear, colorless liquid or a low-melting solid.[4] If the material appears cloudy or hazy, it may be an indication of moisture contamination, which can lead to the formation of higher molecular weight oligomers that are less soluble. However, for quantitative assessment, a Karl Fischer titration is the gold standard for determining the water content in siloxanes and their derivatives.[5][6]

Q2: What is the best way to store 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol to prevent moisture absorption?

A2: Proper storage is your first line of defense. The diol should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[2][7] For long-term storage, refrigeration is recommended to minimize any potential degradation.[2][7] If you have opened a container, it is advisable to flush the headspace with a dry, inert gas before resealing.

Q3: What are the recommended drying agents for solvents used in reactions with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol?

A3: The choice of drying agent depends on the solvent. For common non-protic solvents like tetrahydrofuran (THF), toluene, or hexanes, molecular sieves (3Å or 4Å) are highly effective. For chlorinated solvents, calcium hydride can be used, but it should be handled with care. It is crucial to ensure the drying agent is compatible with your solvent and does not introduce any reactive impurities.

Q4: How dry do my solvents and reagents need to be for a successful reaction?

A4: The required level of dryness depends on the specific reaction and the desired properties of the final product. For sensitive polymerization reactions aiming for high molecular weight polymers, the water content in the solvents should ideally be below 50 ppm, and in some cases, even below 10 ppm. Karl Fischer titration is the most reliable method to verify the moisture content of your solvents before use.

Q5: Can I dry 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol if it has absorbed moisture?

A5: While it is best to prevent moisture contamination in the first place, you can dry the diol if necessary. A common method is to azeotropically remove water using a suitable solvent like toluene under reduced pressure. However, care must be taken to avoid thermal degradation of the diol. For small quantities, drying over a suitable desiccant like anhydrous sodium sulfate followed by filtration under an inert atmosphere can be effective.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered in reactions involving 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol that are often linked to moisture.

Observed Problem Potential Cause (Moisture-Related) Troubleshooting Steps & Solutions
Reaction mixture becomes cloudy or a precipitate forms unexpectedly. Uncontrolled self-condensation of the diol due to the presence of water.1. Verify Solvent Dryness: Perform a Karl Fischer titration on an aliquot of the solvent. If the water content is high (>50 ppm), re-dry the solvent. 2. Check Reagent Purity: Analyze the diol for water content. If contaminated, dry the reagent as described in the FAQs. 3. Inert Atmosphere: Ensure your reaction setup is properly sealed and maintained under a positive pressure of dry inert gas.
Polymer product has a lower than expected molecular weight and/or a broad polydispersity. Water acting as a chain-terminating agent or initiating uncontrolled polymerization.1. Strict Anhydrous Conditions: Implement rigorous inert atmosphere techniques. Use oven-dried glassware and flame-dry the reaction flask under vacuum before introducing reagents. 2. Purify Monomer: Consider purifying the diol by azeotropic distillation to remove trace water before use. 3. Control Reaction Temperature: Lowering the reaction temperature can sometimes help to mitigate the effects of trace moisture.
Incomplete reaction or low yield of the desired product. Water competing with the intended nucleophile or deactivating a catalyst.1. Stoichiometry Check: Ensure the stoichiometry of your reactants is accurate. Excess of the other reactant might be necessary to drive the reaction to completion in the presence of trace moisture. 2. Catalyst Sensitivity: If using a moisture-sensitive catalyst, ensure it is handled in a glovebox or under strictly inert conditions. 3. Reaction Time: Extend the reaction time to allow the desired transformation to proceed to completion.
Formation of significant amounts of cyclic siloxane byproducts. Water-catalyzed intramolecular cyclization of the diol or its oligomers.1. Optimize Concentration: Running the reaction at a higher concentration can favor intermolecular polymerization over intramolecular cyclization. 2. Choice of Catalyst: Some catalysts are more prone to promoting backbiting reactions that lead to cyclic byproducts. A literature search for your specific reaction may suggest alternative catalysts.

Experimental Protocols

Protocol 1: Drying of Solvents using Molecular Sieves
  • Activate 4Å molecular sieves by heating them in a muffle furnace at 300-350 °C for at least 3 hours under a stream of dry nitrogen or argon.

  • Cool the sieves to room temperature in a desiccator under vacuum.

  • Add the activated sieves (approximately 5-10% w/v) to the solvent in a clean, dry flask equipped with a stopcock.

  • Allow the solvent to stand over the sieves for at least 24 hours.

  • Before use, dispense the dry solvent using a dry syringe or cannula under an inert atmosphere.

Protocol 2: Setting up a Reaction under Inert Atmosphere
  • Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at 120 °C for at least 4 hours.

  • Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Flame-dry the assembled apparatus under a flow of inert gas to remove any adsorbed moisture.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Introduce dry solvents and reagents via syringe or cannula.

  • Maintain a positive pressure of inert gas throughout the reaction, often by using a bubbler or a balloon filled with the inert gas.

Protocol 3: Karl Fischer Titration for Water Content Determination
  • Use a calibrated Karl Fischer titrator.

  • Select an appropriate solvent system that is compatible with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, such as a mixture of methanol and chloroform.

  • Accurately weigh a sample of the diol and dissolve it in the Karl Fischer solvent.

  • Titrate with the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the water content in ppm or percentage.

Visualizations

Diagram 1: The Impact of Moisture on Polycondensation

MoistureImpact A 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol B Desired High Molecular Weight Polymer A->B Controlled Condensation (Anhydrous) C Uncontrolled Oligomerization & Chain Termination A->C Uncontrolled Condensation D Cyclic Siloxane Byproducts C->D Backbiting Reactions Moisture H₂O Moisture->C TroubleshootingWorkflow Start Problem: Low Molecular Weight Polymer CheckSolvent Is the solvent dry? (<50 ppm H₂O) Start->CheckSolvent CheckReagent Is the diol dry? CheckSolvent->CheckReagent Yes DrySolvent Re-dry solvent using activated molecular sieves. CheckSolvent->DrySolvent No CheckAtmosphere Is the inert atmosphere maintained correctly? CheckReagent->CheckAtmosphere Yes DryReagent Dry diol via azeotropic distillation. CheckReagent->DryReagent No ImproveTechnique Refine inert atmosphere technique (e.g., flame-drying). CheckAtmosphere->ImproveTechnique No Success Problem Resolved CheckAtmosphere->Success Yes DrySolvent->CheckSolvent DryReagent->CheckReagent ImproveTechnique->CheckAtmosphere

Caption: A decision-making workflow for troubleshooting low molecular weight outcomes in polymerization reactions.

References

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3663-50-1,1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28.
  • Pharmaffiliates. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Karl Fischer Reagents. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

  • PubChem. (n.d.). Hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • Lee, J. S., et al. (2021). Fabrication of fine-pored polydimethylsiloxane using an isopropyl alcohol and water mixture for adjustable mechanical, optical, and thermal properties. RSC Advances, 11(33), 20387-20394.
  • ResearchGate. (n.d.). Interaction between siloxane-hydrogel contact lenses and eye cosmetics: Aluminum as a marker of adsorbed mascara deposits. Retrieved from [Link]

  • ResearchGate. (2021). Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of different organic solvents on degree of swelling of poly (dimethyl siloxane)-based sealer. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,1,3,3,5,5-hexamethyl- (CAS 1189-93-1). Retrieved from [Link]

  • ResearchGate. (2020). Influence of solvent size on the mechanical properties and rheology of polydimethylsiloxane-based polymeric gels. Retrieved from [Link]

  • ResearchGate. (2018). Poly-dimethyl-siloxane (PDMS) contamination of polystyrene (PS) oligomers samples: A comparison of time-of-flight static secondary ion mass spectrometry (TOF-SSIMS) and X-ray photoelectron spectroscopy (XPS) results. Retrieved from [Link]_

  • Lee, J. N., Park, C., & Whitesides, G. M. (2003). Solvent Compatibility of Poly(dimethylsiloxane)-Based Microfluidic Devices. Analytical Chemistry, 75(23), 6544–6554.
  • NIST. (n.d.). 1,5-Dihydroxyhexamethyltrisiloxane. Retrieved from [Link]

  • Gelest. (n.d.). Conventional Silicone Fluids - Technical Library. Retrieved from [Link]

  • Andreotti, B., et al. (2024). Wetting on silicone surfaces.

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Troubleshooting

Technical Support Center: Synthesis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. It is designed to address common...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. It is designed to address common challenges and frequently asked questions, offering field-proven insights and solutions to streamline your experimental workflow and enhance product yield and purity.

Overview of Synthetic Strategies

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a valuable intermediate in the synthesis of a variety of silicone-based materials, including coatings and novel organosilicon compounds.[1] Its successful synthesis is pivotal for downstream applications. The two predominant synthetic routes are the hydrolysis of dichlorodimethylsilane and the ring-opening polymerization of cyclosiloxanes. Each method presents a unique set of challenges and requires careful control of reaction parameters.

Troubleshooting Guide: Hydrolysis of Dichlorodimethylsilane

The hydrolysis of dichlorodimethylsilane is a common method for producing a mixture of linear and cyclic siloxanes, from which the desired diol can be isolated.[2][3] However, controlling this reaction to favor the formation of the short-chain diol requires precision.

Question 1: My reaction yielded a complex mixture of high molecular weight polymers and cyclic siloxanes, with a very low yield of the desired 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. What went wrong?

Answer:

This is a frequent issue stemming from the high reactivity of the silanol intermediates, which readily undergo intermolecular condensation. The key is to control the hydrolysis and condensation rates.

Potential Causes and Solutions:

  • Uncontrolled Hydrolysis Rate: The reaction of dichlorodimethylsilane with water is highly exothermic.[4] An uncontrolled addition of water leads to localized high concentrations of HCl, which catalyzes rapid and indiscriminate condensation, favoring the formation of higher molecular weight polymers and cyclic species like hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[5]

    • Solution: Employ a slow, controlled addition of water to a solution of dichlorodimethylsilane in a suitable solvent (e.g., dichloromethane) at a reduced temperature (0-5 °C).[6] This ensures a more controlled hydrolysis and minimizes side reactions. A two-step hydrolysis process can also be beneficial, with the initial hydrolysis performed in concentrated hydrochloric acid.[2]

  • Inadequate pH Control: The acidic environment generated by the hydrolysis (HCl formation) promotes condensation.

    • Solution: After the initial hydrolysis, it is crucial to neutralize the reaction mixture. This can be achieved by washing with a mild base, such as a sodium bicarbonate solution, until the aqueous layer is neutral.

  • Excessive Reaction Time: Prolonged reaction times, especially in the presence of acid or base, will drive the equilibrium towards the formation of thermodynamically more stable cyclic siloxanes and higher molecular weight polymers.

    • Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or ¹H NMR to determine the optimal reaction time for maximizing the yield of the desired diol.

Experimental Workflow: Controlled Hydrolysis

reagents Dichlorodimethylsilane in Solvent (e.g., DCM) hydrolysis Controlled Hydrolysis (Slow Addition, 0-5°C) reagents->hydrolysis water Water water->hydrolysis neutralization Neutralization (e.g., NaHCO3 wash) hydrolysis->neutralization extraction Organic Phase Extraction neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (Vacuum Distillation) drying->purification product 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol purification->product

Caption: Controlled hydrolysis workflow for diol synthesis.

Question 2: I am struggling to isolate the pure 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol from the reaction mixture. What are the best purification strategies?

Answer:

Purification of short-chain siloxane diols can be challenging due to the presence of impurities with similar boiling points and polarities.[7]

Purification Techniques:

  • Fractional Vacuum Distillation: This is the most effective method for separating the desired diol from volatile cyclic siloxanes and higher boiling point oligomers. Careful control of the vacuum and temperature is essential.

  • Column Chromatography: For removing polar impurities, solid-phase extraction using silica gel can be effective.[7] A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) can be employed.

  • Neutralization and Washing: Thoroughly neutralizing the crude product to remove any residual acid is critical to prevent re-equilibration and condensation during distillation.

ParameterValueReference
Boiling Point 89-91 °C at 3 Torr[8]
Density 0.9950 g/cm³[8]
Solubility Chloroform, Methanol (Slightly)[9]

Troubleshooting Guide: Ring-Opening Polymerization (ROP) of Cyclosiloxanes

The ring-opening polymerization of cyclosiloxanes, particularly hexamethylcyclotrisiloxane (D3), offers a more controlled route to well-defined polysiloxanes.[10][11] By carefully selecting the initiator and reaction conditions, the synthesis can be tailored to produce the desired short-chain diol.

Question 3: My ROP of hexamethylcyclotrisiloxane (D3) resulted in a high molecular weight polymer instead of the target 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. How can I control the degree of polymerization?

Answer:

Controlling the molecular weight in ROP is a matter of stoichiometry and preventing unwanted side reactions.

Potential Causes and Solutions:

  • Incorrect Initiator-to-Monomer Ratio: The degree of polymerization is directly related to the ratio of monomer to initiator. A low concentration of initiator will lead to longer polymer chains.

    • Solution: Carefully calculate and control the molar ratio of the initiator (e.g., a silanolate) to the D3 monomer. For short-chain diols, a higher relative concentration of the initiator is required.

  • Presence of Water: Water can act as an initiator, leading to a broader molecular weight distribution and uncontrolled polymerization.[12]

    • Solution: Ensure all reagents and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • "Back-biting" and Chain Scrambling: These side reactions can lead to the formation of a mixture of cyclic and linear siloxanes with a broad molecular weight distribution.[10] D3 is less prone to back-biting than D4 due to its higher ring strain.

    • Solution: Use D3 as the starting monomer, as its polymerization is kinetically controlled and less susceptible to back-biting.[13] Employing a bulky catalyst can also help to suppress these side reactions.[10]

ROP Logical Relationship Diagram

cluster_reactants Reactants & Conditions cluster_process Polymerization Process cluster_outcomes Potential Outcomes D3 Hexamethylcyclotrisiloxane (D3) ROP Ring-Opening Polymerization D3->ROP Initiator Initiator (e.g., Silanolate) Initiator->ROP Conditions Anhydrous Conditions Inert Atmosphere Conditions->ROP Propagation Controlled Propagation ROP->Propagation Termination Termination/ End-capping Propagation->Termination Side_Products High MW Polymer Cyclic Siloxanes Propagation->Side_Products Incorrect Stoichiometry 'Back-biting' Target 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Termination->Target Correct Stoichiometry

Caption: Factors influencing the outcome of ROP for diol synthesis.

Question 4: I am observing incomplete conversion of my D3 monomer even after extended reaction times. What could be the issue?

Answer:

Incomplete conversion in ROP can be frustrating and is often linked to the purity of the reactants or catalyst deactivation.

Potential Causes and Solutions:

  • Impure Monomer: Impurities in the D3 monomer can inhibit the polymerization.

    • Solution: Purify the D3 monomer by recrystallization or sublimation before use.

  • Catalyst Deactivation: The initiator or catalyst can be deactivated by acidic impurities or moisture.

    • Solution: As mentioned, ensure all reagents and glassware are scrupulously dry. The use of a proton sponge can be beneficial to scavenge any acidic impurities.

  • Equilibrium Limitations: While less of an issue with the kinetically favored ROP of D3, an equilibrium between the linear polymer and cyclic monomers can be established, particularly at higher temperatures.

    • Solution: Conduct the polymerization at the lowest effective temperature to favor the ring-opened product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with dichlorodimethylsilane?

A1: Dichlorodimethylsilane is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.

Q2: Which analytical techniques are most suitable for characterizing the final product and monitoring reaction progress?

A2: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and can be used to determine the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as cyclic siloxanes.

  • Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of any polymeric byproducts.

Q3: Can 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol be stored for long periods?

A3: This diol is sensitive to moisture and can undergo self-condensation over time, especially if any acidic or basic impurities are present.[14] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerator.[9]

References

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

  • Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(24), 4393. [Link]

  • LookChem. (n.d.). 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-. Retrieved from [Link]

  • Google Patents. (1998). WO1998047946A1 - Process for purifying siloxane.
  • ResearchGate. (2023). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. Retrieved from [Link]

  • ACS Publications. (2022). Controlled Ring-Opening Polymerization of Hexamethylcyclotrisiloxane Catalyzed by Trisphosphazene Organobase to Well-Defined Poly(dimethylsiloxane)s. Macromolecules. [Link]

  • Royal Society of Chemistry. (2024). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Sustainable Energy & Fuels. [Link]

  • ResearchGate. (n.d.). Anionic ring opening polymerization mechanism and dynamics of hexamethyicyclotrisiloxane(D3). Retrieved from [Link]

  • Google Patents. (n.d.). CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane.
  • National Institutes of Health. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). PMC. [Link]

  • MDPI. (2023). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. Polymers. [Link]

  • University of Paderborn. (n.d.). Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and properties of Q-silicon crosslinked siloxane networks: H3PO4-Catalyzed sol-gel dehydration/crosslinking of alpha,omega-bis(hydroxy)oligodimethylsiloxanes with tetrakis(hydroxydimethylsiloxy)silane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Polysiloxanes containing polyhedral oligomeric silsesquioxane groups in the side chains; synthesis and properties. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Retrieved from [Link]

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Optimization

Technical Support Center: Identifying Impurities in 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol via GC-MS

Welcome to the Technical Support Center for the analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this unique siloxane-diol compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your analytical results.

Introduction: The Analytical Challenge

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1) is a linear siloxane with reactive hydroxyl (-OH) groups at each end of its chain.[1][2] This structure makes it a valuable building block in the synthesis of various silicone polymers and materials.[1][3] However, its analysis by GC-MS is not without challenges. The presence of active silanol groups can lead to issues such as peak tailing and potential on-column reactions. Furthermore, the ubiquitous nature of siloxanes in the laboratory environment presents a significant risk of sample contamination.[4][5]

This guide will walk you through common problems and their solutions, ensuring you can confidently identify and quantify impurities in your samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a series of evenly spaced peaks in my chromatogram, even in my solvent blanks. What are they and where are they coming from?

A: This is a classic sign of siloxane contamination, often referred to as "ghost peaks".[4] These peaks typically arise from two main sources within the GC system itself:

  • Inlet Septa Bleed: The most common culprit is the degradation of the silicone septum in the GC inlet.[4][5] With each injection, small amounts of siloxane oligomers from the septum can be introduced into the system, which then elute as a homologous series of peaks.[6]

  • Vial Cap Septa: Similar to the inlet septum, the septa in your sample vials can also be a source of siloxane contamination.[5][6]

Troubleshooting Steps:

  • Regularly Replace Septa: Change your inlet septum daily, especially with high-throughput analysis.[4][6]

  • Use Low-Bleed Septa: Opt for high-quality, low-bleed septa specifically designed for GC-MS applications.

  • Minimize Needle Punctures: Avoid puncturing the same vial septum multiple times to reduce the leaching of siloxanes.[6]

  • Condition New Septa: Before use, it's good practice to condition new septa by heating them in the GC inlet without the column connected to the detector.

Q2: My baseline is rising significantly as the oven temperature increases. Is this normal?

A: A rising baseline with increasing temperature is characteristic of column bleed .[7][8] This occurs when the stationary phase of the GC column, which is often a polysiloxane material, degrades at elevated temperatures.[4][7] This degradation is accelerated by the presence of oxygen and moisture in the carrier gas.[4]

While a small amount of column bleed is normal for a new, well-conditioned column, excessive bleed can obscure low-level impurity peaks.[8]

Distinguishing Column Bleed from Septa Bleed:

Source of ContaminationChromatographic AppearanceCommon Mass Ions (m/z)
Column Bleed Rising baseline with increasing temperature.[7][8]207 (base peak for D3), 281 (base peak for D4).[4][8]
Inlet/Vial Septa Bleed Series of discrete, evenly spaced peaks.[5][7]73, 147, 281, 355.[5][9]

Troubleshooting Steps:

  • Carrier Gas Purity: Ensure high-purity carrier gas and install high-capacity oxygen and moisture traps on your gas lines.[4]

  • Check for Leaks: Perform a leak check on your system to prevent atmospheric oxygen from entering.

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove residual solvents and unbound stationary phase.

  • Operate Within Temperature Limits: Do not exceed the maximum recommended operating temperature for your GC column.[6]

Q3: The peak for my main component, 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, is showing significant tailing. How can I improve the peak shape?

A: Peak tailing for this compound is often due to interactions between the polar silanol (-OH) groups and active sites within the GC system. These active sites can be exposed silanol groups on the surface of the inlet liner or the GC column itself.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Solutions:

  • Use Deactivated Liners: Employ deactivated inlet liners to minimize interactions with your analyte.[6]

  • Column Choice: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally a good starting point.[6]

  • Injection Parameters: For splitless injections, ensure the initial oven temperature is appropriate for your solvent to achieve good peak focusing.[6]

  • Avoid Overloading: Injecting too much sample can lead to peak fronting or tailing.[6] Try reducing the injection volume or increasing the split ratio.[6]

Q4: What are the likely impurities I should be looking for in a sample of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol?

A: Impurities can originate from the synthesis process or degradation. Common impurities include:

  • Cyclic Siloxanes: Hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and decamethylcyclopentasiloxane (D5) are common cyclic siloxanes that may be present as starting materials or byproducts.[4]

  • Longer or Shorter Linear Siloxane-diols: You may find linear siloxane-diols with fewer or more siloxane units.

  • Trimethylsiloxy-terminated Siloxanes: Incomplete reactions could leave siloxanes with non-reactive trimethylsilyl end groups.

Mass Spectral Signatures:

The mass spectra of siloxanes are characterized by specific fragmentation patterns. Look for characteristic ions to help identify these impurities.

Compound TypeCharacteristic Ions (m/z)
Cyclic Siloxanes (D3, D4, etc.)207, 281[4][8]
Linear Siloxanes73 (base peak), 147[5]
Q5: Would derivatization help in the analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and its impurities?

A: Yes, derivatization can be a very effective strategy. Silylation is a common derivatization technique where the active hydrogens on the polar hydroxyl groups are replaced with a non-polar group, such as a trimethylsilyl (TMS) group.[10][11]

Benefits of Derivatization:

  • Improved Peak Shape: By capping the polar -OH groups, interactions with active sites are eliminated, resulting in sharper, more symmetrical peaks.[12]

  • Increased Volatility: The resulting TMS derivatives are more volatile, which can lead to better chromatographic separation.[10][11]

  • Enhanced Thermal Stability: Derivatization can make the analytes more stable at the high temperatures of the GC inlet and column.[11]

Common Silylating Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Important Consideration: While derivatization can solve many problems, the silylating reagents themselves are a source of siloxanes. It is crucial to run proper blanks and be able to distinguish between derivatized analytes and contamination.

Experimental Protocols

Protocol 1: Minimizing Siloxane Contamination

This protocol outlines the essential steps to reduce background siloxane contamination in your GC-MS system.

Workflow for Minimizing Contamination:

G cluster_gas Carrier Gas Purification cluster_inlet Inlet Maintenance cluster_vials Vial & Cap Selection cluster_column Column Conditioning A Install High-Capacity Triple Filter B Change Inlet Septum Daily C Use Low-Bleed Septa B->C D Regularly Replace Liner & O-ring E Periodically Clean Inlet D->E F Use Vials with Low-Siloxane Septa G Avoid Multiple Punctures F->G H Condition New Column per Manufacturer's Instructions I Perform Blank Runs After Installation H->I

Caption: Workflow for minimizing siloxane contamination in a GC system.

  • Carrier Gas Purification: Install and regularly maintain a high-capacity triple filter (hydrocarbon, moisture, and oxygen) on the carrier gas line before it enters the GC.[4]

  • Inlet Maintenance:

    • Change the inlet septum daily, particularly with frequent use.[4][6] Use pre-conditioned, low-bleed septa.

    • Regularly replace the inlet liner and O-ring.[6] Use a deactivated liner to prevent analyte interaction.[6]

    • Clean the inlet periodically to remove any accumulated residues.[6]

  • Vial and Cap Selection: Use vials and caps with low-siloxane content septa. Avoid puncturing the same vial septum multiple times, as this can increase the leaching of siloxanes into the solvent.[6]

  • Column Conditioning: Before initial use, condition a new column according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature for several hours with carrier gas flow. After installation, perform several blank runs (injecting only solvent) to ensure the system is clean.[6]

Protocol 2: General Purpose GC-MS Method for Siloxane Analysis

This is a starting point method that should be optimized for your specific instrument and impurities of interest.

Parameter Setting Rationale
GC System GC with split/splitless inlet and MSDStandard configuration for this analysis.
Column Low-bleed, 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µmA mid-polarity column offering good selectivity for siloxanes.[6]
Carrier Gas Helium, constant flow at 1.0-1.5 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures volatilization without causing excessive degradation.[6]
Injection Mode 1 µL, SplitlessSuitable for trace impurity analysis.
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C, hold 5 minA general-purpose ramp to separate a range of siloxanes.[6]
Transfer Line Temp. 280 °CPrevents condensation of analytes before entering the MS.[6]
Ion Source Temp. 230 °CStandard temperature for electron ionization.[6]
Scan Range (m/z) 50-500Covers the expected mass range of common siloxane impurities.[6]

Conclusion

The successful identification of impurities in 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol by GC-MS is achievable with a systematic approach to troubleshooting. By understanding the potential sources of siloxane contamination and implementing preventative measures, you can ensure the generation of high-quality, reliable data. Careful attention to system maintenance, method parameters, and, when necessary, sample derivatization, will empower you to overcome the analytical challenges associated with this compound.

References
  • Rasanen, J., et al. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Applied Sciences. Available at: [Link]

  • English, C. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC North America. Available at: [Link]

  • GL Sciences. Siloxane peaks in baseline GCMS. Available at: [Link]

  • Phenomenex. (2016). What is GC column bleed? Available at: [Link]

  • Restek. Chromatography Problem Solving and Troubleshooting. Available at: [Link]

  • Chromatography Forum. (2009). Cyclosiloxane peaks in blanks on GC/MS. Available at: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Available at: [Link]

  • University of Alberta. (n.d.). GC Derivatization. Available at: [Link]

  • PubChem. (n.d.). Hexamethyltrisiloxane-1,5-diol. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Polycondensation

Welcome to the technical support center for the polymerization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of polysiloxanes from this versatile monomer. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to overcome common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the polycondensation of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Q1: What is the primary mechanism for the polymerization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol?

The primary mechanism is a step-growth polycondensation reaction. The terminal silanol (Si-OH) groups of the monomer react with each other to form a siloxane (Si-O-Si) bond, releasing a molecule of water as a byproduct. This process is repeated to build the polymer chain. The reaction can be catalyzed by either acids or bases.[1][2]

Q2: Why is catalyst selection so critical for this polymerization?

Catalyst selection is crucial as it directly influences the reaction rate, achievable molecular weight, polydispersity index (PDI), and the prevalence of side reactions. An inappropriate catalyst can lead to low molecular weight polymers, gelation, or the formation of undesirable cyclic byproducts.[3][4]

Q3: What are the main classes of catalysts used for this reaction?

The main classes of catalysts include:

  • Acid Catalysts: Protic acids like trifluoromethanesulfonic acid (triflic acid) and Lewis acids.[5][6]

  • Base Catalysts: Strong non-ionic bases such as phosphazene bases are highly effective.[3][4]

  • Organometallic Catalysts: Organotin compounds, although their use is increasingly restricted due to environmental concerns.

Q4: How important is monomer purity?

Monomer purity is of utmost importance. Impurities, especially monofunctional siloxanes or residual moisture, can act as chain terminators, severely limiting the final molecular weight of the polymer.[7] It is highly recommended to use high-purity monomer and to dry it thoroughly before use.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final polymer?

  • To Monitor Reaction Progress: In-situ Fourier-transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectroscopy can be used to track the disappearance of Si-OH groups and the appearance of Si-O-Si bonds.[1][8][9]

  • To Characterize the Final Polymer: Gel permeation chromatography (GPC) is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI). 1H and 29Si NMR spectroscopy are used to confirm the polymer structure.[10][11]

Part 2: Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low Molecular Weight of the Final Polymer

Q: My polymerization of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol consistently yields a low molecular weight polymer. What are the likely causes and how can I fix this?

Low molecular weight is a common challenge in polycondensation reactions. The root cause is often related to factors that prematurely terminate chain growth.[7]

Causality and Solutions:

  • Inefficient Water Removal: The polycondensation reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, preventing the formation of high molecular weight polymers.

    • Solution: Conduct the reaction under a vacuum or with a constant purge of an inert gas (e.g., nitrogen or argon) to effectively remove water as it forms. For higher temperatures, a Dean-Stark trap can also be employed if an appropriate azeotroping solvent is used.

  • Monomer Impurities: As mentioned in the FAQs, impurities are a major culprit. Monofunctional silanols will cap the growing polymer chains, preventing further elongation.

    • Solution:

      • Verify Purity: Always use the highest purity monomer available (≥99%).

      • Purification: If purity is uncertain, consider purifying the 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol by recrystallization or vacuum distillation before use.

      • Drying: Dry the monomer thoroughly in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

  • Suboptimal Catalyst Choice or Concentration: The catalyst may not be active enough, or its concentration may be too low to drive the reaction to completion.

    • Solution:

      • Catalyst Screening: Experiment with different catalysts. Phosphazene bases are known for their high activity in silanol condensation.[3]

      • Concentration Optimization: Systematically vary the catalyst concentration. While a higher concentration can increase the reaction rate, it can also lead to side reactions. A typical starting point is in the range of 50-2000 ppm by weight of the organosiloxane.[3]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to achieve high molecular weight.

    • Solution:

      • Time Studies: Monitor the molecular weight over time using GPC on aliquots taken from the reaction mixture. Continue the reaction until the molecular weight plateaus.

      • Temperature Optimization: Gradually increase the reaction temperature. Be aware that excessively high temperatures can lead to polymer degradation or side reactions.

Below is a DOT script for a troubleshooting workflow for low molecular weight polymer.

G start Low Molecular Weight Observed check_water Is water being effectively removed? start->check_water check_purity Is the monomer purity ≥99% and dry? check_water->check_purity Yes solution_water Implement vacuum/ inert gas purge. check_water->solution_water No check_catalyst Is the catalyst and its concentration optimal? check_purity->check_catalyst Yes solution_purity Purify and/or dry the monomer. check_purity->solution_purity No check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes solution_catalyst Screen different catalysts/ optimize concentration. check_catalyst->solution_catalyst No solution_conditions Conduct time and temperature studies. check_conditions->solution_conditions No end_goal High Molecular Weight Achieved check_conditions->end_goal Yes solution_water->end_goal solution_purity->end_goal solution_catalyst->end_goal solution_conditions->end_goal

Troubleshooting workflow for low molecular weight polymer.
Issue 2: Gel Formation During Polymerization

Q: My reaction mixture is turning into an insoluble gel before I reach the desired molecular weight. What is causing this and how can I prevent it?

Gelation occurs when there is uncontrolled cross-linking, leading to the formation of an infinite polymer network.

Causality and Solutions:

  • Presence of Trifunctional or Tetrafunctional Impurities: If your monomer contains impurities with more than two hydroxyl groups, these will act as cross-linking points, leading to gelation.

    • Solution: Ensure the purity of your 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. Use analytical techniques like NMR or chromatography to detect and quantify any poly-functional impurities.

  • Catalyst-Induced Side Reactions: Some highly active catalysts, especially at high concentrations or temperatures, can promote side reactions that lead to chain branching and eventual gelation.

    • Solution:

      • Reduce Catalyst Concentration: Lower the amount of catalyst used.

      • Lower Reaction Temperature: Perform the polymerization at a milder temperature.

      • Change Catalyst: Switch to a catalyst known for higher selectivity and lower side reactions.

  • Use of an End-Capping Agent: Introducing a monofunctional reagent can control the molecular weight and prevent the formation of an infinite network.

    • Solution: Add a controlled amount of a monofunctional silanol or a silane that can react with the silanol groups to cap the polymer chains. This is a common strategy to control molecular weight in polycondensation.[12]

Below is a DOT script illustrating the concept of gel formation.

G cluster_0 Linear Polymerization (Ideal) cluster_1 Gel Formation (Cross-linking) a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 a5 a5 a4->a5 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 c1 c1 b2->c1 b4 b4 b3->b4 d1 d1 b3->d1 c2 c2 c1->c2 c3 c3 c2->c3 e1 e1 c2->e1 d2 d2 d1->d2

Ideal linear polymerization vs. gel formation.

Part 3: Experimental Protocols and Data

This section provides a general experimental protocol and a table summarizing catalyst performance.

General Experimental Protocol for Polycondensation
  • Monomer Preparation: Dry the 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in a vacuum oven at 40-50°C until a constant weight is achieved. Store in a desiccator over a strong drying agent.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a condenser. Flame-dry the glassware under vacuum and then cool under a stream of dry nitrogen.

  • Polymerization:

    • Charge the flask with the dried monomer.

    • Heat the flask to the desired reaction temperature (e.g., 100-160°C) under a nitrogen atmosphere with stirring to melt the monomer.

    • Once the monomer is molten and thermally equilibrated, add the catalyst (e.g., a solution of phosphazene base in a dry, inert solvent).

    • Apply vacuum to the system to facilitate the removal of water.

  • Monitoring: Periodically and carefully take small aliquots from the reaction mixture to monitor the increase in molecular weight by GPC.

  • Termination: Once the desired molecular weight is reached, cool the reaction mixture to room temperature. If a highly active catalyst was used, it may need to be neutralized.

  • Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., toluene) and precipitating it in a non-solvent (e.g., methanol) to remove any unreacted monomer or low molecular weight oligomers.

Catalyst Performance Comparison (Illustrative)
Catalyst TypeTypical ConcentrationTemperature (°C)Reaction Time (hours)Achievable Mw ( g/mol )PDINotes
Phosphazene Base (e.g., P4-t-Bu) 100-500 ppm80-1202-6> 100,000< 2.0Highly efficient, allows for lower temperatures.[3][4]
Triflic Acid 50-200 ppm100-1404-850,000 - 80,0002.0-2.5Can promote side reactions if not carefully controlled.[5]
Dibutyltin Dilaurate 0.1-0.5 wt%140-1806-1230,000 - 60,000> 2.5Slower reaction, higher temperatures required.

Disclaimer: The data in this table are illustrative and can vary significantly based on the specific reaction conditions, purity of reagents, and efficiency of water removal.

References

  • Zhang, R., & Liu, Y. (1995). Catalytic effect of acetylacetonates on gel formation of CH3SiO3/2. Journal of Sol-Gel Science and Technology, 4(1), 21-28.
  • Collins, W. T. (2000). Silicon compounds, silicon halides. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Figge, R. (1996). Synthesis and reactivity of tungsten germyl silyl complexes and a new approach to spin-on-glass films of silicon dioxide.
  • Jones, K., & Biddle, K. D. (1984). Formation of glass-like materials from ethyl silicate. Philosophical Magazine B, 49(3), L29-L32.
  • Whitecar, J. O. (1990). Incorporation of organic polymers into inorganic glasses by the sol-gel method. University of California, Irvine.
  • DE19713733B4. (1998).
  • Landry, C. J. T., Coltrain, B. K., Wesson, J. A., Lippert, J. L., & Zumbulyadis, N. (1992). In-situ monitoring of the hydrolysis and condensation of silanes by FT-IR and 29Si-NMR. Journal of Non-Crystalline Solids, 150, 33-38.
  • Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2011).
  • Catalysts for polycondensation and redistribution of organosiloxane polymers. (1997).
  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy, 72(9), 1404-1415.
  • Stopping of Crosslinking Reaction in a PDMS Polymer at the Gel Point. (2000). Macromolecules, 33(25), 9542-9545.
  • Cypryk, M., Rubinsztajn, S., & Chojnowski, J. (1992). The kinetics of the acid-catalyzed disproportionation of α,ω-dihydroxyoligodimethylsiloxanes HOnH, n = 2, 5, and their analogues having one hydroxyl function replaced by methyl MenH, n = 2, 5, were studied in dioxane in the presence of water. Journal of Organometallic Chemistry, 441(1-2), 1-12.
  • Design and synthesis of non-crystallizable, low-Tg polysiloxane elastomers with functional epoxy groups through anionic copolymerization and subsequent epoxidation. (2020). Polymer Chemistry, 11(1), 107-116.
  • Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. (2003). Virginia Tech.
  • Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. (2023).
  • Synthesis and chemical modification of poly(divinylsiloxane). (2007). Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 4156-4166.
  • Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). Polymers, 11(1), 148.
  • Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. (2013). ACS Symposium Series, 1154, 59-78.
  • Methods for the Preparation of Modified Polyorganosiloxanes (A Review). (2020). Macroheterocycles, 13(2), 115-131.
  • Phosphazene superbase catalyzed ring-opening polymerization of cyclotetrasiloxane toward copolysiloxanes with high diphenyl siloxane content. (2020). Polymer Chemistry, 11(34), 5463-5470.
  • Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. (2007). International Journal of Chemical Kinetics, 39(11), 649-656.
  • Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. (2007). International Journal of Chemical Kinetics, 39(11), 649-656.
  • Troubleshooting low molecular weight in 1,10-Decanediol polymeriz
  • Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. (2023).
  • Polysiloxane diol and preparation method thereof. (2015).
  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2022). Polymers, 14(1), 28.
  • 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Gelest, Inc..
  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. (2023). ChemAnalyst.
  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZ
  • Phosphazene Bases. Sigma-Aldrich.
  • Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. (2004). Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 4055-4065.
  • Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. (2017). Polymers, 9(11), 598.
  • Modelling and control of molecular weight distribution for a polycondensation process. (2004). 2004 IEEE International Symposium on Intelligent Control.
  • Modelling and control of molecular weight distribution for a polycondensation process. (2004). 2004 IEEE International Symposium on Intelligent Control.
  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2022). Polymers, 14(1), 28.
  • Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. (2015). Journal of Chemical Technology & Biotechnology, 90(11), 2056-2062.
  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. BOC Sciences.
  • Phosphazene Functionalized Silsesquioxane-Based Porous Polymer as Thermally Stable and Reusable Catalyst for Bulk Ring-Opening Polymerization of ε-Caprolactone. (2023). Polymers, 15(5), 1291.
  • 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | 3663-50-1. ChemicalBook.

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Optimization

Technical Support Center: Controlling the Condensation Rate of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Welcome to the technical support center for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for controlling the condensation of this versatile siloxane diol. Our goal is to empower you with the knowledge to achieve reproducible and predictable outcomes in your experiments.

Introduction to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Condensation

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a linear siloxane oligomer with reactive hydroxyl groups at both ends.[1][2] These terminal silanol groups make it a valuable building block for the synthesis of a wide range of silicone polymers and materials.[3] The condensation reaction, where these silanol groups react to form siloxane (Si-O-Si) bonds and release water, is the fundamental process for chain extension and polymerization. However, controlling the rate of this reaction is crucial to obtain polymers with the desired molecular weight, viscosity, and other physical properties. Uncontrolled condensation can lead to the formation of gels or low-molecular-weight cyclic byproducts.[4]

This guide will provide a comprehensive overview of the factors influencing the condensation rate and how to manipulate them to your advantage.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol condensation?

A1: The condensation of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a dehydration reaction where two silanol (Si-OH) groups react to form a siloxane (Si-O-Si) bond and a molecule of water. This reaction can be catalyzed by either acids or bases.[5] The overall reaction can be represented as:

2 HO-[Si(CH₃)₂-O]₂-Si(CH₃)₂-OH → HO-[Si(CH₃)₂-O]₅-Si(CH₃)₂-OH + H₂O

This process can continue, extending the polymer chain.

Q2: What are the key factors that control the rate of condensation?

A2: The primary factors that influence the condensation rate are:

  • Catalyst: The type and concentration of the catalyst (acid or base) have a significant impact.

  • Temperature: Higher temperatures generally increase the reaction rate.[6]

  • Water Concentration: The presence of water can affect the reaction equilibrium. While water is a product of the condensation, its presence can also promote the reverse reaction (hydrolysis).[5]

  • Solvent: The polarity and proticity of the solvent can influence the solubility of the reactants and the stability of the transition states.

Q3: What are common catalysts for this reaction, and how do they differ?

A3: Both acid and base catalysts are effective, but they operate through different mechanisms.[7]

  • Acid Catalysts: (e.g., triflic acid, p-toluenesulfonic acid) protonate a silanol group, making it a better leaving group (water).

  • Base Catalysts: (e.g., potassium hydroxide, amines) deprotonate a silanol group to form a more nucleophilic silanolate anion.

The choice of catalyst will depend on the desired reaction kinetics and the compatibility with other functional groups in your system.

Q4: Can this condensation reaction be reversed?

A4: Yes, the condensation reaction is reversible. The reverse reaction is hydrolysis, where a siloxane bond is cleaved by water to form two silanol groups.[8] The position of the equilibrium depends on the reaction conditions, particularly the concentration of water.[8]

Troubleshooting Guide

Problem 1: The reaction is too slow or has not initiated.
Potential Cause Troubleshooting Steps
Insufficient Catalyst Increase the catalyst concentration incrementally. Ensure the catalyst is active and has not degraded.
Low Temperature Gradually increase the reaction temperature while monitoring the viscosity. Be cautious, as excessive heat can lead to side reactions.[6]
Presence of Inhibitors Ensure all glassware is clean and free of contaminants that could inhibit the catalyst. Certain impurities in the starting material or solvent can also act as inhibitors.
Incorrect Solvent If using a solvent, ensure it is appropriate for the reaction. Aprotic solvents are generally preferred to avoid interference with the condensation.
Problem 2: The reaction is too fast and leads to gelation.
Potential Cause Troubleshooting Steps
Excessive Catalyst Concentration Reduce the amount of catalyst used. A lower concentration will slow down the reaction, allowing for better control.
High Temperature Perform the reaction at a lower temperature. Running the reaction at 0°C or even sub-ambient temperatures can provide more control.[6]
Rapid Water Removal If actively removing water, the rate of removal might be too high, driving the equilibrium too quickly towards the polymer. Reduce the efficiency of water removal (e.g., by using a less aggressive drying agent or reducing the vacuum).
Problem 3: Formation of unwanted cyclic byproducts.
Potential Cause Troubleshooting Steps
Intramolecular Condensation This is more likely to occur at low concentrations. Running the reaction at a higher concentration of the diol will favor intermolecular condensation and chain growth.
Specific Catalysts Some catalysts may favor the formation of cyclic species. Experiment with different acid or base catalysts to find one that promotes linear chain growth.
Problem 4: The final polymer has a low molecular weight.
Potential Cause Troubleshooting Steps
Reaction has not gone to completion Increase the reaction time or temperature to drive the reaction further. Monitor the reaction progress using techniques like GPC or viscosity measurements.
Presence of monofunctional impurities Monofunctional silanols in the starting material will act as chain terminators, limiting the final molecular weight. Ensure the purity of the 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
Equilibrium limitations If the reaction has reached equilibrium, you may need to remove water to drive the reaction towards higher molecular weight polymers. This can be achieved through azeotropic distillation or by carrying out the reaction under a vacuum.

Visualizing the Process

Condensation Pathway

condensation_pathway cluster_reactants Reactants cluster_products Products diol1 HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH polymer Extended Siloxane Chain diol1->polymer + Catalyst - H₂O diol2 HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH diol2->polymer water H₂O

Caption: The condensation of two molecules of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol to form a longer siloxane chain and water.

Troubleshooting Decision Tree

troubleshooting_tree start Problem with Condensation rate Is the reaction rate the issue? start->rate product Is the final product the issue? start->product slow Too Slow rate->slow Yes fast Too Fast (Gelation) rate->fast No low_mw Low Molecular Weight product->low_mw Yes byproducts Cyclic Byproducts product->byproducts No sol_slow1 Increase Catalyst/Temp slow->sol_slow1 sol_fast1 Decrease Catalyst/Temp fast->sol_fast1 sol_low_mw1 Remove H₂O / Increase Time low_mw->sol_low_mw1 sol_byproducts1 Increase Concentration byproducts->sol_byproducts1

Caption: A decision tree to diagnose and solve common issues during the condensation reaction.

Experimental Protocols

Protocol 1: General Procedure for Controlled Condensation

This protocol provides a general framework. The specific concentrations, temperatures, and reaction times should be optimized for your desired product.

Materials:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol[1]

  • Anhydrous solvent (e.g., toluene)

  • Catalyst (e.g., a solution of triflic acid in toluene or a solution of potassium hydroxide in ethanol)

  • Quenching agent (e.g., a weak base like sodium bicarbonate for acid catalysts, or a weak acid like acetic acid for base catalysts)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reagents: Charge the flask with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and the anhydrous solvent under a nitrogen atmosphere.

  • Initiation: Begin stirring and add the catalyst solution dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress. Samples can be taken periodically to analyze the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Quenching: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature and add the quenching agent to neutralize the catalyst.

  • Work-up: If necessary, wash the organic phase with water to remove salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Experimental Workflow

experimental_workflow setup 1. Assemble Dry Glassware under Nitrogen reagents 2. Add Diol and Anhydrous Solvent setup->reagents catalyst 3. Add Catalyst Dropwise reagents->catalyst reaction 4. Heat and Monitor (e.g., GPC) catalyst->reaction quench 5. Cool and Quench Reaction reaction->quench workup 6. Aqueous Work-up and Drying quench->workup product 7. Isolate Final Polymer workup->product

Caption: A typical workflow for the controlled condensation of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and all other reagents before use.[8][9]

  • Be aware that some catalysts can be corrosive or toxic. Handle them with appropriate care.

References

  • LGC Standards. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
  • Benchchem. (2025). Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions.
  • Benchchem. (2025). A Technical Guide to the Synthesis and Polymerization of Functional Organopolysiloxanes.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,1,3,3,5,5-Hexamethyltrisiloxane.
  • Lookchem. (n.d.). Cas 3663-50-1,1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol.
  • ChemicalBook. (n.d.). 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol.
  • SDS Manager. (2018). 1,1,3,3,5,5-Hexamethyltrisiloxane SDS.
  • Pharmaffiliates. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
  • Metoree. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights.
  • Google Patents. (1996). US5516870A - Methods of making polysiloxanes.
  • Benchchem. (2025). An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Azidopropyl Silane.
  • Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Welcome to the technical support guide for the synthesis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern the formation of side products, enabling you to optimize your synthesis for higher yield and purity.

The synthesis of this specific short-chain siloxane-diol is a nuanced process, often complicated by a competition between desired linear chain extension and undesired side reactions. This guide is structured to address the most common challenges encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final product is heavily contaminated with cyclic siloxanes, primarily D₃ (hexamethylcyclotrisiloxane) and D₄ (octamethylcyclotetrasiloxane). How can I minimize their formation?

A1: Cause and Mitigation of Cyclization

The formation of cyclic siloxanes is the most prevalent side reaction and arises from an intramolecular condensation of a linear siloxane-diol intermediate, competing directly with the desired intermolecular condensation that forms longer chains.[1][2]

Causality:

  • Thermodynamics vs. Kinetics: The formation of the six-membered ring (D₃) is often kinetically favored due to the proximity of the reactive ends. However, the eight-membered ring (D₄) and other larger cyclics are generally more thermodynamically stable. Your product distribution will depend heavily on reaction conditions that favor one over the other.

  • Concentration: The probability of two different molecules finding each other for intermolecular condensation decreases at high dilution. This gives a reactive chain end more opportunity to "find itself," leading to intramolecular cyclization.

Troubleshooting Protocol:

  • Control Reactant Concentration: Avoid overly dilute conditions. The hydrolysis of dichlorodimethylsilane, a common precursor, initially yields dimethylsilanediol, which is highly prone to condensation.[3] A controlled, slow addition of water or the chlorosilane precursor to the reaction mixture (a technique known as pseudo-high dilution) can maintain a low instantaneous concentration of the highly reactive silanol intermediates, favoring linear chain growth.

  • Solvent Choice: The choice of solvent can influence the conformation of the growing siloxane chain. A solvent that promotes a more coiled conformation can increase the likelihood of the chain ends meeting, thus favoring cyclization. Experiment with different solvents to find one that encourages a more extended chain conformation.

  • Temperature Management: Higher temperatures can provide the activation energy needed for "backbiting" reactions, where the end of a growing chain attacks a siloxane bond within the same chain, cleaving off a cyclic species.[4][5] Conducting the condensation at lower temperatures can suppress these pathways. For instance, hydrolysis of dichlorosilanes at temperatures as low as -20 to 0 °C has been shown to influence the product distribution toward cyclic oligomers, indicating the sensitivity of the system to temperature.[6][7]

  • Catalyst Selection: Both acid and base catalysts can promote siloxane bond rearrangement (equilibration).[8][9] Some catalysts may have a higher propensity for driving the reaction toward the thermodynamically stable cyclic products. Consider using milder catalysts or organocatalysts that can offer more kinetic control over the polymerization.[10][11]

Q2: The molecular weight of my product is much higher than the target 226.48 g/mol for the trisiloxane-diol. The product analysis shows a broad distribution of long-chain polymers. What is causing this?

A2: Preventing Uncontrolled Polymerization

This issue stems from excessive intermolecular condensation, where the silanol end-groups continue to react, forming higher molecular weight polysiloxanes (PDMS).[12][13]

Causality:

  • Stoichiometry and Water Content: The reaction is a stepwise condensation polymerization. Precise control over the stoichiometry of reactants, especially the amount of water used for hydrolysis, is critical. An excess of water can lead to a higher concentration of reactive silanol groups, driving the polymerization forward.[14][15]

  • Reaction Time and Quenching: Allowing the reaction to proceed for too long, especially under catalytic conditions, will inevitably lead to higher molecular weight species as the system moves towards thermodynamic equilibrium.

  • Catalyst Activity: Highly active acid or base catalysts can aggressively promote condensation, making it difficult to stop the reaction at the desired short-chain length.

Troubleshooting Protocol:

  • Precise Stoichiometric Control: Carefully calculate and deliver the exact amount of water required for the hydrolysis of the chlorosilane precursor to form the desired chain length.

  • Controlled Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy. Once the desired product concentration is maximized, the reaction must be effectively quenched.

  • Effective Quenching: To stop the reaction, neutralize the catalyst. If using an acid catalyst, wash with a mild base like sodium bicarbonate solution. If using a base catalyst, neutralize with a weak acid. This immediately halts further condensation.

  • Moderated Reaction Conditions: Use a lower catalyst concentration or a less active catalyst to slow down the rate of condensation, giving you a wider time window to stop the reaction at the desired point. Reducing the temperature will also slow the reaction rate.

Part 2: Process Visualization & Data

To better understand the competing reactions, refer to the pathway diagram below.

ReactionPathways cluster_start Precursors cluster_intermediate Reactive Intermediate cluster_products Reaction Products DCDMS Dichlorodimethylsilane (Me₂SiCl₂) Silanediol Dimethylsilanediol (Me₂Si(OH)₂) DCDMS->Silanediol Hydrolysis H2O Water (H₂O) H2O->Silanediol Hydrolysis Target Desired Product: 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Silanediol->Target Controlled Intermolecular Condensation Cyclics Side Product: Cyclic Siloxanes (D₃, D₄, etc.) Silanediol->Cyclics Intramolecular Condensation Target->Cyclics Backbiting / Rearrangement Polymers Side Product: Higher MW Polymers (PDMS) Target->Polymers Uncontrolled Intermolecular Condensation TroubleshootingFlow Start Analysis Shows Poor Yield/Purity CheckCyclics High % of Cyclic Byproducts? Start->CheckCyclics CheckPolymers Broad MW / High % of Higher Polymers? CheckCyclics->CheckPolymers No Sol_Cyclics 1. Increase Reactant Concentration 2. Lower Reaction Temperature 3. Re-evaluate Solvent/Catalyst CheckCyclics->Sol_Cyclics Yes Sol_Polymers 1. Verify Stoichiometry (esp. H₂O) 2. Reduce Reaction Time 3. Ensure Effective Quenching CheckPolymers->Sol_Polymers Yes Sol_General Review Purification Method (e.g., Fractional Distillation) CheckPolymers->Sol_General No

Caption: A decision tree for troubleshooting synthesis outcomes.

Table 1: Influence of Reaction Parameters on Side Product Formation
ParameterEffect on Cyclic ByproductsEffect on Higher PolymersRationale
Reactant Concentration Increases at low concentrationDecreases at low concentrationLow concentration favors intramolecular reactions over intermolecular ones.
Temperature Increases at high tempIncreases at high tempHigher temperature increases reaction rates and promotes equilibrium/backbiting. [4]
Catalyst Concentration VariableIncreases with concentration/activityMore active catalysis drives all condensation reactions faster, making control difficult.
Reaction Time Increases over timeIncreases significantly over timeLonger times allow the system to progress towards higher MW species and thermodynamic equilibrium products (often cyclics).
Water Content Indirect effectIncreases with excess waterExcess water generates more silanol ends, driving intermolecular polymerization. [15]
Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and its main challenges? A1: A prevalent method is the controlled hydrolysis and condensation of dichlorodimethylsilane ((CH₃)₂SiCl₂). [16][17]The primary challenge is managing the high reactivity of the intermediate, dimethylsilanediol, to favor the formation of the specific linear trimer-diol instead of either cyclizing to form D₃ and D₄ or polymerizing into long-chain PDMS. [1][3] Q2: How does the choice of catalyst (acid vs. base) affect the side product profile? A2: Both acid and base catalysts facilitate siloxane bond cleavage and formation. Acid-catalyzed condensation typically proceeds via protonation of a silanol group, making it a better leaving group (water). [15]Base-catalyzed condensation involves deprotonation of a silanol to form a more nucleophilic silanolate anion. [15]The choice can significantly impact the rates of polymerization and equilibration. For instance, strong acids can aggressively promote equilibration, leading to a mixture of cyclic and linear products. [8]Some organobase catalysts have been developed to achieve more controlled polymerizations with fewer side reactions like backbiting. [10][11]The optimal catalyst is often system-dependent and requires empirical testing.

Q3: What analytical techniques are best for identifying and quantifying side products? A3: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile side products like the cyclic siloxanes (D₃, D₄, D₅, etc.).

  • Gel Permeation Chromatography (GPC): The primary method for determining the molecular weight and molecular weight distribution (polydispersity) of the polymeric products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si): Provides detailed structural information. ¹H NMR can distinguish between different environments of methyl protons (e.g., terminal vs. in-chain vs. cyclic). ²⁹Si NMR is highly sensitive to the silicon environment and can clearly differentiate between linear, terminal, and cyclic silicon atoms. [7][10]

Part 4: Key Experimental Protocol
Controlled Hydrolysis and Condensation of Dichlorodimethylsilane

This protocol is designed to favor the formation of short-chain linear siloxane-diols by controlling the addition of water.

Materials:

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Toluene (or other suitable inert solvent, anhydrous)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge: Charge the flask with a solution of dichlorodimethylsilane in anhydrous toluene. Cool the mixture to 0°C using an ice bath.

  • Controlled Hydrolysis: In the dropping funnel, place a stoichiometric amount of deionized water mixed with toluene. Add this water-toluene mixture dropwise to the stirred chlorosilane solution over a period of 2-3 hours. The slow addition is crucial to maintain a low concentration of reactive silanol intermediates and minimize cyclization. [6]The hydrolysis reaction will produce HCl as a byproduct. [1]4. Condensation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to promote the condensation of the silanol intermediates.

  • Workup & Quenching:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize HCl) and then with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of linear and cyclic siloxanes. Isolate the target 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol via fractional vacuum distillation.

References
  • Seyferth, D., Prud'homme, C., & Wiseman, G. H. (1983). Cyclic polysiloxanes from the hydrolysis of dichlorosilane. Organometallics, 2(7), 823-830. Available at: [Link]

  • Wang, Y., et al. (2022). Controlled Ring-Opening Polymerization of Hexamethylcyclotrisiloxane Catalyzed by Trisphosphazene Organobase to Well-Defined Poly(dimethylsiloxane)s. Macromolecules, 55(7), 2788-2797. Available at: [Link]

  • Kawakami, Y., et al. (2004). Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. Macromolecular Research, 12(2), 111-123. Available at: [Link]

  • Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992. Available at: [Link]

  • Wacker Chemie AG. (n.d.). Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Available at: [Link]

  • Kawakami, Y., et al. (2004). Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2023). Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. Polymers, 15(24), 4649. Available at: [Link]

  • Wang, Y., et al. (2022). Controlled Ring-Opening Polymerization of Hexamethylcyclotrisiloxane Catalyzed by Trisphosphazene Organobase to Well-Defined Poly(dimethylsiloxane)s. ACS Publications. Available at: [Link]

  • Wacker Chemie AG. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available at: [Link]

  • D'Agosto, F., et al. (2021). Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. Polymers, 13(15), 2410. Available at: [Link]

  • Chemistry For Everyone. (2023). How Does Siloxane Ring-Opening Polymerization Work? YouTube. Available at: [Link]

  • Gerliz, S., et al. (2020). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Chemistry – A European Journal, 26(48), 10985-10993. Available at: [Link]

  • Wang, Y., et al. (2022). Controlled Ring-Opening Polymerization of Hexamethylcyclotrisiloxane Catalyzed by Trisphosphazene Organobase to Well-Defined Poly(dimethylsiloxane)s. ResearchGate. Available at: [Link]

  • Dooley, K. M., & Benton, M. G. (2017). Synthesis of Polydimethylsiloxane via Addition Polymerization. JoVE. Available at: [Link]

  • Ouchi, M., et al. (2018). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry, 9(1), 59-68. Available at: [Link]

  • Various Authors. (n.d.). Silanol. Grokipedia. Available at: [Link]

  • Silicones Europe. (n.d.). Chemistry - Hydrolysis. Available at: [Link]

  • Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Available at: [Link]

  • McGrath, J. E., & Riffle, J. S. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. Gelest, Inc. Available at: [Link]

  • Auliya, D. G., et al. (2023). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. Polymers, 15(16), 3410. Available at: [Link]

Sources

Optimization

Technical Support Center: Hydrolytic Stability of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide provides in-depth technical information, frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice to ensure the integrity and success of your experiments. The hydrolytic stability of this siloxane diol is a critical parameter, and understanding its behavior as a function of pH is essential for its application in various fields.

Introduction to Hydrolytic Stability

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, a linear siloxane diol, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The core of this molecule is the siloxane backbone (Si-O-Si), which can be attacked by water. This process is significantly influenced by the pH of the aqueous environment. Both acidic and basic conditions can catalyze the cleavage of siloxane bonds, leading to the formation of smaller silanol species, primarily dimethylsilanediol (DMSD).[1][2][3] Conversely, these smaller silanols can also undergo condensation reactions to reform larger siloxane chains, establishing a dynamic equilibrium.

The rate of hydrolysis is generally at its minimum around neutral pH (pH 7) and increases significantly under acidic (pH < 4) and alkaline (pH > 9) conditions.[1][3] This pH-dependent behavior is crucial for predicting the compound's persistence and degradation pathways in various experimental and environmental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol hydrolysis?

The primary and ultimate degradation product of the hydrolysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in aqueous solutions is dimethylsilanediol (DMSD). The hydrolysis reaction cleaves the Si-O-Si bonds, breaking down the trisiloxane into its constituent silanol monomers. Studies have shown that in dilute aqueous solutions, the equilibrium strongly favors the formation of DMSD.

Q2: How does pH affect the rate of hydrolysis?

The hydrolysis of siloxanes is both acid- and base-catalyzed. This means the degradation rate is significantly faster in both acidic and alkaline environments compared to neutral conditions. The minimum rate of hydrolysis is typically observed around a pH of 7. For instance, studies on similar siloxanes have shown degradation rate constants to be orders of magnitude higher at pH 2 and pH 12 compared to pH 6.[1]

Q3: Can the degradation products repolymerize?

Yes, the hydrolysis of siloxanes is a reversible process. The resulting silanols, such as dimethylsilanediol, can undergo condensation reactions to reform siloxane bonds and create larger oligomers or polymers. This equilibrium between hydrolysis and condensation is influenced by factors such as concentration, pH, and temperature.

Q4: What is a standard method for evaluating the hydrolytic stability of a chemical like this?

A widely accepted standard guideline for assessing hydrolytic stability is the OECD Test Guideline 111: "Hydrolysis as a Function of pH".[4][5][6][7][8] This tiered method involves incubating the test substance in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and temperatures. The concentration of the substance and its degradation products are monitored over time to determine the hydrolysis rate.[5][7][8]

Q5: At what temperatures should I conduct my stability studies?

For preliminary assessments, an accelerated test at 50°C is often performed as per OECD 111 guidelines.[5][7][8] If the substance is found to be unstable, further testing is conducted at a minimum of two additional temperatures, typically in the range of <25°C to 70°C, to determine the temperature dependence of the hydrolysis rate.[5]

Experimental Design and Protocols

Protocol 1: pH-Dependent Hydrolytic Stability Assessment (Following OECD 111 Principles)

This protocol outlines a general procedure for determining the rate of hydrolysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol at different pH values.

1. Materials and Reagents:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (high purity)

  • Sterile, high-purity water

  • Buffer solutions (pH 4, 7, and 9), sterile-filtered

  • Acetonitrile or other suitable organic solvent (HPLC grade)

  • Sterile glass flasks with stoppers

  • Temperature-controlled incubator or water bath

  • Analytical instrumentation (e.g., HPLC-RID, GC-MS)

2. Procedure:

  • Prepare a stock solution of the test substance in a suitable, water-miscible organic solvent at a known concentration.

  • In sterile glass flasks, add the appropriate buffer solution (pH 4, 7, or 9).

  • Spike the buffer solutions with a small volume of the stock solution to achieve the desired final concentration. The final concentration should not exceed half of the substance's water solubility, and the volume of organic solvent should be minimal (typically <1%).

  • Prepare triplicate samples for each pH and time point, including a t=0 sample.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C or 50°C).

  • At predetermined time intervals, withdraw a sample from each flask for analysis.

  • Analyze the concentration of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and any major degradation products using a validated analytical method.

  • Plot the concentration of the parent compound versus time for each pH to determine the rate of degradation.

Visualization of the Hydrolysis Pathway

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Trisiloxane 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol DMSD Dimethylsilanediol (DMSD) Trisiloxane->DMSD Hydrolysis (Acid/Base Catalyzed) DMSD->Trisiloxane Condensation Water H₂O

Caption: Hydrolysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol to Dimethylsilanediol.

Data Presentation

pHTemperature (°C)Half-life (t₁/₂)First-Order Rate Constant (k)
4.025Experimental ValueCalculated Value
7.025Experimental ValueCalculated Value
9.025Experimental ValueCalculated Value
4.050Experimental ValueCalculated Value
7.050Experimental ValueCalculated Value
9.050Experimental ValueCalculated Value
This table should be populated with your experimental data.

Troubleshooting Guide

Analytical Challenges: HPLC
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Interaction of silanol groups in the analyte with residual silanols on the silica-based column packing.[9][10][11][12]- Insufficient buffering of the mobile phase.[12]- Operate at a lower pH (e.g., with 0.1% trifluoroacetic acid) to suppress the ionization of silanols on the column.[9][10]- Use a modern, high-purity, end-capped "Type B" silica column.[10][11]- Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.[12]
Poor Retention - The analyte is too polar for the reversed-phase column.- Consider using an aqueous C18 column or switching to a different analytical technique like HILIC or GC.
Ghost Peaks - Contamination from a previous injection.- Impurities in the mobile phase or sample diluent.- Implement a robust column wash step with a strong solvent (e.g., 100% acetonitrile) between runs.[11]- Ensure high purity of all solvents and reagents.
Analytical Challenges: GC-MS
IssuePotential Cause(s)Recommended Solution(s)
Multiple Siloxane Peaks in Blank Runs - Septum Bleed: Degradation of the inlet or vial septa releases volatile siloxanes.[13][14]- Column Bleed: Thermal degradation of the polysiloxane stationary phase.[13][15]- For Septum Bleed: Regularly replace the inlet septum (daily if in heavy use). Use high-quality, low-bleed septa.[13][14]- For Column Bleed: Ensure the use of high-purity carrier gas with oxygen and moisture traps.[13] Condition the column properly and operate within its specified temperature limits.[13]
Poor Peak Shape (Tailing) - Active sites (silanols) in the GC liner or on the column.[13]- Analyte degradation in a hot inlet.- Use a deactivated inlet liner.[13]- Consider derivatization (silylation) of the silanol groups on the analyte to make it less polar and more thermally stable.
Low Analyte Response - Adsorption of the polar silanol analyte onto active sites in the system.- Use a deactivated liner and column.[13]- Increase the inlet temperature, but be cautious of thermal degradation.
Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gc GC-MS Issues Start Poor Chromatographic Result PeakTailing_HPLC Peak Tailing? Start->PeakTailing_HPLC HPLC SiloxanePeaks_GC Siloxane Peaks in Blank? Start->SiloxanePeaks_GC GC-MS GhostPeaks_HPLC Ghost Peaks? PeakTailing_HPLC->GhostPeaks_HPLC No Sol_Tailing Lower Mobile Phase pH Use End-Capped Column PeakTailing_HPLC->Sol_Tailing Yes Sol_Ghost_HPLC Implement Column Wash Use High-Purity Solvents GhostPeaks_HPLC->Sol_Ghost_HPLC Yes End Improved Analysis GhostPeaks_HPLC->End No Sol_Tailing->End Sol_Ghost_HPLC->End PoorShape_GC Poor Peak Shape? SiloxanePeaks_GC->PoorShape_GC No Sol_Bleed Replace Septa Check for Leaks Use Gas Purifiers SiloxanePeaks_GC->Sol_Bleed Yes Sol_Shape_GC Use Deactivated Liner Consider Derivatization PoorShape_GC->Sol_Shape_GC Yes PoorShape_GC->End No Sol_Bleed->End Sol_Shape_GC->End

Caption: A logical workflow for troubleshooting common HPLC and GC-MS issues.

References

  • Situ Biosciences. OECD 111 - Hydrolysis as a Function of pH. [Link]

  • ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link]

  • VKI. OECD 111: Hydrolysis as a function of pH & abiotic degradation. [Link]

  • ECETOC. APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]

  • OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • HPLC & CHROMATOGRAPHY. Silanol. [Link]

  • Journal of Chromatographic Science. Chromatography Problem Solving and Troubleshooting. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • The LCGC Blog. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • IEEE Xplore. Evaluation of surface degradation of silicone rubber using gas chromatography/mass spectroscopy. [Link]

  • Journal of the Chinese Chemical Society. Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. [Link]

  • Scientific Spectator. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. [Link]

  • Doria. Degradation studies on polydimethylsiloxane. [Link]

  • ResearchGate. (PDF) Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. [Link]

  • LookChem. Cas 3663-50-1,1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Welcome to the technical support center for the purification of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for common challenges encountered during the purification of this important siloxane diol.

Introduction to Purification Challenges

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a key intermediate in the synthesis of various silicone-based materials.[1] Its purity is critical for ensuring the desired properties and performance of the final products. The primary synthetic route to this diol often involves the hydrolysis of dichlorodimethylsilane.[2] This process can lead to a range of impurities, including:

  • Cyclic Siloxanes: Low molecular weight cyclic siloxanes (e.g., D3, D4, D5) are common byproducts.[3]

  • Higher Molecular Weight Siloxane Oligomers: Incomplete or side reactions can result in the formation of longer-chain siloxane diols or polymers.

  • Residual Chlorosilanes: Unreacted starting materials or partially hydrolyzed intermediates.

  • Water and HCl: Byproducts of the hydrolysis reaction.

This guide will provide detailed protocols and troubleshooting advice for the most common purification techniques: fractional vacuum distillation , silica gel chromatography , and recrystallization .

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during your purification experiments in a question-and-answer format.

Fractional Vacuum Distillation

Q1: My distillation is proceeding very slowly, and I'm not getting good separation. What could be the issue?

A1: Several factors could be at play. Let's troubleshoot systematically:

  • Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficiently low and stable pressure. For a compound with a boiling point of 89-91 °C at 3 Torr, a stable vacuum in this range is crucial. Check all connections for leaks.

  • Insufficient Heating: The temperature of the heating mantle should be gradually increased to just above the boiling point of the desired fraction at the operating pressure. Avoid overheating, which can lead to decomposition or bumping.

  • Poor Column Insulation: The efficiency of a fractional distillation column relies on maintaining a proper temperature gradient. Insulate the column with glass wool or aluminum foil to minimize heat loss.

  • Flooding: If you observe liquid being pushed up the column, you are experiencing flooding. This is often caused by an excessive boil-up rate. Reduce the heating to allow the liquid to drain back down the column.[4]

Q2: I'm observing decomposition (discoloration or gel formation) in the distillation flask. How can I prevent this?

A2: Decomposition of silanols at elevated temperatures can be a concern.

  • Lower the Distillation Temperature: This can be achieved by using a higher vacuum. A lower pressure will decrease the boiling point of the compound.

  • Neutralize Residual Acidity: If the crude material is acidic from the synthesis (residual HCl), it can catalyze condensation reactions at high temperatures. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution), and thoroughly dry it before distillation.

  • Minimize Residence Time: Do not heat the material for an extended period before starting the distillation.

Silica Gel Chromatography

Q3: I'm trying to purify my product by silica gel chromatography, but I'm getting poor separation between my desired diol and less polar impurities.

A3: Optimizing your chromatographic conditions is key.

  • Solvent System (Eluent): 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a relatively polar compound due to the two hydroxyl groups. You will likely need a moderately polar eluent system. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate, with the polarity gradually increased.

  • Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is uniformly packed to avoid channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band. Overloading the column will lead to poor separation.

  • Silica Gel Activation: For removing polar impurities, activating the silica gel by heating it to 270-295°C can improve its capacity.[5]

Q4: My product seems to be sticking to the silica gel column and I have low recovery.

A4: This suggests your eluent is not polar enough or your product is interacting too strongly with the silica.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. You can even add a small percentage (0.5-1%) of an even more polar solvent like methanol or isopropanol to the eluent to help desorb your compound.

  • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like diol-functionalized silica.

Recrystallization

Q5: I'm struggling to find a suitable solvent for recrystallizing my 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. It either dissolves completely or not at all.

A5: Finding the right single solvent can be challenging. A solvent pair is often more effective.

  • Ideal Solvent Properties: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

  • Solvent Screening: Experiment with a range of solvents with varying polarities. Given the structure of your compound (polar hydroxyl groups and a non-polar siloxane backbone), you might find success with moderately polar solvents or solvent mixtures.

  • Solvent Pair Technique:

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Potential Solvent Pairs to Try:

    • Toluene/Hexane[6]

    • Acetone/Water[6]

    • Methanol/Water[6]

Q6: My product is "oiling out" instead of forming crystals during recrystallization.

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens with low-melting point compounds.

  • Slower Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Adjust Solvent System: The solubility difference of your compound in the chosen solvent system might be too large. Try a different solvent pair where the solubilities are more balanced.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To purify 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol from less volatile and more volatile impurities.

Materials:

  • Crude 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Assemble the distillation apparatus.

  • Charging the Flask: Charge the round-bottom flask with the crude product and a stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., ~3 Torr).

  • Heating: Gradually heat the flask using the heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and refluxes back down the column.

  • Collecting Fractions: Slowly begin to collect the distillate.

    • Fore-run: Collect the initial, lower-boiling fraction, which may contain residual solvents or more volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature (the boiling point of your product at the operating pressure, e.g., 89-91 °C at 3 Torr).

    • Tailings: Stop the distillation before the flask goes to dryness to avoid concentrating non-volatile and potentially unstable impurities.

  • Shutdown: Turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Diagram of Fractional Vacuum Distillation Setup:

G cluster_distillation Fractional Vacuum Distillation flask Distillation Flask (Crude Product) column Fractionating Column flask->column Vapor condenser Condenser column->condenser thermometer Thermometer receiver Receiving Flask (Purified Product) condenser->receiver Condensate vacuum To Vacuum Pump condenser->vacuum

Caption: A schematic of a fractional vacuum distillation setup.

Protocol 2: Silica Gel Chromatography

Objective: To purify 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol from impurities with different polarities.

Materials:

  • Crude 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes or flasks

  • TLC plates and developing chamber for monitoring fractions

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the initial solvent mixture.

    • Collect fractions of a consistent volume.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Gradient Elution (if necessary):

    • If the product is not eluting, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Diagram of Chromatographic Separation Logic:

G cluster_chromatography Silica Gel Chromatography start Crude Mixture column Silica Column start->column elution Elution with Increasing Polarity column->elution fractions Collect Fractions elution->fractions analysis TLC Analysis fractions->analysis product Pure Product analysis->product Combine Pure Fractions impurities Impurities analysis->impurities Discard

Caption: Workflow for purification by silica gel chromatography.

Data Summary

PropertyValueSource
CAS Number 3663-50-1[7][8][9][10][11]
Molecular Formula C6H20O4Si3[8]
Molecular Weight 240.48 g/mol [11]
Boiling Point 89-91 °C at 3 Torr-
Melting Point Low-melting solid/viscous liquid at RT[1]
Solubility Soluble in many organic solvents, sparingly soluble in water-

References

  • Benchchem. (n.d.). Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • LGC Standards. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
  • Danaher Life Sciences. (n.d.). Preparative Silica Columns for Efficient Chromatography.
  • ChemicalBook. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE synthesis.
  • Google Patents. (1998). Process for purifying siloxane. (WO1998047946A1).
  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for Linear Siloxane Impurities.
  • Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(24), 4393.
  • Sorbent Technologies, Inc. (2023, January 27). Preparative chromatography columns.
  • Wang, Y., et al. (2012). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Journal of Applied Polymer Science, 125(S1), E49-E55.
  • Chemistry For Everyone. (2023, November 10).
  • Reddit. (2020).
  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE.
  • Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(24), 4393.
  • SpecialChem. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights.
  • Guidechem. (n.d.). 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • AIChE. (n.d.). Distillation Troubleshooting.
  • Pharmaffiliates. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry.
  • Lee, J., & Wong, C. P. (2000). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Components and Packaging Technologies, 23(3), 555-559.
  • Chemistry Platform. (2022, July 8).
  • Ship & Shore Environmental, Inc. (2023, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from Ship & Shore Environmental, Inc. website.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ChemicalBook. (n.d.). 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | 3663-50-1.
  • PubChem. (n.d.). Hexamethyltrisiloxane-1,5-diol.
  • Khan Academy. (n.d.).

Sources

Optimization

storage and handling recommendations for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Welcome to the technical support center for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth informati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information and troubleshooting advice for the effective storage, handling, and application of this versatile siloxane diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in research and development?

A1: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a key intermediate in silicone chemistry. Its bifunctional nature, with hydroxyl groups at either end of a flexible siloxane backbone, makes it a valuable building block for the synthesis of advanced organosilicon compounds and polymers.[1] Key applications include:

  • Silicone Coatings: It is used to formulate specialized coatings that can enhance surface properties, such as adhesion and durability.[1]

  • Material Synthesis: As a chemical intermediary, it is fundamental in creating specific silicone structures for tailor-made materials with unique properties.[1]

  • Biomaterials: It is derived from Hexamethylcyclotrisiloxane, which has been used in the preparation of silicone-coated materials for biomedical applications, such as improving the biocompatibility of surfaces.[2][3][4][5]

  • Personal Care Products: It can be found in formulations as a conditioning agent and lubricant, providing a smooth texture and water-repellent properties.[]

Q2: What are the key physical and chemical properties of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol?

A2: Understanding the properties of this compound is crucial for its proper handling and use in experiments.

PropertyValue
CAS Number 3663-50-1
Molecular Formula C6H20O4Si3
Molecular Weight 240.48 g/mol [7]
Appearance Colorless Oil[8]
Boiling Point 218.8°C at 760 mmHg[2][9]
Flash Point 86.1°C[2][9]
Density 0.991 g/cm³[2][9]
Solubility Slightly soluble in Chloroform and Methanol[2][9]
Stability Moisture Sensitive[2][8][10]

Q3: What are the recommended storage conditions for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol?

A3: Proper storage is critical to maintain the integrity of the compound. It should be stored in a refrigerator at 2-8°C under an inert atmosphere.[2][7][9] The compound is moisture-sensitive, so it is essential to keep the container tightly closed to prevent hydrolysis.[2][8][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Problem 1: The compound appears cloudy or has formed a precipitate.

  • Potential Cause: This is most likely due to exposure to moisture, leading to hydrolysis and self-condensation of the siloxane diol.

  • Solution:

    • Prevention: Always handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.

    • Purification (if necessary): Depending on the extent of condensation, it may be possible to purify the material by vacuum distillation. However, this should be approached with caution and appropriate safety measures.

Problem 2: Inconsistent reaction yields or unexpected side products.

  • Potential Cause:

    • Impurity of the starting material: The presence of water or other reactive impurities can lead to side reactions.

    • Reaction conditions: Temperature, reaction time, and catalyst choice can significantly impact the outcome.

  • Solution:

    • Characterize the starting material: Before use, verify the purity of the 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol using techniques like NMR or GC-MS.

    • Optimize reaction conditions: Systematically vary reaction parameters to find the optimal conditions for your specific application.

    • Ensure inert atmosphere: As mentioned, rigorously exclude moisture and air from your reaction setup.

Problem 3: Difficulty in achieving complete dissolution.

  • Potential Cause: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol has limited solubility in some common organic solvents.[2][9]

  • Solution:

    • Solvent Selection: Test a range of solvents to find the most suitable one for your reaction. Chloroform and methanol are noted as having slight solubility.[2][9]

    • Gentle Heating: In some cases, gentle heating may improve solubility. However, be mindful of the compound's flash point (86.1°C) and potential for thermal degradation.[2][9]

    • Sonication: Using an ultrasonic bath can sometimes aid in dissolving stubborn materials.

Experimental Workflow: General Handling Procedure

The following diagram outlines a recommended workflow for handling 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol to minimize moisture contamination.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup prep_storage Store under inert gas in refrigerator (2-8°C) handle_transfer Transfer under inert atmosphere (glovebox or Schlenk line) prep_storage->handle_transfer Equilibrate to RT before opening prep_glassware Dry glassware thoroughly (e.g., oven-dried) react_setup Assemble reaction under positive pressure of inert gas prep_glassware->react_setup prep_solvent Use anhydrous solvents react_addition Add reagent via syringe through a septum prep_solvent->react_addition handle_weigh Weigh quickly and accurately handle_transfer->handle_weigh handle_weigh->react_addition

Caption: Recommended workflow for handling moisture-sensitive reagents.

Safety Precautions

As a responsible scientist, it is imperative to handle all chemicals with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (neoprene or nitrile rubber are suitable), and a lab coat.[11]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Fire Safety: The compound is a flammable liquid and vapor.[12][13] Keep it away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[11][12][14]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[11]

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[12]

Logical Relationship: Moisture Contamination Cascade

The following diagram illustrates the cascading effect of moisture contamination on 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

G A Exposure to Atmospheric Moisture B Hydrolysis of Si-OH Groups A->B initiates C Self-Condensation Reaction B->C leads to D Formation of Higher Molecular Weight Siloxane Oligomers/Polymers C->D results in E Precipitation or Cloudiness D->E F Inconsistent Experimental Results D->F

Caption: The detrimental effects of moisture on siloxane diols.

References

  • Cas 3663-50-1,1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | lookchem. (n.d.). Retrieved from [Link]

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. (n.d.). Retrieved from [Link]

  • 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. (2014, October 24). Retrieved from [Link]

  • 3663-50-1 | Product Name : 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl - LookChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Hexamethylcyclotrisiloxane in n-Hexan (50/50). (n.d.). Retrieved from [Link]

  • 1,1,3,3,5,5-Hexamethyltrisiloxane SDS - Download & Subscribe for Updates. (n.d.). Retrieved from [Link]

  • Chemical Properties of Trisiloxane, 1,1,3,3,5,5-hexamethyl- (CAS 1189-93-1) - Cheméo. (n.d.). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Short-Chain Siloxane Diols: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol vs. Other Key Diols for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced materials and drug delivery systems, short-chain siloxane diols serve as fundamental building blocks for the synthesis of a div...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and drug delivery systems, short-chain siloxane diols serve as fundamental building blocks for the synthesis of a diverse array of silicon-based polymers. Their unique properties, including high flexibility, thermal stability, and biocompatibility, make them invaluable in the development of innovative biomaterials, elastomers, and functional coatings.[1][2][3] This guide provides an in-depth comparative analysis of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol against another key short-chain siloxane diol, 1,1,3,3-Tetramethyldisiloxane-1,3-diol, focusing on their performance characteristics supported by experimental data and standardized protocols.

At a Glance: Key Short-Chain Siloxane Diols

Short-chain siloxane diols are characterized by a backbone of alternating silicon and oxygen atoms, capped with hydroxyl (-OH) groups. The length of the siloxane chain and the organic substituents on the silicon atoms dictate the physical and chemical properties of the molecule.

Here, we compare two prominent short-chain siloxane diols:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (HMTSD-diol): A linear trisiloxane diol with three silicon atoms.

  • 1,1,3,3-Tetramethyldisiloxane-1,3-diol (TMDSD-diol): A shorter linear disiloxane diol with two silicon atoms.

cluster_HMTSD 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol cluster_TMDSD 1,1,3,3-Tetramethyldisiloxane-1,3-diol HMTSD_structure HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH TMDSD_structure HO-Si(CH₃)₂-O-Si(CH₃)₂-OH

Figure 1: Molecular Structures of HMTSD-diol and TMDSD-diol.

Comparative Performance Analysis

The selection of a specific short-chain siloxane diol is contingent on the desired properties of the final polymer or material. Here, we compare HMTSD-diol and TMDSD-diol based on key performance parameters.

Physical and Chemical Properties

A fundamental comparison of the intrinsic properties of these diols is crucial for their application.

Property1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol1,1,3,3-Tetramethyldisiloxane-1,3-diol
CAS Number 3663-50-1[4]1118-15-6[5]
Molecular Formula C₆H₂₀O₄Si₃[6]C₄H₁₄O₃Si₂[7]
Molecular Weight 240.48 g/mol [6]166.32 g/mol [7]
Boiling Point 218.8 °C at 760 mmHg[]~180-182 °C (decomposes)
Density 0.991 g/cm³[]~1.03 g/cm³
Appearance Colorless Oil[9]White Solid[5]
Melting Point -23 °C[10]65 °C[5]

Insight: The longer siloxane chain in HMTSD-diol results in a higher molecular weight and boiling point, and it exists as a liquid at room temperature. In contrast, the shorter TMDSD-diol is a solid with a distinct melting point. This difference in physical state has significant implications for handling and processing.

Thermal Stability

Thermal stability is a critical parameter for materials used in applications involving high temperatures. Thermogravimetric analysis (TGA) is a standard method to evaluate this property. While direct comparative TGA data is scarce in publicly available literature, the general principle is that the thermal stability of linear siloxanes can be influenced by the presence of terminal silanol groups, which can initiate degradation.[11]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of short-chain siloxane diols.

start Start prep Sample Preparation: Weigh 5-10 mg of the siloxane diol into a TGA crucible. start->prep setup Instrument Setup: Place crucible in TGA. Set nitrogen flow (e.g., 20 mL/min). prep->setup heat Heating Program: Heat from ambient to 800 °C at a rate of 10 °C/min. setup->heat data Data Acquisition: Record mass loss as a function of temperature. heat->data analysis Data Analysis: Determine onset of decomposition and temperature of maximum rate of mass loss. data->analysis end End analysis->end

Figure 2: General workflow for Thermogravimetric Analysis (TGA) of siloxane diols.

Expected Outcome: Generally, the Si-O backbone of siloxanes is thermally stable.[12] Degradation often initiates at the terminal silanol groups. The longer chain of HMTSD-diol might exhibit slightly different degradation kinetics compared to TMDSD-diol due to the relative concentration of silanol end groups per unit mass.

Viscosity

For applications where the siloxane diol is used in a liquid formulation, viscosity is a key parameter. The viscosity of silicone fluids is typically measured using capillary viscometers according to ASTM D445.[13]

Experimental Protocol: Viscosity Measurement (ASTM D445)

This protocol provides a standardized method for determining the kinematic viscosity of silicone fluids.[5][13]

  • Select Viscometer: Choose a calibrated capillary viscometer appropriate for the expected viscosity range.

  • Sample Preparation: Filter the siloxane diol sample to remove any particulate matter.

  • Temperature Equilibration: Place the viscometer containing the sample in a constant temperature bath (e.g., 25 °C) for at least 30 minutes to reach thermal equilibrium.[13]

  • Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.

  • Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

Comparative Insight: As a liquid at room temperature, the viscosity of HMTSD-diol can be directly measured. The viscosity of TMDSD-diol would need to be measured above its melting point or in a suitable solvent. Generally, for linear siloxanes, viscosity increases with chain length. Therefore, it is expected that molten TMDSD-diol or solutions thereof would have a lower viscosity compared to HMTSD-diol under similar conditions.

Reactivity of Silanol End Groups

The hydroxyl (-OH) groups at the ends of the siloxane diol chains are the primary sites of reactivity, typically undergoing condensation reactions to form longer siloxane chains.[14] The reactivity of these silanol groups is influenced by factors such as steric hindrance and the acidity of the silanol proton.[11]

Condensation Reaction Pathway

diol1 R₃Si-OH product R₃Si-O-SiR₃ + H₂O diol1->product Condensation diol2 HO-SiR₃ diol2->product

Figure 3: General condensation reaction of silanol-terminated siloxanes.

Comparative Reactivity: The reactivity of the silanol groups in HMTSD-diol and TMDSD-diol in condensation reactions is expected to be similar as the immediate chemical environment of the Si-OH group is identical (a dimethylsilyl group). However, the overall reaction kinetics in a bulk polymerization might differ due to differences in viscosity and diffusion rates. Studies have shown that the reactivity of silanol groups can be influenced by the surrounding molecular structure.[11]

Solubility

The solubility of short-chain siloxane diols in various solvents is critical for their use in solution-based processes.

Solvent Type1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol1,1,3,3-Tetramethyldisiloxane-1,3-diol
Polar Solvents (e.g., Methanol, Ethanol) Slightly Soluble[15]Soluble
Nonpolar Solvents (e.g., Toluene, Chloroform) Soluble[15]Soluble[5]
Water Very Slightly SolubleSlightly Soluble

Insight: The shorter chain length and higher relative proportion of polar hydroxyl groups in TMDSD-diol contribute to its greater solubility in polar solvents compared to the more hydrophobic HMTSD-diol. Both are readily soluble in common nonpolar organic solvents.

Hydrolytic Stability

The siloxane bond (Si-O-Si) is susceptible to hydrolysis, especially under acidic or basic conditions.[16] The rate of hydrolysis can be influenced by the molecular structure and the presence of catalysts. Shorter-chain linear siloxanes can be more susceptible to hydrolysis.[17]

Applications in Research and Drug Development

Both HMTSD-diol and TMDSD-diol are versatile starting materials for the synthesis of a wide range of silicone-based materials with applications in the biomedical and pharmaceutical fields.[2][12]

  • Drug Delivery: Siloxane polymers derived from these diols can be formulated into matrices for the controlled release of therapeutic agents. The choice between a shorter or longer diol can influence the diffusion characteristics and release profile of the drug.

  • Biomaterials and Medical Devices: Their biocompatibility and tunable mechanical properties make them suitable for creating elastomers for medical tubing, seals, and soft tissue implants.[3][19] HMTSD-diol, being a liquid, can be advantageous for certain processing techniques.

  • Coatings: Siloxane-based coatings derived from these diols can be applied to medical devices to improve biocompatibility, lubricity, and reduce platelet adhesion.[4]

Conclusion

The choice between 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and 1,1,3,3-Tetramethyldisiloxane-1,3-diol, or other short-chain siloxane diols, is a critical decision in the design and synthesis of advanced silicone-based materials. HMTSD-diol, with its longer siloxane chain, offers a higher boiling point and exists as a liquid at room temperature, which can be beneficial for specific processing methods. Conversely, the shorter and solid TMDSD-diol provides a higher concentration of reactive hydroxyl groups per unit mass and exhibits greater solubility in polar solvents.

Understanding the nuanced differences in their physical properties, thermal stability, reactivity, and solubility, as outlined in this guide, empowers researchers and drug development professionals to make informed decisions in their pursuit of novel materials with tailored performance characteristics. Further targeted experimental comparisons under identical conditions are warranted to fully elucidate the performance trade-offs between these and other short-chain siloxane diols.

References

Click to expand
  • Kino, D., Okada, K., et al. (2021). Reactivity of silanol group on siloxane oligomers for designing molecular structure and surface wettability. Journal of Sol-Gel Science and Technology. Available at: [Link]

  • ASTM International. (n.d.). ASTM D445 - 23 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • Rubinsztajn, S., & Chojnowski, J. (2018). Comparative reactivities of SiH and SiOH groups in the presence of tris(pentafluorophenyl)borane. ResearchGate. Available at: [Link]

  • Langer, J., et al. (2020). Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. Chemistry – A European Journal. Available at: [Link]

  • Gelest. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 99%. Retrieved from [Link]

  • Dudek, M., et al. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. Materials. Available at: [Link]

  • Delegan, N., et al. (2020). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Polymers. Available at: [Link]

  • LookChem. (n.d.). Cas 3663-50-1,1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • Arkles, B., et al. (2013). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. Available at: [Link]

  • Chandross, E. A., & Loo, B. H. (1995). Hydrolysis of Silicone Polymers in Aqueous Systems. Bibliothèque et Archives Canada. Available at: [Link]

  • Shehata, M. M., et al. (2021). Modification of polysiloxane polymers for biomedical applications: A review. ResearchGate. Available at: [Link]

  • Parvizi, M., et al. (2021). Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility. Advanced Functional Materials. Available at: [Link]

  • Gelest. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

  • NIST. (n.d.). 1,5-Dihydroxyhexamethyltrisiloxane. Retrieved from [Link]

  • Ducom, G., et al. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. ResearchGate. Available at: [Link]

  • Zaman, Q., et al. (2019). A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. International Journal of Plastics Technology. Available at: [Link]

  • Gelest. (n.d.). REACTIVE SILICONES. Retrieved from [Link]

  • Gelest. (n.d.). Silicone Elastomers with Exceptional Elongation. Retrieved from [Link]

  • Spivack, J., & Dorn, S. (1994). Hydrolysis of Oligodimethylsiloxane-.alpha.,.omega.-diols and the Position of Hydrolytic Equilibrium. Environmental Science & Technology. Available at: [Link]

  • Gatidou, G., et al. (2017). Reduction of target siloxanes during hydrolysis experiments conducted. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,1,3,3,5,5-hexamethyl- (CAS 1189-93-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Formulations of prepared siloxane elastomers based on different. Retrieved from [Link]

  • Silicones for Drug-Delivery Applications. (2006). Medical Device and Diagnostic Industry. Available at: [Link]

  • PubChem. (n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. Retrieved from [Link]

  • PubChem. (n.d.). Hexamethyltrisiloxane-1,5-diol. Retrieved from [Link]

  • Vurro, F. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Molecules. Available at: [Link]

  • Atanassov, P., et al. (2021). The Effect of different Filler Systems on Silicone Elastomers. ediss.sub.hamburg. Available at: [Link]

  • NIST. (n.d.). Tetramethyl-1,3-disiloxanediol. Retrieved from [Link]

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Comparative

A Comparative Guide to Siloxane Diols in High-Performance Coatings: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol vs. Longer-Chain Analogues

In the pursuit of advanced protective coatings, the molecular architecture of the polymer backbone is a critical determinant of performance. Within the versatile family of polysiloxanes, the choice of the siloxane diol m...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced protective coatings, the molecular architecture of the polymer backbone is a critical determinant of performance. Within the versatile family of polysiloxanes, the choice of the siloxane diol monomer can profoundly influence the final properties of the cured coating, creating a spectrum of materials from hard and rigid to soft and flexible. This guide provides an in-depth technical comparison of coatings derived from the short-chain diol, 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, and its longer-chain counterparts. We will explore the causal relationships between siloxane chain length and key performance metrics, supported by established principles and experimental methodologies.

The Molecular Basis of Performance: A Tale of Two Chains

The fundamental difference between 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and longer-chain siloxane diols lies in the number of repeating dimethylsiloxane (-Si(CH₃)₂-O-) units. The shorter chain length of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol results in a higher density of reactive hydroxyl (-OH) end groups per unit mass. When incorporated into a coating formulation, this leads to a more tightly cross-linked polymer network upon curing.[1]

Conversely, longer-chain siloxane diols possess a greater distance between the reactive hydroxyl termini. This increased chain length introduces more of the flexible siloxane backbone into the polymer network for the same degree of cross-linking. This seemingly simple structural variation has significant consequences for the macroscopic properties of the coating.

cluster_0 Short-Chain Diol (Hexamethyltrisiloxane-1,5-diol) cluster_1 Longer-Chain Diol High Cross-link Density High Cross-link Density Increased Hardness Increased Hardness High Cross-link Density->Increased Hardness Reduced Flexibility Reduced Flexibility High Cross-link Density->Reduced Flexibility Low Cross-link Density Low Cross-link Density Increased Flexibility Increased Flexibility Low Cross-link Density->Increased Flexibility Reduced Hardness Reduced Hardness Low Cross-link Density->Reduced Hardness

Caption: Relationship between siloxane diol chain length and coating properties.

Comparative Performance Analysis: A Data-Driven Overview

To illustrate the performance trade-offs associated with siloxane diol chain length, the following table summarizes expected experimental outcomes based on established principles of polymer science. These values represent a hypothetical but realistic comparison between coatings formulated with a short-chain diol (SCD) like 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and a representative long-chain diol (LCD).

Performance MetricShort-Chain Diol (SCD) Based CoatingLonger-Chain Diol (LCD) Based CoatingRationale
Pencil Hardness (ASTM D3363) 4H - 6HF - 2HHigher cross-link density in SCD coatings leads to a harder, more scratch-resistant surface.[1]
Adhesion (ASTM D3359, Cross-Hatch) 4B - 5B4B - 5BAdhesion is highly dependent on the substrate and surface preparation. Both diol types can be formulated to exhibit excellent adhesion.
Flexibility (ASTM D522, Mandrel Bend) > 1/4 inch (cracking)< 1/8 inch (no cracking)The longer, more flexible siloxane chains in LCD coatings allow for greater elongation before failure.
Thermal Stability (TGA, Onset of Decomposition) ~350°C~380°CThe inherent thermal stability of the Si-O bond is high. Longer chains in LCDs can sometimes lead to slightly higher decomposition temperatures.[2]

Experimental Protocols for Performance Evaluation

To ensure the validity and reproducibility of these comparisons, standardized testing methodologies are paramount. The following sections detail the protocols for the key experiments cited.

Pencil Hardness Test (ASTM D3363)

This test provides a rapid assessment of a coating's resistance to scratching.

Methodology:

  • Secure the coated panel on a firm, level surface.

  • Select a set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).

  • Starting with the hardest pencil, hold it at a 45° angle to the surface and push it forward with uniform pressure, creating a 6 mm (1/4 inch) stroke.

  • Examine the surface for any indentation or scratching.

  • Repeat the test with progressively softer pencils until a pencil is found that does not scratch the surface.

  • The pencil hardness is reported as the grade of the hardest pencil that does not mar the coating.

Start Start Select Hardest Pencil Select Hardest Pencil Start->Select Hardest Pencil Perform Scratch Test Perform Scratch Test Select Hardest Pencil->Perform Scratch Test Examine Surface Examine Surface Perform Scratch Test->Examine Surface Scratch Present? Scratch Present? Examine Surface->Scratch Present? Select Softer Pencil Select Softer Pencil Scratch Present?->Select Softer Pencil Yes Record Hardness Record Hardness Scratch Present?->Record Hardness No Select Softer Pencil->Perform Scratch Test

Caption: ASTM D3363 Pencil Hardness Test Workflow.

Cross-Hatch Adhesion Test (ASTM D3359)

This method assesses the adhesion of a coating to its substrate.

Methodology:

  • Using a sharp blade and a cutting guide, make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness.

  • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Brush the area gently to remove any loose flakes.

  • Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

  • Within 90 seconds of application, remove the tape by pulling it back on itself at a 180° angle.

  • Visually inspect the cross-hatch area and classify the adhesion based on the ASTM scale (5B = no peeling, 0B = severe peeling).

Start Start Create Cross-Hatch Cuts Create Cross-Hatch Cuts Start->Create Cross-Hatch Cuts Apply Adhesion Tape Apply Adhesion Tape Create Cross-Hatch Cuts->Apply Adhesion Tape Remove Tape Remove Tape Apply Adhesion Tape->Remove Tape Inspect and Rate Adhesion Inspect and Rate Adhesion Remove Tape->Inspect and Rate Adhesion

Caption: ASTM D3359 Cross-Hatch Adhesion Test Workflow.

Mandrel Bend Test for Flexibility (ASTM D522)

This test evaluates the flexibility and resistance of a coating to cracking when bent.

Methodology:

  • Secure the coated panel in the mandrel bend test apparatus.

  • Bend the panel smoothly over a conical or cylindrical mandrel of a specified diameter.

  • Examine the bent surface of the coating for any signs of cracking or delamination, often with the aid of a magnifying glass.

  • The flexibility is reported as the smallest mandrel diameter over which the coating can be bent without cracking.

Causality Behind the Experimental Observations

The observed differences in performance are a direct consequence of the molecular structure. The high concentration of reactive sites in 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol facilitates the formation of a dense, three-dimensional network. This rigid structure provides excellent hardness and scratch resistance but limits the mobility of the polymer chains, leading to lower flexibility.

In contrast, the longer chains of other siloxane diols act as flexible spacers between cross-links. This increased "free volume" allows the polymer network to deform and elongate more readily under stress, resulting in superior flexibility. While this enhanced flexibility often comes at the cost of reduced hardness, the inherent durability of the siloxane backbone ensures that these coatings still offer excellent protection.

Conclusion and Field-Proven Insights

The choice between 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and longer-chain siloxane diols is a classic example of the structure-property relationships that govern polymer science.

  • For applications demanding maximum hardness and scratch resistance , such as clear coats for electronics or automotive components, formulations rich in 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol are often preferred.

  • For coatings on flexible substrates or applications where impact resistance and elongation are critical , such as elastomeric coatings or sealants, longer-chain siloxane diols are the superior choice.

In practice, formulators often blend short- and long-chain diols to achieve a desired balance of properties, tailoring the coating's performance to the specific demands of the application. Understanding the fundamental principles outlined in this guide empowers researchers and developers to make informed decisions in the design of next-generation, high-performance polysiloxane coatings.

References

Sources

Validation

reactivity comparison of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and its vinyl-terminated analog

A Comparative Guide to the Reactivity of Silanol- and Vinyl-Terminated Hexamethyltrisiloxanes A deep understanding of monomer reactivity is fundamental to designing polymers with tailored properties. In the realm of sili...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Silanol- and Vinyl-Terminated Hexamethyltrisiloxanes

A deep understanding of monomer reactivity is fundamental to designing polymers with tailored properties. In the realm of silicone chemistry, the choice of functional end-groups on a siloxane oligomer dictates its reaction pathways and, consequently, its suitability for specific applications. This guide provides an in-depth comparison of the reactivity of two structurally similar yet functionally distinct trisiloxanes: 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and its vinyl-terminated analog, 1,5-Divinyl-1,1,3,3,5,5-hexamethyltrisiloxane.

This document is intended for researchers, scientists, and drug development professionals who utilize silicone-based materials and require a nuanced understanding of their chemical behavior. We will explore the core chemical principles governing their reactivity, present supporting experimental considerations, and connect these properties to their primary applications.

Molecular Structure: The Locus of Reactivity

The divergent reactivity of these two molecules originates from their terminal functional groups. While both share the same flexible hexamethyltrisiloxane backbone (Si-O-Si-O-Si), their ends offer entirely different chemical handles.

1.1 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (Silanol-Terminated)

Identified by its terminal silicon-hydroxyl (Si-OH) groups, this molecule is a classic silanol.[1][2] The Si-OH group is polar and capable of hydrogen bonding.[1] Its primary mode of reaction is condensation , a process where two silanol groups react to form a stable siloxane (Si-O-Si) bond, releasing a molecule of water.[1][3] This reaction is the foundation for most room temperature vulcanizable (RTV) silicone systems.[4] The hydroxyl groups are reactive sites that allow for cross-linking and polymer chain extension.[2]

1.2 1,5-Divinyl-1,1,3,3,5,5-hexamethyltrisiloxane (Vinyl-Terminated)

In this analog, the terminal hydroxyl groups are replaced with vinyl groups (-CH=CH₂). The key reactive site is the carbon-carbon double bond. This functionality makes the molecule amenable to addition reactions , most notably platinum-catalyzed hydrosilylation.[5][6][7] In this reaction, a silicon-hydride (Si-H) group adds across the double bond, forming a stable ethylene bridge (Si-CH₂-CH₂-Si) between molecules.[8] This process is highly efficient and forms the basis of addition-cure silicone elastomers and gels, which are valued for having no reaction byproducts.[5][7]

dot graph "Reactivity_Comparison" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define Nodes Silanol [label="1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol\n(HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vinyl [label="1,5-Divinyl-1,1,3,3,5,5-hexamethyltrisiloxane\n(H₂C=CH-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-CH=CH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Condensation [label="Condensation Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrosilylation [label="Hydrosilylation Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer_Silanol [label="Polysiloxane Network\n(Si-O-Si linkages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer_Vinyl [label="Crosslinked Elastomer\n(Si-CH₂-CH₂-Si linkages)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges Silanol -> Condensation [label="+ HO-Si≡\n- H₂O"]; Condensation -> Polymer_Silanol; Vinyl -> Hydrosilylation [label="+ H-Si≡\n(Pt catalyst)"]; Hydrosilylation -> Polymer_Vinyl; } Figure 1: Primary reaction pathways for silanol- and vinyl-terminated trisiloxanes.

Comparative Reactivity and Kinetics

The choice of catalyst, reaction conditions, and the intrinsic nature of the functional groups lead to significant differences in the reactivity profiles of these two compounds.

2.1 Condensation of Silanol-Terminated Diol

The condensation of silanols can be catalyzed by both acids and bases.[3][9] The reaction mechanism involves the formation of an intermediate that facilitates the nucleophilic attack of one silanol onto another, ultimately eliminating water.[3]

  • Catalysis: Common catalysts include organotin compounds (e.g., dibutyltin dilaurate) for neutral-cure systems and titanates. The reaction rate is highly dependent on catalyst concentration and the presence of moisture.

  • Kinetics: The reaction rate is sensitive to pH, water concentration, and temperature.[3] Base-catalyzed condensation is generally faster than acid-catalyzed condensation.[3]

  • Byproducts: The reaction produces water, which must be managed, especially in closed systems, as it can lead to reversible reactions or interfere with final properties.

2.2 Hydrosilylation of Vinyl-Terminated Analog

Hydrosilylation is a highly specific and efficient reaction, typically catalyzed by platinum complexes like Karstedt's catalyst.[10]

  • Catalysis: Platinum catalysts are highly effective, enabling the reaction to proceed at room temperature or with mild heating.[8] However, they are susceptible to poisoning by compounds containing sulfur, nitrogen, or phosphorus, which can inhibit or halt the curing process.

  • Kinetics: The reaction is generally fast and proceeds with high conversion.[10] The rate can be controlled by temperature and the concentration of the platinum catalyst. Unlike condensation, it is an irreversible reaction under typical conditions.

  • Byproducts: A key advantage of hydrosilylation is the absence of byproducts, leading to minimal shrinkage and excellent dimensional stability in the cured material.[5]

Feature1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol1,5-Divinyl-1,1,3,3,5,5-hexamethyltrisiloxane
Primary Reaction Condensation[1]Hydrosilylation[5]
Reactive Group Silanol (Si-OH)Vinyl (C=C)
Typical Co-reactant Another Silanol or AlkoxysilaneHydrosilane (Si-H)
Common Catalysts Organotins, Titanates, Acids, Bases[3][4]Platinum complexes (e.g., Karstedt's)[8][10]
Byproducts Water[1]None[5]
Cure Inhibition Excess water can slow or reverse the reaction.Susceptible to catalyst poisons (S, P, N compounds).
Primary Application RTV Silicone Sealants, Adhesives[4]Addition-Cure Elastomers, Gels, Coatings[6]

Experimental Protocols for Reactivity Assessment

To quantify the reactivity differences, standardized analytical methods are employed. Monitoring the disappearance of reactants or the appearance of products over time allows for the determination of reaction kinetics.

3.1 Protocol: Monitoring Silanol Condensation via FT-IR Spectroscopy

This protocol provides a method for observing the progress of a catalyzed condensation reaction.

Objective: To monitor the decrease in the Si-OH signal and the increase in the Si-O-Si signal over time.

Materials:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

  • Dibutyltin dilaurate (catalyst)

  • Anhydrous Toluene (solvent)

  • FT-IR spectrometer with an ATR probe or liquid cell

Procedure:

  • Prepare a 10% (w/v) solution of the siloxane-diol in anhydrous toluene in a sealed reaction vessel.

  • Acquire an initial FT-IR spectrum of the solution. Note the broad absorbance band for O-H stretching around 3200-3400 cm⁻¹ and the Si-O-Si stretching band around 1000-1100 cm⁻¹.

  • Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol%) to the solution with vigorous stirring.

  • Immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes).

  • Process the spectra to measure the peak area of the O-H band and the Si-O-Si band over time.

  • Plot the normalized peak area of the O-H band versus time to obtain a kinetic profile of the condensation reaction.

dot graph "FTIR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Prepare Silanol Solution\nin Anhydrous Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acquire Initial\nFT-IR Spectrum (t=0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Catalyst\n(e.g., Dibutyltin dilaurate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Start Timed Spectral\nAcquisition", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Monitor Decrease in -OH Peak\n(~3300 cm⁻¹)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Plot Peak Area vs. Time", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Determine Reaction Kinetics", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Every 5 min"]; E -> F; F -> G; } Figure 2: Experimental workflow for kinetic analysis of silanol condensation using FT-IR.

3.2 Protocol: Monitoring Hydrosilylation via ¹H NMR Spectroscopy

This method follows the disappearance of the vinyl and hydride protons.

Objective: To quantify the consumption of vinyl and Si-H groups during a platinum-catalyzed hydrosilylation.

Materials:

  • 1,5-Divinyl-1,1,3,3,5,5-hexamethyltrisiloxane

  • A suitable hydrosilane crosslinker (e.g., 1,1,3,3-Tetramethyldisiloxane)

  • Karstedt's catalyst

  • Deuterated chloroform (CDCl₃) as NMR solvent

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve stoichiometric amounts of the vinyl-terminated siloxane and the hydrosilane crosslinker in CDCl₃.

  • Acquire an initial ¹H NMR spectrum (t=0). Identify the vinyl proton signals (typically 5.8-6.2 ppm) and the Si-H proton signal (typically 4.7 ppm).

  • Add a small, precisely measured amount of Karstedt's catalyst to the NMR tube and mix thoroughly.

  • Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

  • Integrate the vinyl and Si-H proton signals relative to a stable internal standard or the methyl protons on the siloxane backbone.

  • Plot the normalized integral values versus time to determine the reaction rate.

Conclusion: Application-Driven Selection

The distinct reactivity profiles of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and its vinyl-terminated analog make them suitable for different, complementary applications.

  • The silanol-terminated diol is the quintessential building block for materials that cure via condensation reactions. Its ability to react in the presence of atmospheric moisture makes it ideal for user-friendly RTV sealants and adhesives. The release of a small molecule byproduct (water) is a key consideration in formulation.

  • The vinyl-terminated analog is indispensable for high-performance addition-cure systems where precision, speed, and the absence of byproducts are critical. This makes it a preferred choice for medical-grade silicones, electronic potting compounds, and molding applications where high fidelity and low shrinkage are required.

The selection between these two monomers is a clear example of how fundamental control over molecular structure enables the precise engineering of material properties and performance.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Azidopropyl Silane.
  • Wikipedia. (2023). Silanol. Retrieved from [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes. Retrieved from ResearchGate, a professional network for scientists.
  • Gelest, Inc. (n.d.). Silanol-Functional Silicones.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrosilylation reaction of vinyl-terminated oligomers. Retrieved from ResearchGate, a professional network for scientists.
  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Vinyl-Functional Silicones.
  • Genesee Polymers Corporation. (n.d.). Vinyl Functional Silicone Fluids. Retrieved from [Link]

  • Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl-terminated silicone fluid. Retrieved from [Link]

  • Evans, E. R., & Lentz, C. W. (1992). Vinyl-containing silanol-terminated silicone compositions. U.S. Patent No. EP0491510A2.
  • Jiangxi Hito Silicone Materials Co., Ltd. (n.d.). Poly(dimethylsiloxane),Vinyldimethylsiloxy Terminated. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Precursors in Silicone Synthesis: Beyond 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

For researchers, scientists, and professionals in drug development, the synthesis of silicones with tailored properties is paramount. The choice of precursor is a critical determinant of the final polymer's characteristi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of silicones with tailored properties is paramount. The choice of precursor is a critical determinant of the final polymer's characteristics, influencing its molecular weight, purity, and mechanical performance. While 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol serves as a valuable linear precursor, a comprehensive understanding of the available alternatives is essential for innovation and process optimization. This guide provides an in-depth comparison of the primary alternative precursors to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in silicone synthesis, supported by experimental data and detailed protocols.

Introduction: The Foundation of Silicone Chemistry

Silicones, or polysiloxanes, are polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units with organic side groups attached to the silicon atoms.[1][2] This unique structure imparts a range of desirable properties, including thermal stability, chemical inertness, and biocompatibility, making them indispensable in numerous applications.[3][4] The synthesis of these versatile polymers typically begins with smaller building blocks, or precursors, which dictate the architecture and properties of the final material.

Traditionally, linear siloxane diols like 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol are employed in polycondensation reactions to build high molecular weight polymers. However, two major alternative routes have become cornerstones of the silicone industry: the ring-opening polymerization (ROP) of cyclic siloxanes and the hydrolysis and condensation of chlorosilanes.[5]

The Precursors: A Head-to-Head Comparison

This guide will focus on the two most prominent alternatives to linear diols:

  • Octamethylcyclotetrasiloxane (D4): A cyclic siloxane that is a primary monomer in ring-opening polymerization.[6][7]

  • Dichlorodimethylsilane (DCMS): A chlorosilane precursor used in hydrolysis and condensation reactions.[8]

The selection between these precursors is not arbitrary; it is a strategic decision based on desired polymer characteristics, process scalability, and economic considerations.

Diagram: Silicone Synthesis Pathways

SynthesisPathways cluster_linear Linear Precursor Route cluster_cyclic Cyclic Precursor Route cluster_chlorosilane Chlorosilane Route Linear Diol 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Polycondensation Polycondensation Silicone Polymer Polydimethylsiloxane (PDMS) Polycondensation->Silicone Polymer LinearDiol LinearDiol LinearDiol->Polycondensation Cyclic Monomer Octamethylcyclo- tetrasiloxane (D4) ROP Ring-Opening Polymerization (ROP) Cyclic Monomer->ROP ROP->Silicone Polymer Chlorosilane Dichlorodimethylsilane (DCMS) HydrolysisCondensation Hydrolysis & Condensation Chlorosilane->HydrolysisCondensation HydrolysisCondensation->Silicone Polymer

Caption: Overview of major synthetic pathways to silicone polymers.

Performance and Experimental Data

PropertyPDMS from 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diolPDMS from Octamethylcyclotetrasiloxane (D4)PDMS from Dichlorodimethylsilane (DCMS)
Synthesis Method PolycondensationRing-Opening Polymerization (Anionic or Cationic)Hydrolysis and Condensation
Typical Molecular Weight (Mn) Controllable by stoichiometryHigh (up to 1,353,000 g/mol reported)[9][10]Variable, dependent on conditions
Polydispersity Index (PDI) Can be broadCan be narrow with controlled polymerizationGenerally broad
Viscosity Variable, dependent on molecular weightCan achieve very high viscositiesVariable, can be tailored (e.g., 0.57 to 4.49 Pa·s reported)[11][12]
Refractive Index ~1.403~1.403~1.4001-1.4012[11][12]
Density (g/mL) ~0.97~0.97~0.986-1.005[11][12]
Surface Tension (mN/m) ~20-21~20-21~19-21[11][12]
Key Advantages Direct route to short, well-defined linear polymers.Produces high molecular weight polymers with potentially narrow PDI.[9][10]Utilizes a readily available and cost-effective precursor.[13][14]
Key Disadvantages May require higher temperatures or catalysts for high conversion.Presence of cyclic impurities in the final product is common.[15][16]Generates corrosive HCl as a byproduct; requires careful pH control.[8]

Causality Behind Experimental Choices

The choice of precursor and synthesis method is deeply rooted in the desired end-product characteristics.

  • For High Molecular Weight and Controlled Architecture: The ring-opening polymerization of D4 is often favored. Anionic ROP, in particular, can proceed as a living polymerization, allowing for the synthesis of polymers with a narrow molecular weight distribution and the creation of block copolymers.[9][10] The choice of initiator (e.g., strong bases like KOH or organolithium compounds) and reaction conditions (temperature, solvent) directly impacts the polymerization kinetics and the final polymer properties.[9]

  • For Cost-Effective, Bulk Production: The hydrolysis and condensation of dichlorodimethylsilane is the industrial method of choice.[5] This process is economically advantageous due to the low cost of DCMS.[13][14] However, the reaction is complex, producing a mixture of linear and cyclic oligomers, which necessitates purification steps if a specific fraction is desired. The control over the final molecular weight is less precise compared to living ROP.

  • For Specialty Oligomers and Polymers: The polycondensation of linear diols like 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol offers a direct route to specific, shorter-chain siloxanes. This method is particularly useful for synthesizing well-defined oligomers that can be used as building blocks for more complex structures.

Experimental Protocols

To provide a practical framework, the following are representative, detailed experimental protocols for silicone synthesis using the alternative precursors.

Protocol 1: Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4)

This protocol describes a typical anionic ring-opening polymerization of D4 to produce high molecular weight PDMS.

Diagram: D4 Ring-Opening Polymerization Workflow

ROP_Workflow start Start step1 Charge reactor with D4 and initiator (e.g., KOH) start->step1 step2 Heat to reaction temperature (e.g., 80-140°C) under inert atmosphere step1->step2 step3 Monitor polymerization (e.g., by viscosity increase) step2->step3 step4 Neutralize catalyst (e.g., with an acid) step3->step4 step5 Remove volatiles (unreacted cyclics) under vacuum step4->step5 end Obtain high molecular weight PDMS step5->end DCMS_Workflow start Start step1 Slowly add DCMS to an excess of water start->step1 step2 Control temperature and pH to manage reaction rate and HCl byproduct step1->step2 step3 Separate the siloxane phase from the aqueous HCl phase step2->step3 step4 Wash the siloxane phase to neutrality step3->step4 step5 Catalytic condensation of silanols to form high polymer step4->step5 end Obtain a mixture of linear and cyclic PDMS step5->end

Sources

Validation

A Comparative Guide to the Purity Validation of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

In the landscape of drug development and materials science, the purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. 1,1,3,3,5,5-Hexamet...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, a key organosilicon intermediate, is no exception.[1] Its unique structure, featuring terminal silanol (Si-OH) groups, makes it a versatile building block in the synthesis of advanced silicone-based materials and coatings.[1] However, the very reactivity of these silanol groups, and the presence of residual water or other impurities, can significantly impact downstream applications. Therefore, the rigorous validation of its purity is a critical step for any researcher or drug development professional.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, with a primary focus on titration-based methods. We will explore the underlying chemical principles, provide detailed experimental protocols, and compare their performance against chromatographic alternatives. This document is intended to empower researchers to make informed decisions about the most suitable analytical approach for their specific needs, ensuring the integrity of their scientific endeavors.[2][3][4][5]

The Challenge of Silanol Purity

The primary reactive sites on 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol are the terminal hydroxyl (silanol) groups. These groups can undergo condensation reactions to form larger siloxane chains, with the elimination of water.[6] The presence of excess water can drive this condensation, altering the composition of the material. Conversely, incomplete reactions during its synthesis can leave behind starting materials or other impurities. Therefore, a comprehensive purity assessment must quantify the active silanol content and identify potential interferents.

Titration: A Classic Approach to Purity Validation

Titration remains a robust and cost-effective method for quantifying acidic or basic functional groups. In the context of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, the weakly acidic nature of the silanol protons allows for their quantification via acid-base titration.

Principle of Silanol Titration

The silanol groups (Si-OH) can be neutralized by a strong base, such as potassium hydroxide (KOH). The sample is dissolved in a suitable non-aqueous solvent system, and the titrant is added until the equivalence point is reached, which can be detected potentiometrically or with a colorimetric indicator. The amount of titrant consumed is directly proportional to the number of silanol groups present in the sample. This methodology is grounded in well-established standards for determining the acid number of polyols.[7][8][9][10][11]

Experimental Protocol: Acid Number Titration for Silanol Content

This protocol is adapted from standard methods for determining the acid number of polyols and is applicable for the quantification of silanol groups in 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.[10][11]

Materials:

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol sample

  • Toluene, ACS grade

  • Ethyl alcohol, 95%

  • Potassium hydroxide (KOH), 0.1 N in ethanol (standardized)

  • Phenolphthalein indicator solution

  • Automatic titrator or burette

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 g of the 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of a 1:1 (v/v) mixture of toluene and ethyl alcohol to the flask. Swirl to dissolve the sample completely.

  • Indicator Addition: Add 3-4 drops of phenolphthalein indicator solution to the sample solution.

  • Titration: Titrate the solution with standardized 0.1 N alcoholic KOH solution. The endpoint is reached when the solution turns a faint, stable pink color that persists for at least 30 seconds. If using a potentiometric titrator, the endpoint is the inflection point of the titration curve.

  • Blank Determination: Perform a blank titration using 50 mL of the toluene/ethyl alcohol mixture without the sample.

  • Calculation: Acid Number (mg KOH/g) = [(A - B) * N * 56.1] / W Where:

    • A = Volume of KOH solution used for the sample (mL)

    • B = Volume of KOH solution used for the blank (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the sample (g)

    Purity (%) = (Acid Number * Molecular Weight of Diol) / (2 * 56.1 * 1000) * 100 Where the molecular weight of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is approximately 240.48 g/mol .[]

Workflow for Titrimetric Purity Validation

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh sample dissolve Dissolve in Toluene/Ethanol weigh->dissolve add_indicator Add Phenolphthalein dissolve->add_indicator titrate Titrate with standardized 0.1 N alcoholic KOH add_indicator->titrate endpoint Observe endpoint (faint pink color) titrate->endpoint record_vol Record titrant volume endpoint->record_vol calc_acid Calculate Acid Number record_vol->calc_acid calc_purity Calculate % Purity calc_acid->calc_purity end_node End calc_purity->end_node start Start start->weigh

Caption: Workflow for purity determination by acid number titration.

Alternative and Complementary Analytical Methods

While titration is a powerful tool for quantifying total silanol content, it does not provide information about other potential impurities. For a comprehensive purity profile, orthogonal methods should be considered.

Karl Fischer Titration for Water Content

Given that water can be a significant impurity and can also be generated during silanol condensation, its direct quantification is crucial. Karl Fischer (KF) titration is the gold standard for water determination.[13][14]

Principle: The KF reaction is a specific chemical reaction between iodine, sulfur dioxide, a base, and water. The amount of iodine consumed is directly proportional to the amount of water present. The endpoint can be detected volumetrically or coulometrically. It is important to note that silanols can interfere with the Karl Fischer reagent, but modified procedures and specific reagents can mitigate this issue.[15][16] A technique where methanol converts silanol groups into methoxy groups and water, which is then titrated, can be employed to measure total hydroxyl content.[17][18][19]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Setup: Prepare the Karl Fischer titrator with a coulometric cell. The anolyte and catholyte solutions should be fresh.

  • System Conditioning: Run the titrator to remove any residual moisture from the cell until a stable, low drift is achieved.

  • Sample Injection: Using a gas-tight syringe, accurately inject a known weight of the 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol sample directly into the titration cell.

  • Titration: The instrument will automatically titrate the water in the sample and display the result in micrograms of water.

  • Calculation: Water Content (ppm) = (Micrograms of water / Sample weight in grams)

Gas Chromatography (GC) for Impurity Profiling

Gas chromatography is a high-resolution separation technique that can identify and quantify volatile and semi-volatile impurities.[20][21] For 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, GC can be used to detect residual starting materials, solvents, and low molecular weight cyclic siloxanes, which are common byproducts in silicone chemistry.[22]

Principle: The sample is vaporized and injected into a chromatographic column. An inert carrier gas moves the vapor through the column, and the different components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to identify and quantify the separated components.

Experimental Protocol: Gas Chromatography with FID

  • Sample Preparation: Prepare a solution of the 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol sample in a suitable solvent (e.g., acetone) containing an internal standard.[23]

  • Instrument Setup: Set up the gas chromatograph with an appropriate column (e.g., a low-polarity capillary column). Optimize the inlet temperature, oven temperature program, and detector parameters.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify the peaks corresponding to the main component and any impurities by comparing their retention times to those of known standards. Quantify the impurities based on their peak areas relative to the internal standard.

Comparative Analysis of Methods

FeatureAcid-Base TitrationKarl Fischer TitrationGas Chromatography (GC)
Primary Measurement Total silanol contentWater contentVolatile/Semi-volatile impurities
Principle Neutralization of acidic silanol groupsSpecific reaction with waterChromatographic separation
Specificity Moderate (titrates all acidic species)High for waterHigh for individual impurities
Sensitivity ppm to % levelppm to % levelppm to % level
Sample Throughput HighHighModerate
Equipment Cost Low to ModerateModerateHigh
Information Provided Overall purity based on functional groupsSpecific impurity (water) contentDetailed impurity profile

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and trustworthy validation of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol purity, a multi-faceted approach is recommended. While acid-base titration provides a rapid and reliable measure of the active silanol content, it should be complemented by Karl Fischer titration to specifically quantify water, a critical impurity. Furthermore, Gas Chromatography offers an unparalleled ability to resolve and quantify other potential organic impurities.

By integrating these methodologies, researchers and drug development professionals can build a complete purity profile of their material. This not only ensures compliance with quality standards but also provides a deeper understanding of the material's stability and reactivity, ultimately leading to more robust and reproducible scientific outcomes. The choice of method will depend on the specific requirements of the application, but the principles and protocols outlined in this guide provide a solid foundation for the rigorous analytical validation necessary in today's demanding scientific environment.[2][3][4][5][24]

References

  • ASTM D4662-20, Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols, ASTM International, West Conshohocken, PA, 2020. [Link]

  • ASTM D4662-15, Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols, ASTM International, West Conshohocken, PA, 2015. [Link]

  • Mettler Toledo. Silicone Oil Analysis by Coulometric Karl Fischer Titration. [Link]

  • ASTM D4662-15, Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols, ASTM International. [Link]

  • ResearchGate. A Simple Karl Fischer Titration Technique for Measuring the Silanol Content of High Molecular Weight Polysiloxanes. [Link]

  • ASTM D4662-20, Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols, ASTM International. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • ASTM D4662-15, Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols, ASTM International. [Link]

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

  • Wikipedia. Silanol. [Link]

  • Taylor & Francis Online. A Simple Karl Fischer Titration Technique for Measuring the Silanol Content of High Molecular Weight Polysiloxanes. [Link]

  • ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes and... [Link]

  • Pharmaceutical Guidelines. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Proclinical. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Shimadzu. G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. [Link]

  • ResearchGate. Titration of silanol by plotting retention factor of nitrate ion as... [Link]

  • Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

  • ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]

  • Chromatography Online. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]

  • ResearchGate. Information of GC-MS analysis for siloxane standards. [Link]

  • LECO. Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. [Link]

  • CES Silicones. QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. [Link]

  • ACS Publications. Siloxane Interference in Karl Fischer Reagent Titrations. [Link]

  • Google Patents. US20050130309A1 - Detection of silanol groups on a surface.
  • ResearchGate. Determination of silanol end groups in polysiloxanes obtained from dimethyldichlorosilane hydrolysate (DDSH). [Link]

  • Scribd. Determination of Water Content in Silicone Oil Using Karl Fischer Titration. [Link]

  • ChemAnalyst. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. [Link]

  • ACS Publications. Modified Karl Fischer Titration for Determination of Water in Presence of Silanol and Other Interfering Materials. [Link]

  • Gelest, Inc. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. [Link]

Sources

Comparative

A Comparative Guide to Polymers Synthesized with Different Siloxane Diols: Structure, Properties, and Performance

For researchers, scientists, and professionals in drug development, the choice of polymer is paramount to innovation. Polysiloxanes, a versatile class of polymers, offer a unique combination of properties stemming from t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of polymer is paramount to innovation. Polysiloxanes, a versatile class of polymers, offer a unique combination of properties stemming from their inorganic siloxane backbone (–Si–O–) and organic side groups. The selection of the siloxane diol monomer is a critical determinant of the final polymer's characteristics, influencing everything from thermal stability to mechanical performance. This guide provides a comparative analysis of polymers synthesized from different siloxane diols, offering experimental insights and protocols to inform your materials selection and development.

The Decisive Role of the Siloxane Diol

The fundamental building block of these polymers, the siloxane diol, dictates the nature of the repeating unit in the polymer chain. The organic substituents (R groups) on the silicon atom of the diol exert a profound influence on the polymer's properties. This is due to the unique flexibility of the Si-O bond, which has a longer bond length (1.64 Å) and a wider bond angle (approximately 143°) compared to a C-C bond (1.53 Å and ~110°, respectively)[1]. This inherent flexibility can be modulated by the size and nature of the R groups, leading to a wide spectrum of material properties.[1]

This guide will focus on a comparative analysis of three key types of polysiloxanes, distinguished by the organic substituents on the siloxane diol precursor:

  • Polydimethylsiloxane (PDMS) from dimethylsilanediol

  • Polydiethylsiloxane (PDES) from diethylsilanediol

  • Polydiphenylsiloxane (PDPS) from diphenylsilanediol

Comparative Analysis of Polymer Properties

The choice of alkyl or aryl groups on the siloxane diol leads to significant differences in the thermal and mechanical properties of the resulting polymers.

PropertyPolydimethylsiloxane (PDMS)Polydiethylsiloxane (PDES)Polydiphenylsiloxane (PDPS)
Glass Transition Temp. (Tg) ~ -125 °C~ -139 °C~ 40 °C
Thermal Stability (Onset of Degradation) ~ 300-400 °CGenerally lower than PDMSHigher than PDMS, can exceed 400°C
Tensile Strength LowLower than PDMSHigher than PDMS
Elongation at Break HighHigher than PDMSLower than PDMS
Refractive Index ~ 1.40Similar to PDMS~ 1.58

Data sourced from: [2][3][4]

Thermal Properties: A Tale of Two Substituents

The thermal stability of polysiloxanes is a key attribute. The introduction of bulky, rigid phenyl groups in PDPS significantly enhances its thermal stability compared to the more flexible alkyl groups in PDMS and PDES.[5] The phenyl groups restrict the rotational freedom of the siloxane backbone, requiring more energy to initiate thermal degradation.[5]

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also strongly influenced by the side groups. The highly flexible PDMS has a very low Tg of approximately -125°C.[3] Interestingly, PDES exhibits an even lower Tg at around -139°C, which is attributed to the increased free volume created by the slightly longer ethyl groups.[2] In stark contrast, the rigid phenyl groups in PDPS dramatically increase the Tg to around 40°C, resulting in a material that is rigid at room temperature.[3]

Mechanical Properties: Flexibility vs. Strength

The mechanical properties of these polymers are a trade-off between flexibility and strength. PDMS is known for its high elongation at break and low tensile strength, characteristic of a soft elastomer. PDES, with its even greater chain flexibility, exhibits even higher elongation. Conversely, the rigid phenyl groups in PDPS lead to a stiffer material with higher tensile strength but lower elongation at break.

Experimental Workflows and Protocols

To ensure the reproducibility and integrity of your findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and characterization of polysiloxanes from different diols.

Synthesis via Polycondensation

Polycondensation is a common method for synthesizing polysiloxanes from siloxane diols. The reaction involves the elimination of a small molecule, typically water, to form the siloxane backbone.

Diagram of the Polycondensation Workflow

Polycondensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Polycondensation cluster_purification Purification Diol Siloxane Diol (e.g., Diphenylsilanediol) Reactor Reaction Flask with Dean-Stark Trap Diol->Reactor Solvent Toluene Solvent->Reactor Heating Reflux and Stirring Reactor->Heating Catalyst Acid Catalyst (e.g., Vionit CS-34C) Catalyst->Reactor WaterRemoval Azeotropic Removal of Water Heating->WaterRemoval Filtration Catalyst Removal WaterRemoval->Filtration Distillation Solvent and Cyclic Impurity Removal Filtration->Distillation Product Purified Polysiloxane Distillation->Product Characterization_Workflow cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis Polymer Synthesized Polysiloxane FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR NMR NMR Spectroscopy (Chemical Structure) Polymer->NMR GPC Gel Permeation Chromatography (Molecular Weight) Polymer->GPC DSC Differential Scanning Calorimetry (Glass Transition Temperature) Polymer->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Strength and Elongation) Polymer->Tensile

Sources

Validation

A Senior Application Scientist's Guide to 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: A Comparative Analysis for Advanced Material Synthesis

For researchers, scientists, and drug development professionals navigating the landscape of organosilicon chemistry, the selection of appropriate precursors is a critical decision that dictates the final properties and p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of organosilicon chemistry, the selection of appropriate precursors is a critical decision that dictates the final properties and performance of novel materials. Among the myriad of available siloxane monomers, 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS 3663-50-1) emerges as a versatile and valuable building block. This guide provides an in-depth technical comparison of its applications, grounded in experimental evidence and field-proven insights. We will delve into its role as a chemical intermediate, its application in advanced silicone coatings, and its utility in personal care formulations, comparing its performance with relevant alternatives.

Core Properties and Advantages of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a short-chain α,ω-dihydroxy-terminated polydimethylsiloxane. Its unique structure, consisting of three silicon atoms and two terminal hydroxyl groups, imparts a distinct set of properties that make it a preferred choice in various applications.[1][2]

Key Physicochemical Properties:

PropertyValueSignificance in Applications
Molecular Weight240.48 g/mol [3][4]Low molecular weight allows for good solubility and reactivity.
AppearanceColorless LiquidEase of handling and formulation.
Hydroxyl GroupsTwo terminal -OH groupsProvides reactive sites for polymerization and chemical modification.[2]
BackboneFlexible Siloxane (Si-O-Si)Imparts thermal stability, low surface tension, and hydrophobicity.[2]

The primary advantage of this specific trisiloxane diol lies in its well-defined structure and reactivity. The terminal hydroxyl groups serve as handles for a variety of condensation reactions, allowing for the precise construction of larger, more complex organosilicon architectures.[2]

Application as a Precursor in the Synthesis of Advanced Silicone Polymers

A significant application of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is its use as a precursor for the synthesis of well-defined silicone polymers and cyclosiloxanes.[1] This is particularly valuable in the development of specialty silicones with tailored properties.

Comparative Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes

A notable example is the synthesis of mixed diorganocyclotetrasiloxanes, which are challenging to produce via traditional co-hydrolysis methods. The use of the disodium salt of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol allows for a more controlled reaction with dichlorodiorganosilanes, leading to higher yields of the desired cyclotetrasiloxane.[5][6]

Reaction Scheme:

Synthesis Diol 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Salt 1,5-Disodiumoxy- hexamethyltrisiloxane Diol->Salt + 2 NaOH NaOH NaOH Cyclotetrasiloxane 1,1,3,3,5,5-Hexamethyl-7,7- diorganocyclotetrasiloxane Salt->Cyclotetrasiloxane Dichlorosilane Dichlorodiorganosilane (R2SiCl2) Dichlorosilane->Cyclotetrasiloxane + NaCl NaCl Cyclotetrasiloxane->NaCl + 2 NaCl

Caption: Synthesis of diorganocyclotetrasiloxanes.

Experimental Protocol: Synthesis of 1,1,3,3,5,5,7-Hexamethyl-7-vinylcyclotetrasiloxane

This protocol is adapted from the work of Talalaeva et al. (2021).[6]

  • Preparation of the Disodium Salt: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in anhydrous THF. Add two equivalents of sodium hydroxide and heat the reaction mixture to facilitate the formation of 1,5-disodiumoxyhexamethyltrisiloxane.

  • Reaction with Dichlorosilane: In a separate flask, prepare a solution of dichloromethylvinylsilane in anhydrous THF.

  • Condensation: Cool both solutions to -60°C. Slowly add the dichloromethylvinylsilane solution to the stirred solution of the disodium salt.

  • Work-up: Allow the reaction mixture to warm to room temperature. The formation of a salt precipitate (NaCl) will be observed. Filter the reaction mixture to remove the salt.

  • Purification: Remove the THF solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation to yield the desired 1,1,3,3,5,5,7-heptamethyl-7-vinylcyclotetrasiloxane.

Comparative Performance:

Precursor/MethodTarget ProductYieldPurityKey Advantage
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (via disodium salt) 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes55-75%[5][6]HighHigh selectivity and yield for mixed cyclosiloxanes.
Cohydrolysis of dichlorodimethylsilane and dichlorodiorganosilaneMixed dimethylcyclotetrasiloxanes<30%LowSimpler one-step reaction but lacks control and produces a mixture of cyclic and linear oligomers.

The use of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol provides a clear advantage in producing well-defined cyclic siloxanes, which are crucial monomers for the synthesis of specialty silicone polymers with controlled architectures and properties.

Application in Silicone Coatings

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a valuable component in the formulation of advanced silicone coatings, contributing to enhanced surface properties such as hydrophobicity, durability, and adhesion.[1] The terminal hydroxyl groups can participate in condensation curing systems, often in the presence of a crosslinking agent and a catalyst.

Conceptual Workflow for Silicone Coating Formulation:

Coating_Workflow Diol 1,1,3,3,5,5-Hexamethyl- trisiloxane-1,5-diol Mixing Mixing and Homogenization Diol->Mixing Crosslinker Crosslinking Agent (e.g., Alkoxysilane) Crosslinker->Mixing Catalyst Catalyst (e.g., Tin compound) Catalyst->Mixing Application Application to Substrate Mixing->Application Curing Curing (Moisture or Heat) Application->Curing Coating Silicone Coating Curing->Coating

Caption: Silicone coating formulation workflow.

Comparison with Other Silicone Precursors in Coatings

While a direct, side-by-side experimental comparison in the literature is scarce, we can infer performance differences based on the molecular structure.

Silicone PrecursorKey Structural FeatureExpected Impact on Coating Properties
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Short, well-defined chainPros: High crosslink density leading to harder, more chemically resistant coatings. Good adhesion due to the high concentration of reactive hydroxyl groups per unit mass. Cons: May lead to more brittle coatings compared to longer-chain diols.
Longer-chain α,ω-dihydroxypolydimethylsiloxanesLong, flexible siloxane chainsPros: Increased flexibility and lower modulus. Cons: Lower crosslink density, potentially leading to softer coatings with lower chemical resistance.
Alkoxysilanes (e.g., tetraethoxysilane)Four reactive alkoxy groupsPros: Forms highly crosslinked, hard, and abrasion-resistant coatings. Cons: Can be very brittle; often used in combination with other siloxanes to improve flexibility.

The choice of precursor is a trade-off between hardness, flexibility, and chemical resistance. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is an excellent choice for applications requiring a hard, durable, and hydrophobic surface.

Application in Personal Care and Industrial Lubricants

In personal care products, 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol functions as a conditioning agent and lubricant, providing a smooth, non-greasy feel and water-repellent properties.[] Its relatively low molecular weight contributes to its good spreadability and light feel on the skin and hair.

Comparison with Other Conditioning Agents
Conditioning AgentChemical ClassKey Performance Attributes
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Short-chain Silicone DiolPros: Provides a light, silky feel. Good spreadability. Forms a breathable, hydrophobic film. Cons: May offer less substantivity (lastingness) on hair compared to higher molecular weight silicones.
Dimethicone (high molecular weight PDMS)High-polymer SiliconePros: Excellent conditioning and substantivity. Provides significant slip and shine. Cons: Can lead to build-up on hair with repeated use. May feel heavier on the skin.
CyclopentasiloxaneCyclic SiliconePros: Very volatile, providing a transient emolliency and aiding in the spreadability of other ingredients. Evaporates to leave a non-greasy finish. Cons: Primarily a carrier and spreading agent, with less intrinsic conditioning effect.
Natural Oils (e.g., Jojoba, Argan)Esters/TriglyceridesPros: Derived from renewable resources. Can provide nourishment to the skin and hair. Cons: Can feel greasy and may be comedogenic. Less effective at providing the characteristic "silicone feel."

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol occupies a niche for formulations where a light, silky, and non-greasy feel is desired, without the potential for build-up associated with higher molecular weight silicones.

Conclusion

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a highly versatile and valuable building block in organosilicon chemistry. Its well-defined structure and reactive hydroxyl end-groups make it a superior choice for the synthesis of advanced silicone polymers with controlled architectures, particularly mixed cyclosiloxanes, where it offers significantly higher yields and purity compared to traditional methods. In coatings, it contributes to the formation of hard, durable, and hydrophobic surfaces. In personal care, it provides a unique sensory profile, offering a light, silky feel without the heaviness of higher molecular weight silicones. The selection of this diol over other alternatives should be guided by the specific performance requirements of the final application, with the understanding that its strength lies in the precise control it offers at the molecular level.

References

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is used in personal care products and industrial applications as a conditioning agent and lubricant. It provides smooth texture and water-repellent properties. Ref. BOC Sciences.

  • 1,1,3,3,5,5-Hexamethyltrisiloxane is a stable siloxane compound used in lubricants, sealants, and cosmetic formulations. Its unique properties enhance product performance, making it ideal for various applications in both industrial and consumer markets. Chem-Impex.

  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. Matmatch.

  • 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-. LookChem.

  • 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. ChemicalBook.

  • The formulations for preparation of polysiloxane oligomers and coatings. ResearchGate.

  • 3663-50-1 | Product Name : 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol | Pharmaffiliates.

  • 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. Guidechem.

  • CAS 3663-50-1: 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol. CymitQuimica.

  • 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | 3663-50-1. ChemicalBook.

  • The Preparation of a novel moisture-curing silicone conformal coating. ResearchGate.

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. ResearchGate.

  • Hyperbranched polyethoxysiloxanes for the encapsulation of silicon oils : preparation and application. RWTH Publications.

  • (PDF) The Preparation of a novel moisture-curing silicone conformal coating. ResearchGate.

  • 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Gelest, Inc.

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI.

  • Hexamethyltrisiloxane-1,5-diol. PubChem.

  • US20100255205A1 - Silicone Release Coating Compositions. Google Patents.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1).

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (CAS No. 3663-50-1). Our commitment is to empower researchers with the knowledge to handle chemical reagents safely and effectively, ensuring both personal safety and experimental integrity.

Navigating Data Gaps: A Conservative Approach to Safety

Comprehensive, peer-reviewed safety data specifically for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is not extensively available. In light of this, we will adopt a conservative safety protocol. This guide synthesizes information from the known properties of the target compound, such as moisture sensitivity[1][2], and draws upon more detailed safety data available for structurally similar organosilicon compounds and precursors, like 1,1,3,3,5,5-Hexamethyltrisiloxane[3][4][5]. This methodology ensures a high margin of safety.

Hazard Assessment: Understanding the Risk Profile

While specific GHS hazard classifications for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol are not consistently published, an analysis of its structure and related compounds necessitates caution.

  • Eye and Skin Contact: Like many organosilicon compounds, direct contact may cause irritation. The Safety Data Sheet (SDS) for the closely related 1,1,3,3,5,5-Hexamethyltrisiloxane indicates it may cause skin and eye irritation[4]. Therefore, preventing all eye and skin contact is a primary safety objective[3][4].

  • Inhalation: The compound has a low vapor pressure (0.0261mmHg at 25°C)[1], suggesting a low risk of vapor inhalation at room temperature. However, operations that can generate aerosols (e.g., sonication, vigorous mixing) or involve heating will increase this risk.

  • Moisture Sensitivity: The compound is known to be moisture sensitive[1][2]. Contact with water could lead to degradation and changes in its chemical properties.

  • Flammability: The diol has a flash point of 86.1°C[1], meaning it is not classified as highly flammable. However, its precursor, 1,1,3,3,5,5-Hexamethyltrisiloxane, is a highly flammable liquid[4][5]. Caution should be exercised to keep the diol away from open flames and high-heat sources[5].

Core Personal Protective Equipment (PPE) Recommendations

The following table summarizes the minimum required PPE for handling 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol in a laboratory setting.

Protection Type Required PPE Rationale & Key Considerations
Eye Protection Chemical safety gogglesProtects against splashes and accidental contact. Must be worn at all times in the handling area.
Face shield (in addition to goggles)Required when handling larger volumes (>100 mL) or when there is a significant splash risk.
Hand Protection Nitrile or Neoprene rubber glovesProvides a barrier against skin contact. Based on recommendations for similar siloxanes[3]. Always check gloves for integrity before use. For prolonged contact, consider double-gloving.
Body Protection Flame-resistant laboratory coatStandard protection for handling small quantities. Must be fully buttoned.
Chemical-resistant apronRecommended to be worn over the lab coat when handling larger quantities to provide an additional layer of protection against spills.
Respiratory Protection Not typically required under standard useOnly necessary if generating aerosols, heating the material, or if working outside of a well-ventilated area. If required, use a NIOSH-certified respirator with an organic vapor cartridge[3].

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for safety. The following protocol outlines the key steps for safely handling 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical within a certified chemical fume hood to ensure any potential vapors or aerosols are effectively contained[3][4].

  • Safety Equipment: Confirm that an emergency eye wash station and safety shower are immediately accessible and have been recently tested[3].

  • Grounding: To mitigate the risk of static discharge, which can be an ignition source, ensure all containers and receiving equipment are properly grounded, especially during transfers of the material[4][5].

  • Incompatible Materials: Store and handle away from strong oxidizing agents, alkalis, metal salts, and precious metals[4].

Donning and Using PPE

The sequence of donning PPE is crucial to avoid cross-contamination.

  • Lab Coat/Apron: Don your flame-resistant lab coat and a chemical-resistant apron if necessary.

  • Gloves: Select either nitrile or neoprene gloves. Inspect for any signs of degradation or punctures before wearing.

  • Eye/Face Protection: Wear chemical safety goggles. If a splash risk exists, add a face shield over the goggles.

  • Handling: Once fully equipped, you may proceed with handling the chemical. Use non-sparking tools for all transfers and manipulations[4][5].

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Locate & Test Eyewash/Shower prep1->prep2 prep3 Don Lab Coat & Apron prep2->prep3 handle1 Don Gloves & Goggles/Face Shield prep3->handle1 Enter Handling Area handle2 Ground Equipment handle1->handle2 handle3 Perform Chemical Manipulation handle2->handle3 clean1 Segregate Waste handle3->clean1 Work Complete clean2 Clean Work Area clean1->clean2 clean3 Doff PPE in Reverse Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol.

Emergency and Disposal Plans

Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the immediate area[3][4].

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For spills, use an absorbent, inert material (e.g., sand, vermiculite) to dike the spill and prevent it from entering sewers or public waters[3][4].

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for disposal[4].

First Aid Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[3][5].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[4][5]. If irritation develops or persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person[3][4]. Seek immediate medical attention.

Disposal Plan

All waste materials, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Containerize: Place waste in a clearly labeled, sealed container.

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Incineration at a licensed waste disposal facility is a common recommendation for related compounds[4]. Do not dispose of it in standard laboratory trash or down the drain.

By implementing this comprehensive safety framework, you can confidently and safely incorporate 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol into your research, upholding the highest standards of laboratory safety.

References

  • Gelest, Inc. (2016-03-10). Safety Data Sheet: 1,1,1,5,5,5-hexamethyltrisiloxane. [Link]

  • Gelest, Inc. (2014-10-24). Safety Data Sheet: 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. [Link]

  • LookChem. Cas 3663-50-1, 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Chemos GmbH & Co. KG. (2022-01-21). Safety Data Sheet: Hexamethylcyclotrisiloxane in n-Hexan (50/50). [Link]

  • Gelest, Inc. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. [Link]

  • XINGTAI, D. K. 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

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